Product packaging for Anthopleurin-A(Cat. No.:CAS No. 60880-63-9)

Anthopleurin-A

Cat. No.: B1591305
CAS No.: 60880-63-9
M. Wt: 5044 g/mol
InChI Key: DCHLNFQWPLNLQG-OWIWTKNASA-N
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Description

cardiotonic agent from the sea anemone Anthopleura xanthogrammica

Structure

2D Structure

Chemical Structure Depiction
molecular formula C215H326N62O67S6 B1591305 Anthopleurin-A CAS No. 60880-63-9

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3R)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C215H326N62O67S6/c1-19-106(14)171(207(337)232-81-161(294)239-130(63-111-44-48-117(287)49-45-111)188(318)264-150(96-349)202(332)267-147(93-346)198(328)243-123(37-24-26-52-216)177(307)235-85-168(303)304)271-212(342)174(110(18)286)273-206(336)153-41-30-56-275(153)165(298)83-233-178(308)133(67-115-76-223-98-236-115)246-175(305)107(15)238-183(313)125(38-25-27-53-217)244-199(329)146(92-345)265-192(322)136(70-157(220)290)251-191(321)134(68-116-77-224-99-237-116)250-189(319)131(65-113-74-226-121-35-22-20-33-119(113)121)240-159(292)79-229-181(311)141(87-279)260-205(335)155-43-32-58-277(155)214(344)151(97-350)242-162(295)80-230-182(312)142(88-280)259-204(334)154-42-31-57-276(154)213(343)139(64-112-46-50-118(288)51-47-112)256-185(315)126(59-100(2)3)247-190(320)132(66-114-75-227-122-36-23-21-34-120(114)122)249-184(314)128(61-102(6)7)254-210(340)172(108(16)284)269-163(296)82-231-180(310)140(86-278)257-186(316)129(62-103(8)9)255-211(341)173(109(17)285)272-194(324)135(69-156(219)289)241-160(293)78-228-176(306)124(39-28-54-225-215(221)222)245-209(339)170(105(12)13)270-197(327)145(91-283)261-203(333)152-40-29-55-274(152)164(297)84-234-179(309)137(71-166(299)300)252-195(325)143(89-281)258-193(323)138(72-167(301)302)253-201(331)148(94-347)263-187(317)127(60-101(4)5)248-200(330)149(95-348)266-196(326)144(90-282)262-208(338)169(104(10)11)268-158(291)73-218/h20-23,33-36,44-51,74-77,98-110,123-155,169-174,226-227,278-288,345-350H,19,24-32,37-43,52-73,78-97,216-218H2,1-18H3,(H2,219,289)(H2,220,290)(H,223,236)(H,224,237)(H,228,306)(H,229,311)(H,230,312)(H,231,310)(H,232,337)(H,233,308)(H,234,309)(H,235,307)(H,238,313)(H,239,294)(H,240,292)(H,241,293)(H,242,295)(H,243,328)(H,244,329)(H,245,339)(H,246,305)(H,247,320)(H,248,330)(H,249,314)(H,250,319)(H,251,321)(H,252,325)(H,253,331)(H,254,340)(H,255,341)(H,256,315)(H,257,316)(H,258,323)(H,259,334)(H,260,335)(H,261,333)(H,262,338)(H,263,317)(H,264,318)(H,265,322)(H,266,326)(H,267,332)(H,268,291)(H,269,296)(H,270,327)(H,271,342)(H,272,324)(H,273,336)(H,299,300)(H,301,302)(H,303,304)(H4,221,222,225)/t106-,107-,108+,109+,110+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,169-,170-,171-,172-,173-,174-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHLNFQWPLNLQG-OWIWTKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C215H326N62O67S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209725
Record name Anthopleurin-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5044 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60880-63-9
Record name Anthopleurin-A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060880639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthopleurin-A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60880-63-9
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Foundational & Exploratory

The Discovery and Isolation of Anthopleurin-A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Anthopleurin-A (AP-A), a potent cardiotonic polypeptide derived from the sea anemone Anthopleura xanthogrammica. This document details the experimental protocols for its purification, summarizes key quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Introduction: Discovery of a Novel Cardiotonic Agent

This compound is a polypeptide toxin first isolated from the sea anemones Anthopleura xanthogrammica and Anthopleura elegantissima.[1][2] These marine organisms utilize Anthopleurin toxins for defense and as an alarm pheromone.[1] Initial investigations into the bioactivity of crude aqueous-ethanolic extracts of these sea anemones revealed potent cardiotoxicity in rats and a powerful positive inotropic (contractility-enhancing) effect with no significant chronotropic (heart rate-altering) effect.[1] This unique pharmacological profile spurred further research, leading to the isolation of several isoforms, including this compound, -B, and -C.[1] AP-A, a 49-amino acid polypeptide with three disulfide bridges, has garnered significant interest as a potential therapeutic agent and a valuable tool for studying cardiac physiology due to its potent and selective action on cardiac muscle.[3][4] On a molar basis, AP-A has been shown to be over 200 times more potent than digoxin in increasing the force of contraction in isolated cat heart papillary muscles.[5][6]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized representation of the methods described in the scientific literature for the isolation and purification of this compound from Anthopleura xanthogrammica.

2.1.1. Extraction of Crude Venom

  • Homogenization: Whole sea anemones or their tentacles are homogenized in a suitable buffer, such as aqueous ethanol.[1][7] This process disrupts the nematocysts (stinging organelles) to release the toxins.[7][8]

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Supernatant Collection: The resulting supernatant, containing the crude venom extract, is carefully collected for further purification.

2.1.2. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

  • Gel Filtration Chromatography:

    • The crude extract is first subjected to gel filtration chromatography (e.g., using Sephadex G-50).

    • This step separates molecules based on their size, providing an initial fractionation of the venom components.

  • Ion-Exchange Chromatography:

    • Fractions showing cardiotonic activity from the gel filtration step are pooled and applied to an ion-exchange chromatography column (e.g., DEAE-cellulose).

    • This technique separates molecules based on their net charge, further purifying the polypeptide toxins.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The final purification step involves RP-HPLC.

    • This high-resolution technique separates molecules based on their hydrophobicity, yielding highly purified this compound.

G cluster_extraction Crude Venom Extraction cluster_purification Chromatographic Purification Homogenization Homogenization of Anthopleura xanthogrammica Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Venom Supernatant Centrifugation->Supernatant GelFiltration Gel Filtration (e.g., Sephadex G-50) Supernatant->GelFiltration IonExchange Ion-Exchange (e.g., DEAE-Cellulose) GelFiltration->IonExchange RPHPLC RP-HPLC IonExchange->RPHPLC PureAP Pure this compound RPHPLC->PureAP G AP_A This compound Nav_channel Voltage-Gated Sodium Channel (Nav) AP_A->Nav_channel Binds to receptor site 3 Na_influx Prolonged Na+ Influx Nav_channel->Na_influx Slows inactivation AP_duration Increased Action Potential Duration Na_influx->AP_duration Na_i Increased Intracellular [Na+] Na_influx->Na_i NCX Altered Na+/Ca2+ Exchanger (NCX) Activity Na_i->NCX Ca_i Increased Intracellular [Ca2+] NCX->Ca_i Contractility Increased Myocardial Contractility (Positive Inotropic Effect) Ca_i->Contractility

References

Anthopleurin-A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent and neurotoxin isolated from sea anemones.[1] It belongs to a family of toxins that modulate the function of voltage-gated sodium channels, making it a valuable tool for studying ion channel physiology and a potential lead compound in the development of novel cardiac therapies.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its biological source, biochemical properties, mechanism of action, and the experimental protocols used for its study.

Biological Source

This compound is primarily isolated from the venom of two species of sea anemones commonly found along the rocky shores of the Pacific Ocean:

  • Anthopleura xanthogrammica (Giant Green Anemone)[2][3]

  • Anthopleura elegantissima (Aggregating Anemone)[3]

In these organisms, Anthopleurin functions not only as a toxin for predation and defense but also as an alarm pheromone to warn nearby anemones of danger.[3][4] The highest concentrations of the toxin are found in the body column, which is exposed to predators.[3]

Biochemical and Biophysical Properties

This compound is a water-soluble polypeptide characterized by a stable structure maintained by three disulfide bridges.[3] Its structure is predominantly composed of four short strands of antiparallel beta-sheets.[3][5]

PropertyValueReference
Molecular Weight 5138 Da[3]
Amino Acid Residues 49[1][3]
Disulfide Bridges Cys4-Cys46, Cys6-Cys36, Cys29-Cys47[3]
Structure Four-stranded antiparallel β-sheet with a flexible loop[5]
Isoelectric Point (pI) Basic (pI ~ 9.2 for Type II cytolysins)[6]
Conformational Isomerism Exists in multiple conformations due to cis-trans isomerization about the Gly 40–Pro 41 peptide bond.[7]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound exerts its physiological effects by binding to neurotoxin receptor site 3 on the extracellular side of voltage-gated sodium channels (NaV).[2][8] This interaction does not block the channel pore but rather modifies its gating properties, specifically by slowing the inactivation process.[2][9]

This delayed inactivation prolongs the open state of the sodium channel during membrane depolarization, leading to an increased influx of sodium ions.[2][9] In cardiac myocytes, this sustained sodium current enhances myocardial contractility, producing a positive inotropic effect.[1][10] this compound shows a higher affinity for cardiac NaV isoforms (specifically Nav1.5) compared to neuronal isoforms.[11]

Signaling Pathway of this compound Action

AnthopleurinA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AP-A This compound Site3 Receptor Site 3 AP-A->Site3 Binds to Nav_Channel Voltage-Gated Sodium Channel (NaV) Na_Influx Increased Na+ Influx Nav_Channel->Na_Influx Slows Inactivation Site3->Nav_Channel Part of Depolarization Prolonged Depolarization Na_Influx->Depolarization Ca_Influx Enhanced Ca2+ Influx (via Na+/Ca2+ Exchanger) Depolarization->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction

Caption: this compound binds to Site 3 on NaV channels, slowing inactivation and increasing Na+ influx.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from sea anemone tissues is a multi-step process involving initial extraction followed by several chromatographic purification stages.[12][13]

Protocol Overview:

  • Homogenization: Whole sea anemones or specific tissues are homogenized in a buffer solution (e.g., watery-methanolic extract) to create a crude extract.[12][14]

  • Initial Separation: The crude extract is subjected to initial separation techniques to remove bulk contaminants. This often involves:

    • Centrifugation: To pellet insoluble cellular debris.

    • Dialysis: Using a membrane with a specific molecular weight cutoff (e.g., 3500 Da) to remove small molecules and salts.[13]

  • Ion Exchange Chromatography: The dialyzed extract is passed through an anion exchange column (e.g., QAE-Sephadex A25).[13] Proteins are eluted using a salt gradient, separating them based on their net charge.

  • Gel Filtration Chromatography: Fractions containing the toxin are further purified by size exclusion chromatography (e.g., Sephadex G50) to separate proteins based on their molecular size.[13]

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reverse-phase HPLC (RP-HPLC) on a C18 column.[13] This separates the different isoforms of Anthopleurin with high resolution.

  • Purity Verification: The purity of the final product is confirmed using techniques like SDS-PAGE and mass spectrometry.[1][15]

Isolation and Purification Workflow

Isolation_Workflow start Sea Anemone Tissue (A. xanthogrammica) homogenization Homogenization (e.g., Methanolic Buffer) start->homogenization centrifugation Centrifugation homogenization->centrifugation crude_extract Crude Extract (Supernatant) centrifugation->crude_extract dialysis Dialysis (MWCO 3500) crude_extract->dialysis ion_exchange Anion Exchange Chromatography (QAE-Sephadex) dialysis->ion_exchange gel_filtration Gel Filtration (Sephadex G50) ion_exchange->gel_filtration hplc Reverse-Phase HPLC (C18 Column) gel_filtration->hplc verification Purity Verification (SDS-PAGE, Mass Spec) hplc->verification final_product Purified this compound verification->final_product

Caption: A generalized workflow for the isolation and purification of this compound from sea anemones.

Electrophysiological Analysis using Voltage-Clamp

The functional effects of this compound on voltage-gated sodium channels are quantified using the voltage-clamp technique, often applied to isolated single cells.[8][16]

Protocol Overview:

  • Cell Preparation: Single cardiac myocytes (e.g., canine cardiac Purkinje cells) or neuroblastoma cells are enzymatically isolated and prepared for electrophysiological recording.[8][13]

  • Patch-Clamp Setup: A whole-cell patch-clamp configuration is established. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Control Recording: Baseline sodium currents (INa) are recorded. The cell membrane is held at a negative holding potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit INa. Key parameters measured include:

    • Peak current amplitude.

    • Time to peak current.

    • Time course of current inactivation.

    • Voltage-dependence of activation and inactivation.

  • Application of this compound: A known concentration of AP-A (e.g., 1 x 10-8 M) is applied to the extracellular solution bathing the cell.[17]

  • Post-Toxin Recording: After application of the toxin, the same voltage protocols are applied. The effects of AP-A are quantified by comparing the pre- and post-toxin recordings. The primary observed effect is a marked prolongation of the decay of the sodium current, indicating slowed inactivation.[8][18]

Quantitative Effects on Sodium Channel Gating

Studies using voltage-clamp techniques have provided quantitative data on how this compound modifies sodium channel kinetics in cardiac cells.

ParameterControlAfter this compoundReference
Peak Conductance Half-Point (V1/2) -Minor hyperpolarizing shift of 2.5 ± 1.7 mV[8][16]
Steady-State Inactivation (h∞) -Depolarizing shift of 1.9 ± 0.8 mV[8][16]
Fast Time Constant of Recovery from Inactivation 4.1 ± 0.3 ms6.0 ± 1.1 ms[18]
Slow Time Constant of Recovery from Inactivation 66.2 ± 6.5 ms188.9 ± 36.4 ms[18]

Therapeutic Implications

The potent positive inotropic effect of this compound has led to its investigation as a potential therapeutic agent for heart failure.[1][4] It enhances the force of myocardial contraction without significantly altering the heart rhythm.[4][17] Studies have shown that AP-A has a higher therapeutic index than digitalis glycosides like digoxin, suggesting a potentially wider margin of safety.[1][10] Its unique mechanism of action, targeting the sodium channel to modulate contractility, presents a novel approach compared to traditional inotropic drugs.[1]

References

An In-Depth Technical Guide to the Isolation of Toxins from Anthopleura xanthogrammica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating, purifying, and characterizing peptide toxins from the giant green sea anemone, Anthopleura xanthogrammica. The protocols detailed herein are synthesized from established scientific literature and are intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug discovery.

Introduction

The sea anemone Anthopleura xanthogrammica is a rich source of bioactive peptides, most notably the Anthopleurins, which are potent modulators of voltage-gated sodium channels. These toxins, including Anthopleurin-A (ApA) and Anthopleurin-B (ApB), have been instrumental as pharmacological tools for studying the structure and function of ion channels. Their cardiotonic and neurotoxic properties also make them intriguing candidates for therapeutic development. This guide outlines the critical steps for the successful isolation and characterization of these valuable compounds.

Toxin Profiles and Quantitative Data

Several toxins have been isolated and characterized from Anthopleura xanthogrammica. The most prominent are the Type 1 sodium channel toxins, this compound and Anthopleurin-B. More recent molecular approaches have identified additional novel isoforms.

Toxin NameMolecular Weight (Da)Amino Acid ResiduesDisulfide BridgesTargetPharmacological EffectPotency
This compound (ApA) ~5500493Voltage-gated Na+ channels (cardiac isoforms)Positive inotropic effect, prolongs action potentialGeometric mean lethal dose (dogs): 19.3 µg/kg i.v.[1]
Anthopleurin-B (ApB) 5183493Voltage-gated Na+ channels (cardiac and neuronal isoforms)Potent heart stimulantApproximately 12.5-fold more potent than ApA[2]
PCR2-10 (Novel 47-residue toxin) Not specified47Not specifiedVoltage-gated Na+ channelsEnhances veratridine-dependent sodium uptakeK0.5 of 329 nM (RT4-B cells) and 1354 nM (N1E-115 cells)[3]
PCR3-7 (Novel 49-residue toxin) Not specified49Not specifiedVoltage-gated Na+ channelsEnhances veratridine-dependent sodium uptakeK0.5 of 47 nM (RT4-B cells) and 108 nM (N1E-115 cells)[3]
AX-I (Neurotoxic protein) Not specifiedNot specifiedNot specifiedNot specifiedNeurotoxicNot specified

Experimental Protocols

The isolation of toxins from Anthopleura xanthogrammica typically involves a multi-step process encompassing initial extraction followed by a series of chromatographic purifications.

Extraction of Crude Venom

The initial step involves the extraction of the crude venom from the sea anemone tissues. Homogenization is a commonly employed method.

Protocol:

  • Tissue Collection: Collect specimens of Anthopleura xanthogrammica. The whole organism can be used for extraction.

  • Homogenization: Homogenize the collected tissue in a suitable buffer. A common choice is an aqueous-ethanolic solution to precipitate some unwanted proteins while keeping the peptide toxins in solution. Alternatively, a simple phosphate buffer can be used.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a sufficient duration to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude venom extract. This extract can be lyophilized for long-term storage or directly subjected to the next purification step.

Gel Filtration Chromatography

Gel filtration, or size-exclusion chromatography, is an effective initial step to separate the low molecular weight peptide toxins from larger proteins and other macromolecules.

Protocol:

  • Column Preparation: Equilibrate a Sephadex G-50 column with a suitable buffer, such as 0.1 M ammonium acetate (pH 7.0).

  • Sample Loading: Dissolve the lyophilized crude extract in the equilibration buffer and apply it to the column.

  • Elution: Elute the column with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect protein elution.

  • Activity Assay: Screen the collected fractions for the desired biological activity (e.g., toxicity to crabs or mice, or in vitro assays on isolated heart muscle). Pool the active fractions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to separate the various peptide toxins based on their hydrophobicity.

Protocol:

  • Column: Utilize a C18 reverse-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound peptides. A typical gradient might be from 5% to 60% Mobile Phase B over 60 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect the peaks and subject them to biological activity assays and further characterization, such as mass spectrometry and amino acid sequencing.

Molecular Biology Approach: Recombinant Toxin Production

An alternative to isolation from the natural source is the recombinant expression of the toxins. This approach allows for the production of large quantities of specific toxins and facilitates site-directed mutagenesis studies.

Protocol Overview:

  • Gene Synthesis/Cloning: Synthesize the gene encoding the desired toxin (e.g., Anthopleurin-B) or amplify it from a cDNA library prepared from Anthopleura xanthogrammica tentacles.

  • Vector Ligation: Clone the gene into a suitable expression vector, often as a fusion protein with a tag for purification (e.g., thioredoxin).

  • Transformation: Transform the expression vector into a suitable host, such as E. coli.

  • Expression: Induce the expression of the fusion protein.

  • Purification: Purify the fusion protein using affinity chromatography.

  • Cleavage and Refolding: Cleave the fusion tag and refold the toxin to its native conformation, which may involve the use of a glutathione redox couple to facilitate correct disulfide bond formation.

  • Final Purification: Purify the recombinant toxin to homogeneity using RP-HPLC.

Mandatory Visualizations

Experimental Workflow for Toxin Isolation

Toxin_Isolation_Workflow start Anthopleura xanthogrammica Tissue homogenization Homogenization (e.g., aqueous-ethanol) start->homogenization centrifugation Centrifugation homogenization->centrifugation crude_extract Crude Venom Extract (Supernatant) centrifugation->crude_extract gel_filtration Gel Filtration Chromatography (Sephadex G-50) crude_extract->gel_filtration active_fractions Bioactive Fractions gel_filtration->active_fractions hplc Reverse-Phase HPLC (C18 column) active_fractions->hplc pure_toxins Purified Toxins (e.g., ApA, ApB) hplc->pure_toxins characterization Characterization (Mass Spec, Sequencing, Bioassays) pure_toxins->characterization

Caption: Workflow for the isolation and purification of toxins from Anthopleura xanthogrammica.

Signaling Pathway of Anthopleurin Action on Voltage-Gated Sodium Channels

Sodium_Channel_Modulation anthopleurin Anthopleurin Toxin (e.g., ApA, ApB) receptor_site Receptor Site 3 on Voltage-Gated Na+ Channel anthopleurin->receptor_site Binds to channel_inactivation Slowing of Channel Inactivation receptor_site->channel_inactivation Causes na_influx Prolonged Na+ Influx channel_inactivation->na_influx Leads to action_potential Prolongation of Action Potential na_influx->action_potential Results in cellular_response Altered Cellular Excitability (e.g., Increased Myocardial Contractility) action_potential->cellular_response Induces

References

Anthopleurin-A: A Deep Dive into Structure and Cardiotonic Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a potent polypeptide cardiotonic agent isolated from the sea anemone Anthopleura xanthogrammica. Belonging to the family of sea anemone toxins, AP-A has garnered significant interest within the scientific community for its selective action on cardiac tissue, presenting a potential therapeutic avenue for cardiac insufficiencies. This technical guide provides a comprehensive overview of the structure and function of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Molecular Structure of this compound

This compound is a 49-amino acid polypeptide characterized by a compact and stable three-dimensional structure. This stability is largely conferred by the presence of three disulfide bridges.

Primary and Secondary Structure

The primary structure of AP-A consists of a single polypeptide chain of 49 amino acid residues. Its secondary structure is dominated by a four-stranded antiparallel β-sheet. This β-sheet motif is a common feature among sea anemone toxins and is crucial for the molecule's overall fold and function.

Tertiary Structure and Conformational Heterogeneity

The tertiary structure of this compound in aqueous solution has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] The molecule adopts a compact fold with the four β-strands connected by loops. A notable feature of AP-A's structure is its conformational heterogeneity in solution, which arises from cis-trans isomerization about the Gly40-Pro41 peptide bond.[2] High-field NMR has revealed the presence of both major and minor conformers, which may have implications for its binding kinetics and biological activity.[2]

Mechanism of Action and Physiological Function

This compound exerts its primary physiological effect by modulating the function of voltage-gated sodium channels (NaV), with a pronounced selectivity for the cardiac isoform, NaV1.5.

Interaction with Voltage-Gated Sodium Channels

AP-A binds to the extracellular receptor site 3 of the α-subunit of voltage-gated sodium channels. This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. This toxin retains a remarkable ability to discriminate between the cardiac (NaV1.5) and neuronal sodium channels.[5]

Positive Inotropic Effect on Cardiac Muscle

The prolonged sodium influx caused by AP-A leads to an increase in intracellular calcium concentration via the sodium-calcium exchanger. This elevation in intracellular calcium enhances the force of myocardial contraction, resulting in a potent positive inotropic effect.[6] Notably, this increase in contractility is not typically accompanied by an increase in heart rate.[6] At nanomolar concentrations, AP-A enhances myocardial contractility without affecting automaticity.[7]

Electrophysiological Effects

Electrophysiological studies have demonstrated that this compound significantly prolongs the duration of the cardiac action potential, a direct consequence of the slowed sodium channel inactivation.[8][9] This effect is particularly evident in ventricular myocytes.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and physiological effects of this compound.

ParameterValueChannel IsoformMethodReference
Binding Affinity
Kd2.5 nMCardiac (NaV1.5)Electrophysiology[5]
Kd120 nMNeuronalElectrophysiology[5]
Kd14 nMCardiac (NaV1.5)Ion Flux[5]
Kd400 nMNeuronalIon Flux[5]
Inotropic Effect
Effective Concentration> 3 x 10-9 MGuinea-pig vas deferensContraction Assay[10]
Effective Concentration0.2 x 10-8 MCat heart papillary musclesContraction Assay[11]
Electrophysiological Effects
Inactivation Time Constant (τh)1.5 msec (Control) -> 21 msec (AP-A)Neonatal rat ventricular myocytesWhole-cell patch clamp[8]
Peak Na+ Current0.7 nA (Control) -> 1.3 nA (AP-A)Neonatal rat ventricular myocytesWhole-cell patch clamp[8]
Increase in Peak Na+ Conductance38%Guinea pig ventricular myocytesWhole-cell patch clamp[9]

Table 1: Binding Affinity and Functional Effects of this compound.

Animal ModelPreparationEffectConcentrationReference
DogConsciousIncreased LV dP/dt max2 µg/kg i.v.[11][12]
DogAnesthetizedIncreased myocardial contractile force by 25%2.6 µg/kg[11]
CatIsolated heart papillary muscleIncreased force of contraction0.2 x 10-8 M[11]
Guinea-pigAtria and ventriclesIncreased action potential duration5 x 10-9 M[6]
Rat, Rabbit, Guinea-pig, CatIsolated cardiac musclesPositive inotropic effectNot specified[6]

Table 2: In Vivo and Ex Vivo Effects of this compound.

Experimental Protocols

Determination of 3D Structure by NMR Spectroscopy

The three-dimensional structure of this compound in solution was determined using high-field nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation: Lyophilized this compound is dissolved in an aqueous buffer, typically at a pH that mimics physiological conditions.

  • NMR Data Acquisition: A series of two-dimensional NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of AP-A.[1][3]

  • Structure Calculation: The distance constraints obtained from NOESY spectra, along with dihedral angle constraints from coupling constants, are used as input for structure calculation algorithms (e.g., distance geometry and simulated annealing) to generate an ensemble of 3D structures consistent with the experimental data.

G NMR Structure Determination Workflow for this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structure Calculation AP-A Purification AP-A Purification Dissolution in Buffer Dissolution in Buffer AP-A Purification->Dissolution in Buffer 2D COSY 2D COSY Dissolution in Buffer->2D COSY 2D TOCSY 2D TOCSY Dissolution in Buffer->2D TOCSY 2D NOESY 2D NOESY Dissolution in Buffer->2D NOESY Resonance Assignment Resonance Assignment 2D COSY->Resonance Assignment 2D TOCSY->Resonance Assignment Distance & Angle Constraints Distance & Angle Constraints 2D NOESY->Distance & Angle Constraints Resonance Assignment->Distance & Angle Constraints Structure Calculation Structure Calculation Distance & Angle Constraints->Structure Calculation 3D Structure Ensemble 3D Structure Ensemble Structure Calculation->3D Structure Ensemble

NMR Structure Determination Workflow.
Whole-Cell Patch Clamp Electrophysiology

The effects of this compound on the electrophysiological properties of cardiac myocytes are studied using the whole-cell patch-clamp technique.[13][14]

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).[9]

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an intracellular solution mimicking the ionic composition of the cell's interior.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit sodium currents. The currents are recorded in the absence and presence of this compound in the extracellular solution.

  • Data Analysis: The recorded currents are analyzed to determine the effects of AP-A on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.

G Whole-Cell Patch Clamp Workflow for AP-A Analysis Isolate Cardiac Myocytes Isolate Cardiac Myocytes Prepare Patch Pipette Prepare Patch Pipette Isolate Cardiac Myocytes->Prepare Patch Pipette Form Giga-seal Form Giga-seal Prepare Patch Pipette->Form Giga-seal Establish Whole-Cell Configuration Establish Whole-Cell Configuration Form Giga-seal->Establish Whole-Cell Configuration Record Baseline Na+ Currents Record Baseline Na+ Currents Establish Whole-Cell Configuration->Record Baseline Na+ Currents Apply this compound Apply this compound Record Baseline Na+ Currents->Apply this compound Record Modified Na+ Currents Record Modified Na+ Currents Apply this compound->Record Modified Na+ Currents Data Analysis Data Analysis Record Modified Na+ Currents->Data Analysis

Whole-Cell Patch Clamp Workflow.
Measurement of Inotropic Effect

The positive inotropic effect of this compound is quantified by measuring the contractile force of isolated cardiac muscle preparations, such as papillary muscles.[15]

Methodology:

  • Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts (e.g., cat, guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated.

  • Stimulation: The muscle is electrically stimulated at a fixed frequency to elicit regular contractions.

  • Force Measurement: The isometric contractile force is measured using a force transducer and recorded.

  • Drug Application: After a stabilization period, this compound is added to the organ bath in increasing concentrations.

  • Data Analysis: The change in contractile force is measured at each concentration to determine the dose-response relationship and calculate parameters such as the EC50.

Signaling Pathway

The positive inotropic effect of this compound is mediated by a well-defined signaling pathway initiated by its interaction with cardiac voltage-gated sodium channels.

G Signaling Pathway of this compound Inotropic Effect This compound This compound NaV1.5 Channel (Site 3) NaV1.5 Channel (Site 3) This compound->NaV1.5 Channel (Site 3) Binds to Slowed Inactivation Slowed Inactivation NaV1.5 Channel (Site 3)->Slowed Inactivation Prolonged Na+ Influx Prolonged Na+ Influx Slowed Inactivation->Prolonged Na+ Influx Increased [Na+]i Increased [Na+]i Prolonged Na+ Influx->Increased [Na+]i Na+/Ca2+ Exchanger (Reverse Mode) Na+/Ca2+ Exchanger (Reverse Mode) Increased [Na+]i->Na+/Ca2+ Exchanger (Reverse Mode) Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger (Reverse Mode)->Increased [Ca2+]i Enhanced Myocardial Contraction Enhanced Myocardial Contraction Increased [Ca2+]i->Enhanced Myocardial Contraction Positive Inotropic Effect

AP-A Signaling Pathway.

Conclusion

This compound stands out as a fascinating and potent cardiotonic polypeptide. Its well-defined structure, selective mechanism of action on cardiac sodium channels, and resultant positive inotropic effect make it a valuable tool for cardiovascular research. The detailed understanding of its structure-function relationship, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the design of novel cardiotonic drugs.

References

Anthopleurin-A: A Technical Guide to its Polypeptide Sequence, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a potent cardiotonic polypeptide isolated from the sea anemone Anthopleura xanthogrammica. As a Type 1 sea anemone toxin, it selectively targets voltage-gated sodium channels (Nav), representing a valuable tool for cardiovascular research and a potential lead compound for the development of novel inotropic agents. This technical guide provides an in-depth overview of the this compound polypeptide, including its sequence, structure, mechanism of action, and the experimental protocols used for its characterization.

Polypeptide Sequence and Physicochemical Properties

This compound is a single-chain polypeptide consisting of 49 amino acid residues. Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, crucial for its tertiary structure and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGWCCKQ
Molecular Weight 5184 Da
Number of Residues 49
Disulfide Bridges Cys4-Cys46, Cys6-Cys36, Cys29-Cys47

The polypeptide's compact, β-sheet-rich structure is essential for its interaction with the voltage-gated sodium channel.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound exerts its physiological effects by binding to receptor site 3 on the extracellular loop of the S3-S4 linker in domain IV of voltage-gated sodium channels. This binding traps the voltage sensor in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged sodium influx during an action potential leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect on cardiac muscle.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nav_channel Voltage-Gated Sodium Channel (Nav1.5) Na_ion Na+ Influx Nav_channel->Na_ion Inhibits Fast Inactivation AP_A This compound AP_A->Nav_channel Binds to Site 3 (Domain IV, S3-S4 linker) Ca_ion Increased [Ca2+] Na_ion->Ca_ion Prolonged Depolarization Contraction Enhanced Myocardial Contraction Ca_ion->Contraction

Signaling pathway of this compound action on a cardiomyocyte.

Quantitative Data on Biological Activity

This compound exhibits a notable selectivity for the cardiac sodium channel isoform (Nav1.5) over neuronal isoforms. Its effects have been quantified through various electrophysiological and binding assays.

Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes

ParameterControlThis compound (50-100 nM)Reference
Peak Na+ Current (INa) Normalized to 1Increased
Time Constant of Inactivation (τh) ~1.1 msSignificantly increased
Steady-State Inactivation (V1/2) No significant changePositive shift
Action Potential Duration (APD) NormalMarkedly prolonged

Table 3: Binding Affinities of this compound for Voltage-Gated Sodium Channel Isoforms

Channel IsoformApparent KdReference
Cardiac (Nav1.5) 2.5 nM
Neuronal (rat brain) 120 nM

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Anthopleura xanthogrammica. Specific details may vary based on the original literature.

start Homogenization of A. xanthogrammica tissue in ethanol/water centrifugation1 Centrifugation to remove solids start->centrifugation1 supernatant1 Collect supernatant centrifugation1->supernatant1 concentration Concentration of supernatant (e.g., rotary evaporation) supernatant1->concentration gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-50) concentration->gel_filtration fraction_collection1 Collect fractions and assay for cardiotonic activity gel_filtration->fraction_collection1 ion_exchange Ion-Exchange Chromatography (e.g., CM-cellulose) fraction_collection1->ion_exchange fraction_collection2 Collect fractions and assay for activity ion_exchange->fraction_collection2 hplc Reverse-Phase HPLC fraction_collection2->hplc final_product Pure this compound hplc->final_product

Workflow for the purification of this compound.

Methodology:

  • Extraction: Homogenize fresh or frozen Anthopleura xanthogrammica tissue in an aqueous ethanol solution.

  • Clarification: Centrifuge the homogenate to pellet insoluble material.

  • Concentration: Reduce the volume of the supernatant, typically using rotary evaporation, to concentrate the crude extract.

  • Gel Filtration Chromatography: Apply the concentrated extract to a gel filtration column (e.g., Sephadex G-50) to separate components based on size. Collect fractions and screen for cardiotonic activity.

  • Ion-Exchange Chromatography: Pool active fractions and apply to a cation-exchange column (e.g., CM-cellulose). Elute with a salt gradient to separate proteins based on charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions using RP-HPLC to obtain highly pure this compound.

  • Verification: Confirm the purity and identity of the final product using techniques such as mass spectrometry and amino acid analysis.

Polypeptide Sequencing by Edman Degradation

The primary sequence of this compound was originally determined using Edman degradation.

Methodology:

  • Reduction and Alkylation: Reduce the disulfide bonds of the purified polypeptide and alkylate the resulting free cysteine residues to prevent re-oxidation.

  • N-terminal Labeling: React the N-terminal amino group of the polypeptide with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: Treat the PTC-polypeptide with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the polypeptide intact.

  • Conversion and Identification: Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid. Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to known standards.

  • Repetitive Cycles: Repeat the labeling, cleavage, and identification steps sequentially to determine the amino acid sequence from the N-terminus.

Electrophysiological Analysis using Whole-Cell Patch Clamp

The effects of this compound on voltage-gated sodium channels are typically studied using the whole-cell patch-clamp technique on isolated cardiomyocytes.

start Isolate single cardiomyocytes pipette Prepare micropipette with internal solution start->pipette seal Form a high-resistance (GΩ) seal with the cell membrane pipette->seal rupture Rupture the cell membrane to achieve whole-cell configuration seal->rupture clamp Apply voltage-clamp protocol rupture->clamp record_control Record baseline sodium currents clamp->record_control apply_apa Apply this compound to the extracellular solution record_control->apply_apa record_apa Record sodium currents in the presence of this compound apply_apa->record_apa analyze Analyze changes in current kinetics and amplitude record_apa->analyze

Workflow for whole-cell patch-clamp analysis.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rat) by enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Use a patch-clamp amplifier to control the cell's membrane potential (voltage clamp) and record the resulting ionic currents.

  • Data Acquisition: Apply specific voltage protocols to elicit and measure sodium currents in the absence (control) and presence of this compound in the extracellular solution.

  • Analysis: Analyze the recorded currents to determine the effects of this compound on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of channel gating.

Conclusion

This compound is a well-characterized polypeptide toxin that serves as a valuable pharmacological tool for studying the structure and function of voltage-gated sodium channels. Its potent and selective action on the cardiac Nav1.5 isoform makes it a subject of ongoing interest in the field of cardiovascular drug development. The detailed understanding of its sequence, structure, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for future research and therapeutic applications.

Anthopleurin-A: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. As a potent modulator of voltage-gated sodium channels (NaV), it has become an invaluable tool for probing the structure and function of these critical ion channels. This document provides an in-depth examination of Ap-A's mechanism of action, focusing on its binding site, its profound effects on channel gating kinetics, and its notable isoform specificity. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism: Inhibition of Fast Inactivation via Site 3 Binding

This compound is classified as a "site 3" toxin, a group of polypeptide toxins that bind to a specific extracellular receptor site on the α-subunit of voltage-gated sodium channels.[1][2] The primary consequence of this interaction is a dramatic slowing and inhibition of the channel's fast inactivation process.[1][3][4]

Molecular Binding Site

Ap-A binds to the extracellular loop connecting the S3 and S4 transmembrane segments in domain IV (DIV) of the sodium channel α-subunit.[2] The S4 segment in each of the four domains (DI-DIV) acts as the channel's voltage sensor, moving outward in response to membrane depolarization to initiate channel activation.[2] By binding to the S3-S4 linker of DIV, Ap-A effectively "traps" the DIV S4 segment in its outward, activated position.[1][5] This action allosterically disrupts the conformational changes required for the fast inactivation gate to close the channel pore, leading to a persistent inward sodium current.[1][6]

Studies using chimeras of different sodium channel isoforms have confirmed that domain IV is the principal determinant for the binding affinity of Ap-A.[7] Mutagenesis experiments have further identified specific anionic residues within this S3-S4 loop as critical for toxin interaction, suggesting a key electrostatic component to the binding.[1][8]

Effects on Sodium Channel Gating Kinetics

The binding of Ap-A profoundly alters the gating properties of the sodium channel:

  • Inhibition of Fast Inactivation: The most significant effect is the marked slowing of the sodium current decay during sustained depolarization.[3][9] Ap-A selectively modifies the transition from the open state to the inactivated state (O→I) but has minimal effect on inactivation that occurs directly from the closed state.[1][10][11] This results in a prolonged channel open time and a persistent sodium influx.[6]

  • Modification of Activation: The effects on channel activation are less pronounced. Some studies report a slight increase in the peak sodium conductance (gNa) and a minor hyperpolarizing shift in the voltage-dependence of activation.[3][11]

  • Slowing of Recovery from Inactivation: Ap-A decreases the rate of recovery from inactivation. It particularly increases the slow time constant of recovery, which can lead to a use-dependent decrease in peak current amplitude during high-frequency stimulation.[3][9]

  • Reduction in Gating Charge: By locking the DIV S4 segment, Ap-A reduces the total gating charge (Qmax) that moves during depolarization.[5][10] The difference in gating charge measured before and after toxin application represents the charge associated with the movement of the DIV S4 segment.[10][12]

Quantitative Data on Ap-A's Effects

The following tables summarize the quantitative effects of this compound on various sodium channel parameters as documented in the literature.

Table 1: Effects of this compound on Sodium Channel Gating Parameters

ParameterControl ValueValue with Ap-A (50-240 nM)Cell TypeReference
Peak Na⁺ Conductance (gNa) Baseline↑ 38 ± 5.5%Guinea Pig Ventricular Myocytes[3]
Inactivation Time Constant (τh) at -30 mV 1.5 ± 0.2 ms↑ to 21 ± 5 msNeonatal Rat Ventricular Myocytes[6]
Steady-State Inactivation (h∞) Midpoint BaselineDepolarizing shift of 1.9 ± 0.8 mVCanine Cardiac Purkinje Cells[11]
Steady-State Inactivation (h∞) Slope Factor 5.9 ± 0.8 mV↑ to 8.0 ± 0.7 mVGuinea Pig Ventricular Myocytes[3]
Fast Recovery Time Constant from Inactivation 4.1 ± 0.3 ms↑ to 6.0 ± 1.1 msGuinea Pig Ventricular Myocytes[3][9]
Slow Recovery Time Constant from Inactivation 66.2 ± 6.5 ms↑ to 188.9 ± 36.4 msGuinea Pig Ventricular Myocytes[3][9]

Table 2: Isoform Specificity and Affinity of Anthopleurins

ToxinChannel IsoformApparent Affinity (K₀.₅ / EC₅₀)Assay MethodReference
This compound (Ap-A) Cardiac (NaV1.5)~14 nMIon Flux Assay[1]
This compound (Ap-A) Neuronal~400 nMIon Flux Assay[1]
This compound (Ap-A) Cardiac (NaV1.5)~2.5 nMElectrophysiology[1]
This compound (Ap-A) Neuronal~120 nMElectrophysiology[1]
PCR3-7 (Novel Ap Toxin) Cardiac (RT4-B cells)47 nMIon Flux Assay[13]
PCR3-7 (Novel Ap Toxin) Neuronal (N1E-115 cells)108 nMIon Flux Assay[13]

Key Experimental Protocols

The characterization of Ap-A's mechanism of action relies on a combination of electrophysiological, molecular, and biochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of Ap-A on ionic currents and gating kinetics in real-time.

  • Cell Preparation: Single myocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricles or canine Purkinje fibers).[3] Alternatively, cell lines heterologously expressing specific NaV isoforms are used.

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing control of the membrane potential and measurement of the resulting transmembrane sodium current (INa).

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -140 mV) to ensure all channels are in a resting state.[3] A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) are applied to elicit INa and determine the effect of Ap-A on peak current amplitude and activation voltage-dependence.

    • Steady-State Inactivation (h∞): A two-pulse protocol is used. A long conditioning prepulse (e.g., 500 ms) to various potentials is applied to induce inactivation, followed by a test pulse to a constant potential (e.g., -30 mV) to measure the fraction of available channels.

    • Recovery from Inactivation: A two-pulse protocol with a variable inter-pulse interval at a negative holding potential is used to determine the time course of recovery from inactivation induced by a preceding depolarizing pulse.[3]

  • Data Analysis: The recorded currents are analyzed to extract key kinetic parameters, such as the time constant of inactivation (τh), peak conductance (gNa), and the voltage midpoints (V₁/₂) and slope factors of activation and inactivation curves.

Site-Directed Mutagenesis and Chimera Construction

These molecular techniques are essential for identifying the specific domains and amino acid residues involved in toxin binding.

  • Chimeric Channels: Chimeric NaV channels are created by swapping entire domains (e.g., swapping domain IV from the skeletal muscle isoform into the cardiac isoform) between channels that exhibit different affinities for Ap-A.[7] These chimeras are then expressed in a null system (e.g., Xenopus oocytes or HEK293 cells) and tested for Ap-A sensitivity using electrophysiology. This approach successfully identified domain IV as the key determinant of Ap-A's isoform preference.[7]

  • Point Mutations: Specific amino acid residues within the identified binding region (e.g., the DIV S3-S4 loop) are mutated to other residues (e.g., with different charge or size).[8] The effect of these mutations on the binding affinity and kinetics of Ap-A is then quantified to pinpoint critical interactive residues.

Ion Flux Assays

This biochemical method provides a higher-throughput means of assessing toxin potency (K₀.₅ or EC₅₀).

  • Principle: The assay measures the influx of ²²Na⁺ or a surrogate ion into a population of cells expressing a specific NaV isoform.

  • Methodology: Cells are incubated with a baseline channel activator, such as veratridine, which promotes a sustained channel opening.[13] Various concentrations of Ap-A are then added. By inhibiting inactivation, Ap-A enhances the veratridine-dependent sodium uptake. The amount of ion influx is quantified using scintillation counting or fluorescence, and the concentration-response curve is used to determine the K₀.₅ of the toxin.[13]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key pathways and processes described.

Mechanism_of_Action cluster_channel Voltage-Gated Sodium Channel (NaV) cluster_toxin_action This compound Interaction cluster_result Physiological Effect NaV_Rest Resting State NaV_Open Open State NaV_Rest->NaV_Open Depolarization NaV_Inactive Inactivated State NaV_Open->NaV_Inactive Fast Inactivation (ms timescale) InactivationBlock Inhibits O->I Transition NaV_Open->InactivationBlock Blocks NaV_Inactive->NaV_Rest Repolarization ApA This compound (Ap-A) BindingSite Binds to Site 3 (DIV S3-S4 Loop) ApA->BindingSite S4Trap Traps DIV S4 Voltage Sensor BindingSite->S4Trap S4Trap->NaV_Open Stabilizes Open State ProlongedCurrent Prolonged Na+ Current InactivationBlock->ProlongedCurrent EAD Early Afterdepolarizations (EADs) ProlongedCurrent->EAD

Figure 1: Mechanism of Action pathway for this compound on sodium channels.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Isolation Cell Isolation (e.g., enzymatic digestion) Cell_Culture Cell Plating / Culture Cell_Isolation->Cell_Culture Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Patch_Pipette Micropipette Fabrication & Filling Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acq Data Acquisition (Voltage Protocols) Whole_Cell->Data_Acq ApA_Application Ap-A Application (Control vs. Toxin) Whole_Cell->ApA_Application Data_Processing Leak Subtraction & Filtering Data_Acq->Data_Processing Kinetic_Analysis Kinetic Parameter Extraction (τ, V₁/₂) Data_Processing->Kinetic_Analysis Result_Interpretation Interpretation Kinetic_Analysis->Result_Interpretation ApA_Application->Data_Acq

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of Ap-A effects.

Isoform_Specificity cluster_cardiac Cardiac NaV (NaV1.5) cluster_neuronal Neuronal NaV ApA This compound Cardiac_DIV Domain IV Structure (Unique Residues) ApA->Cardiac_DIV Interacts with Neuronal_DIV Domain IV Structure (Different Residues) ApA->Neuronal_DIV Interacts with High_Affinity High Affinity Binding (~14 nM) Cardiac_DIV->High_Affinity Creates Favorable Binding Pocket Conclusion Conclusion: Domain IV is the primary determinant of Ap-A's ~30-fold isoform selectivity Low_Affinity Low Affinity Binding (~400 nM) Neuronal_DIV->Low_Affinity Creates Less Favorable Binding Pocket

Figure 3: Logical relationship explaining the isoform specificity of this compound.

References

Anthopleurin-A as a Sea Anemone Alarm Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Anthopleurin-A (AP-A) and its role as an alarm pheromone in the sea anemone, Anthopleura elegantissima. Wounded individuals of this species release AP-A, triggering a characteristic withdrawal and contraction response in nearby conspecifics, a crucial survival mechanism against predation.[1] This document details the biochemical properties of AP-A, the current understanding of its signaling pathway, and comprehensive experimental protocols for studying this fascinating chemosensory interaction.

Core Concepts

This compound is a polypeptide component of sea anemone venom that dually functions as a potent toxin and a chemical alarm signal.[1] When an Anthopleura elegantissima is damaged, the release of AP-A into the surrounding water alerts other anemones to the presence of a threat, inducing them to retract their tentacles and oral disc to minimize exposure to predators.[1]

Quantitative Data

The biological activity of the alarm pheromone, referred to in early literature as "anthopleurine," is highly potent. The median effective concentration (EC50) required to elicit the withdrawal response has been determined, although more extensive dose-response and kinetic data are needed for a complete understanding.

ParameterValueSpeciesReference
Median Effective Concentration (EC50)3.5 x 10-10 MAnthopleura elegantissima[2]

Signaling Pathway

The alarm response to this compound is initiated by its interaction with specific receptors on the surface of the sea anemone's tentacles. While the receptor has not been definitively isolated, the downstream signaling cascade is strongly suggested to involve the modulation of voltage-gated sodium channels.

Anthopleurins are known to bind to these channels and slow their inactivation, leading to a prolonged state of depolarization.[1] This sustained excitation of nerve or muscle cells is the likely trigger for the widespread muscle contraction that constitutes the visible alarm response—the withdrawal of tentacles and constriction of the body column.

Interestingly, the amino acid L-proline has been identified as a competitive inhibitor of the alarm pheromone response.[3] This suggests that L-proline may compete with this compound for binding to the same or an allosterically linked receptor site, thereby preventing the initiation of the signaling cascade. This inhibitory mechanism may play a role in preventing the anemone from responding to the alarm pheromone when feeding cues (which can include proline) are present.[3]

AnthopleurinA_Signaling_Pathway cluster_environment External Environment cluster_anemone Responding Anemone Wounded Anemone Wounded Anemone AP-A This compound Wounded Anemone->AP-A Release Receptor Pheromone Receptor AP-A->Receptor Binds Na_Channel Voltage-Gated Sodium Channel Receptor->Na_Channel Activates Depolarization Depolarization Na_Channel->Depolarization Prolonged Influx of Na+ Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Triggers Withdrawal_Response Withdrawal Response Muscle_Contraction->Withdrawal_Response Causes L-Proline L-Proline L-Proline->Receptor Competitively Inhibits

Caption: Proposed signaling pathway for the this compound mediated alarm response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the alarm pheromone response in Anthopleura elegantissima.

Pheromone Extraction and Purification

A standardized method for obtaining this compound is crucial for reproducible bioassays.

Objective: To isolate and purify this compound from Anthopleura elegantissima.

Materials:

  • Anthopleura elegantissima specimens

  • Seawater (filtered)

  • Distilled water

  • Homogenizer

  • Centrifuge and tubes

  • Ion-exchange chromatography columns and resins

  • Spectrophotometer

Procedure:

  • Collect healthy Anthopleura elegantissima specimens and maintain them in a controlled aquarium environment.

  • Homogenize the anemone tissues in cold, distilled water.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant, which contains the crude extract.

  • Subject the crude extract to ion-exchange chromatography to separate the components based on charge.

  • Elute the fractions and monitor the absorbance at 280 nm to detect protein-containing fractions.

  • Test the fractions for alarm pheromone activity using the bioassay described below.

  • Pool the active fractions and perform further purification steps as necessary (e.g., size-exclusion chromatography, HPLC).

Pheromone_Extraction_Workflow Start Start: Collect Anemones Homogenize Homogenize Tissue in Distilled Water Start->Homogenize Centrifuge Centrifuge Homogenate Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Ion_Exchange Ion-Exchange Chromatography Supernatant->Ion_Exchange Fractionate Collect and Monitor Fractions Ion_Exchange->Fractionate Bioassay Test Fractions in Bioassay Fractionate->Bioassay Purify Pool Active Fractions and Further Purify Bioassay->Purify End End: Purified this compound Purify->End

Caption: Workflow for the extraction and purification of this compound.
Alarm Pheromone Bioassay

This bioassay is designed to quantify the withdrawal response of Anthopleura elegantissima to this compound.

Objective: To determine the dose-response relationship of the alarm pheromone.

Materials:

  • Healthy, acclimated Anthopleura elegantissima of a similar size

  • Individual glass bowls or beakers

  • Filtered seawater

  • Solutions of purified this compound at various concentrations

  • Control solution (seawater or vehicle)

  • Pipettes

  • Video recording equipment (optional, for detailed behavioral analysis)

  • Timer

Procedure:

  • Place individual anemones in separate bowls with a standard volume of filtered seawater and allow them to acclimate until fully expanded.

  • Prepare a series of dilutions of the purified this compound in seawater.

  • Introduce a small, precise volume of a test concentration of this compound into the water surrounding the anemone. For the control group, add an equal volume of seawater.

  • Immediately start a timer and observe the anemone's response.

  • Quantify the response. This can be done by:

    • Binary scoring: Record whether a withdrawal response (tentacle retraction and column contraction) occurs within a set time frame (e.g., 2 minutes).

    • Latency to respond: Measure the time from stimulus introduction to the first sign of tentacle retraction.

    • Magnitude of response: Score the degree of contraction on a predefined scale (e.g., 0 = no response, 1 = partial tentacle retraction, 2 = full tentacle and oral disc retraction, 3 = full retraction and column contraction).

  • After each trial, replace the water in the bowl with fresh seawater and allow the anemone a sufficient recovery period (e.g., 1-2 hours) before the next trial.

  • Repeat the procedure for each concentration and the control, using multiple anemones for each condition to ensure statistical power.

  • Analyze the data to generate a dose-response curve, from which the EC50 can be calculated.

Bioassay_Workflow Start Start: Acclimate Anemones Prepare_Solutions Prepare AP-A Dilutions and Control Start->Prepare_Solutions Introduce_Stimulus Introduce Stimulus to Anemone Prepare_Solutions->Introduce_Stimulus Observe Observe and Record Response Introduce_Stimulus->Observe Quantify Quantify Response (Binary, Latency, Magnitude) Observe->Quantify Recover Replace Water and Allow Recovery Quantify->Recover Repeat Repeat for all Concentrations and Replicates Recover->Repeat Repeat->Introduce_Stimulus Analyze Analyze Data and Generate Dose-Response Curve Repeat->Analyze End End: Determine EC50 Analyze->End

Caption: Experimental workflow for the this compound bioassay.
Electrophysiological Recording

This protocol outlines a general approach for recording the electrical activity of sea anemone tentacles in response to chemosensory stimulation.

Objective: To measure the electrophysiological response of tentacle nerve cells to this compound.

Materials:

  • Anthopleura elegantissima specimens

  • Dissecting microscope

  • Micro-manipulators

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • Perfusion system

  • Seawater

  • Solutions of this compound

Procedure:

  • Isolate a tentacle from an anemone and place it in a recording chamber with a constant flow of seawater.

  • Using a micro-manipulator, carefully place a glass microelectrode onto the surface of the tentacle to record extracellular nerve impulses.

  • Establish a baseline recording of spontaneous neural activity.

  • Switch the perfusion to a solution containing a known concentration of this compound.

  • Record the changes in the frequency and amplitude of nerve impulses.

  • Wash out the this compound with normal seawater and record the return to baseline activity.

  • Repeat with different concentrations of this compound to determine the dose-dependent effect on neural firing.

Future Directions

While significant progress has been made in understanding the role of this compound as an alarm pheromone, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor is a key next step. Elucidating the full downstream signaling cascade, beyond the involvement of sodium channels, will provide a more complete picture of this chemosensory pathway. Furthermore, a more detailed quantitative analysis of the behavioral response, including the influence of environmental factors, will enhance our understanding of the ecological significance of this chemical communication. The development of synthetic this compound analogs could also be a valuable tool for probing the structure-activity relationship of the pheromone and its receptor, with potential applications in the development of novel pharmaceuticals.

References

The Dual-Faceted Biological Role of Anthopleurin-A in Anthopleura elegantissima: A Toxin and a Sentinel

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The aggregating sea anemone, Anthopleura elegantissima, a common inhabitant of the rocky intertidal zones of the Pacific Ocean, possesses a sophisticated chemical arsenal for survival. Central to this defense and predatory strategy is Anthopleurin-A (ApA), a potent polypeptide toxin. This technical guide delves into the core biological functions of ApA, its mechanism of action, and the experimental methodologies used to elucidate its properties, providing a comprehensive resource for scientists and professionals in pharmacology and drug development.

Executive Summary

This compound is a 49-amino acid polypeptide that plays a crucial dual role in the biology of Anthopleura elegantissima. Primarily, it functions as a potent neurotoxin deployed for both predation and defense against predators. Its mechanism of action involves a high-affinity binding to voltage-gated sodium channels, which leads to a delay in their inactivation and results in prolonged action potentials and increased cellular excitability. This is particularly effective in the cardiac and nervous systems of its prey and predators. Concurrently, ApA acts as an alarm pheromone, released upon tissue damage, to signal danger to nearby clonal aggregations of anemones, prompting them to contract and defend themselves. The profound physiological effects of ApA, especially its positive inotropic action on cardiac muscle, have made it a valuable molecular probe for studying sodium channel function and a potential lead compound in the development of novel cardiotonic agents.

The Ecological Significance of this compound

The primary biological role of this compound for Anthopleura elegantissima is rooted in its ecological interactions. The toxin is a key component of the anemone's venom, which is delivered via specialized stinging organelles called nematocysts located in its tentacles and other tissues.

  • Predation: ApA facilitates the capture of small fish, crustaceans, and other organisms that come into contact with the anemone's tentacles. The toxin rapidly paralyzes prey by disrupting neuromuscular transmission.

  • Defense: When threatened by predators, the anemone releases ApA, which acts as a powerful deterrent. The distribution of the toxin is not uniform throughout the anemone's body; the body regions most exposed to predators contain the highest concentrations of Anthopleurins[1].

  • Alarm Pheromone: Upon injury, the release of ApA into the water serves as a chemical alarm signal to other anemones in the vicinity[1]. This triggers a defensive response, causing them to withdraw their tentacles and contract their bodies to minimize exposure to potential threats[1].

Molecular and Pharmacological Profile

This compound is a water-soluble protein with a molecular weight of approximately 5183 Daltons, characterized by a stable structure maintained by three disulfide bridges[1]. It belongs to a family of sea anemone toxins that target voltage-gated sodium channels.

Mechanism of Action

This compound exerts its effects by binding to receptor site 3 on the extracellular surface of voltage-gated sodium channels (NaV)[2]. This binding modifies the channel's gating properties, specifically by slowing the inactivation process. The prolonged influx of sodium ions during an action potential leads to a number of physiological effects, most notably an increase in the force of contraction in cardiac muscle, known as a positive inotropic effect.

Quantitative Data

The potency and effects of this compound and its isoforms have been quantified in various experimental models.

ParameterValueSpecies/ModelReference
Inotropic Effect (in vitro)
Threshold Concentration0.2 x 10-8 MIsolated cat heart papillary muscles[1]
Effective Concentration50 nM-[3]
Comparative Potency>200 times more potent than digoxin on a molar basisIsolated cat heart papillary muscles[1]
Inotropic Effect (in vivo)
Dose for 25% Increase in Contractile Force2.6 µg/kgAnesthetized dogs[1]
Toxicity
Geometric Mean Lethal Dose (LD50)19.3 µg/kg i.v.Dogs[1]
Related Toxins from A. elegantissima
LD50 of APE 1-110 µg/kgCrab (Carcinus maenas)[4]
LD50 of APE 5-350 µg/kgCrab (Carcinus maenas)[4]

Experimental Protocols

The study of this compound has necessitated the development and application of various specialized experimental procedures.

Toxin Isolation and Purification

A common protocol for isolating Anthopleurins from Anthopleura elegantissima involves the following steps:

  • Homogenization: Whole anemones or dissected tissues are homogenized in a buffered aqueous-ethanolic solution.

  • Extraction: The homogenate is centrifuged, and the supernatant containing the crude extract is collected.

  • Dialysis: The crude extract is dialyzed against distilled water using a membrane with an appropriate molecular weight cutoff (e.g., 3500 Da) to remove small molecules and salts.

  • Chromatography: The dialyzed extract is subjected to a series of chromatographic steps for purification:

    • Anion Exchange Chromatography: Using a resin such as QAE-Sephadex at a specific pH (e.g., pH 8) to separate molecules based on their charge.

    • Gel Filtration Chromatography: Using a resin like Sephadex G-50 to separate proteins based on their size.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) to achieve high purity of the toxin.

Assessment of Inotropic Activity

The positive inotropic effect of this compound is a key aspect of its biological activity and can be measured as follows:

In Vitro Assay using Isolated Papillary Muscle:

  • Preparation: Papillary muscles are dissected from the heart of a suitable animal model (e.g., cat, rabbit) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Stimulation: The muscle is stimulated electrically at a fixed frequency to induce contractions.

  • Measurement: The isometric or isotonic contractile force is measured using a force transducer connected to a recording system.

  • Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath, and the change in contractile force is recorded to determine the dose-response relationship.

Electrophysiological Recording

The effect of this compound on voltage-gated sodium channels is studied using electrophysiological techniques, such as the whole-cell patch-clamp method:

  • Cell Preparation: Isolated cardiac myocytes or neuronal cells expressing the sodium channel of interest are used.

  • Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -140 mV). A series of voltage steps are then applied to activate the sodium channels.

  • Data Acquisition: The resulting sodium currents are recorded and analyzed. The application of this compound to the external solution will cause a characteristic slowing of the current inactivation, which can be quantified.

Signaling Pathways and Logical Relationships

The biological effects of this compound are a direct consequence of its interaction with voltage-gated sodium channels. The following diagrams illustrate the mechanism of action and the experimental workflow for its characterization.

AnthopleurinA_Mechanism ApA This compound ApA_NaV Binding and Conformational Change ApA->ApA_NaV NaV Voltage-Gated Sodium Channel (Site 3) NaV->ApA_NaV Inactivation_Slowed Delayed Inactivation ApA_NaV->Inactivation_Slowed Na_Influx Prolonged Na+ Influx Inactivation_Slowed->Na_Influx AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation Ca_Influx Increased Intracellular Ca2+ via NCX AP_Prolongation->Ca_Influx Contraction Increased Myocardial Contraction (Positive Inotropy) Ca_Influx->Contraction

Caption: Mechanism of this compound's positive inotropic effect.

Experimental_Workflow cluster_Isolation Toxin Isolation cluster_Activity Activity Assessment Anemone Anthopleura elegantissima Homogenization Homogenization & Extraction Anemone->Homogenization Purification Dialysis & Chromatography (Ion Exchange, Gel Filtration, HPLC) Homogenization->Purification Pure_ApA Purified this compound Purification->Pure_ApA In_Vitro In Vitro Assay (Isolated Papillary Muscle) Pure_ApA->In_Vitro Electrophysiology Electrophysiology (Patch Clamp) Pure_ApA->Electrophysiology In_Vivo In Vivo Assay (Animal Models) Pure_ApA->In_Vivo Data_Analysis Data Analysis (EC50, Potency, etc.) In_Vitro->Data_Analysis Measure Contractile Force Electrophysiology->Data_Analysis Record Sodium Currents In_Vivo->Data_Analysis Measure Hemodynamics

Caption: Experimental workflow for the study of this compound.

Conclusion

This compound from Anthopleura elegantissima is a remarkable example of a natural toxin that has been evolutionarily honed for multiple biological roles. Its potent and specific interaction with voltage-gated sodium channels makes it an invaluable tool for neurobiology and pharmacology. The detailed understanding of its structure, function, and mechanism of action not only provides insights into the chemical ecology of sea anemones but also opens avenues for the rational design of novel therapeutics, particularly for cardiovascular disorders. Continued research into this and other marine toxins will undoubtedly unveil further complexities of ion channel function and offer new opportunities for drug discovery.

References

An In-depth Technical Guide to the Isoforms of Anthopleurin and Their Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isoforms of Anthopleurin, potent polypeptide toxins isolated from sea anemones of the Anthopleura genus. This document details their molecular characteristics, functional effects on voltage-gated sodium channels, and the downstream cellular consequences. Furthermore, it outlines key experimental methodologies for their study and presents signaling pathways and experimental workflows using Graphviz visualizations.

Introduction to Anthopleurin Isoforms

Anthopleurins are a group of polypeptide toxins found in the venom of sea anemones, primarily Anthopleura xanthogrammica and Anthopleura elegantissima.[1] In their natural environment, these toxins serve as a defense mechanism and as an alarm pheromone to warn nearby anemones of predators.[1] The primary molecular target of Anthopleurins is the voltage-gated sodium channel (VGSC), making them valuable tools for studying ion channel function and potential leads for therapeutic development, particularly in the context of cardiac function.[1][2] At least four major isoforms have been identified and characterized: Anthopleurin-A (Ap-A), Anthopleurin-B (Ap-B), Anthopleurin-C (Ap-C), and Anthopleurin-Q (Ap-Q).[1] More recently, additional isoforms have been identified through molecular biology techniques.[3]

Molecular and Functional Characteristics

Anthopleurins are water-soluble proteins characterized by a structure composed of four short strands of antiparallel beta-sheets, stabilized by three disulfide bridges.[1] Their primary mechanism of action is the binding to receptor site 3 on the extracellular loop of domain IV of the alpha subunit of voltage-gated sodium channels.[1][4] This interaction significantly slows the inactivation of the channel, leading to a prolonged influx of sodium ions during membrane depolarization.[1][4]

Comparative Analysis of Isoform Potency

The various isoforms of Anthopleurin exhibit distinct potencies and selectivities for different subtypes of voltage-gated sodium channels. This variation is attributed to differences in their amino acid sequences.

IsoformSource SpeciesTarget Channel/Cell LinePotency (ED50/K0.5)Reference
This compound (Ap-A) Anthopleura xanthogrammicaCardiac Na+ Channels2.5 nM[5]
Neuronal Na+ Channels120 nM[5]
Anthopleurin-B (Ap-B) Anthopleura xanthogrammicaCardiac Na+ Channels (rat Nav1.5)0.1 nM[2]
Neuronal Na+ Channels5 nM[2]
Anthopleurin-C (Ap-C) Anthopleura elegantissimaGuinea-pig isolated ileum and taenia caeciLess potent than Ap-B[6]
PCR2-10 Anthopleura xanthogrammicaRT4-B (cardiac) cell line329 nM[3]
N1E-115 (neuronal) cell line1354 nM[3]
PCR3-7 Anthopleura xanthogrammicaRT4-B (cardiac) cell line47 nM[3]
N1E-115 (neuronal) cell line108 nM[3]

Note: Potency values can vary depending on the experimental system (e.g., electrophysiology vs. ion flux assays) and the specific channel subtype being investigated.

Anthopleurin-B is notably more potent than this compound, with some studies indicating it is approximately 10 to 12.5 times more effective as a heart stimulant.[6] The enhanced potency and altered selectivity of Ap-B are largely attributed to amino acid substitutions at key positions, particularly Arg-12 and Lys-49, which are not present in Ap-A.[7]

Signaling Pathways and Cellular Consequences

The prolonged activation of voltage-gated sodium channels by Anthopleurins initiates a cascade of downstream cellular events. The primary consequence is a sustained depolarization of the cell membrane.

Sodium Influx and Membrane Depolarization

The binding of an Anthopleurin isoform to the sodium channel slows its inactivation, leading to a persistent inward sodium current. This sustained influx of positive charge prolongs the action potential duration.

Ap Anthopleurin Isoform Nav Voltage-Gated Sodium Channel (Site 3) Ap->Nav Binds to Inactivation Inactivation Gate Nav->Inactivation blocks Na_Influx Sustained Na+ Influx Nav->Na_Influx Allows Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Causes

Fig. 1: Anthopleurin's primary mechanism of action on sodium channels.
Calcium Influx and Secondary Signaling

The prolonged membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs) and can also reverse the direction of the sodium-calcium exchanger (NCX), leading to an influx of extracellular calcium and a rise in intracellular calcium concentration.

Depolarization Prolonged Membrane Depolarization VGCC Voltage-Gated Calcium Channels Depolarization->VGCC Activates NCX Na+/Ca2+ Exchanger (Reverse Mode) Depolarization->NCX Promotes Ca_Influx Ca2+ Influx VGCC->Ca_Influx NCX->Ca_Influx Ca_i Increased Intracellular [Ca2+] Ca_Influx->Ca_i Signaling Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Ca_i->Signaling Triggers

Fig. 2: Downstream effects of prolonged depolarization on intracellular calcium.

This elevation in intracellular calcium can, in turn, modulate a variety of cellular processes, including neurotransmitter release in neurons and muscle contraction in cardiomyocytes. Studies on Anthopleurin-Q have demonstrated its ability to augment intracellular calcium concentration in cortical neurons, an effect that is dependent on both sodium and calcium influx.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Anthopleurin isoforms.

Purification of Anthopleurin Isoforms from Sea Anemones

Objective: To isolate and purify individual Anthopleurin isoforms from the crude venom of Anthopleura species.

Methodology:

  • Homogenization: Whole sea anemones or their tentacles are homogenized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cellular debris. The supernatant, containing the crude venom, is collected.

  • Gel Filtration Chromatography: The crude extract is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate proteins based on size. Fractions are collected and assayed for activity.

  • Ion Exchange Chromatography: Active fractions from gel filtration are further purified using ion-exchange chromatography (e.g., CM-cellulose or DEAE-cellulose) with a salt gradient (e.g., 0 to 1 M NaCl) to separate isoforms based on their charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically achieved using RP-HPLC on a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a counter-ion (e.g., 0.1% trifluoroacetic acid). This separates the highly similar isoforms.

  • Purity Assessment: The purity of the isolated isoforms is assessed by techniques such as SDS-PAGE and mass spectrometry.

Start Sea Anemone Tissue Homogenization Homogenization Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Venom (Supernatant) Centrifugation->Supernatant GelFiltration Gel Filtration Chromatography Supernatant->GelFiltration IonExchange Ion Exchange Chromatography GelFiltration->IonExchange RPHPLC Reverse-Phase HPLC IonExchange->RPHPLC PureIsoforms Purified Anthopleurin Isoforms RPHPLC->PureIsoforms

Fig. 3: Workflow for the purification of Anthopleurin isoforms.
Electrophysiological Analysis using Whole-Cell Patch Clamp

Objective: To characterize the effects of Anthopleurin isoforms on the gating properties of specific voltage-gated sodium channel subtypes expressed in a cellular system (e.g., HEK293 cells or neurons).

Methodology:

  • Cell Preparation: Cells expressing the desired sodium channel subtype are cultured on coverslips.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.4 with CsOH).

  • Recording: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: The cell is voltage-clamped at a holding potential where sodium channels are in the closed state (e.g., -120 mV). A series of depolarizing voltage steps are applied to elicit sodium currents.

  • Toxin Application: The purified Anthopleurin isoform is applied to the cell via the extracellular bath solution.

  • Data Acquisition and Analysis: Sodium currents are recorded before and after toxin application. Changes in peak current amplitude, inactivation kinetics (e.g., time constant of decay), and the voltage-dependence of activation and inactivation are analyzed.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to Anthopleurin application.

Methodology:

  • Cell Loading: Adherent cells on coverslips are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Washing: The cells are washed with fresh buffer to remove excess dye.

  • Imaging: The coverslip is mounted on an inverted microscope equipped with a fluorescence imaging system.

  • Baseline Measurement: A baseline fluorescence is recorded before the addition of the toxin.

  • Toxin Application: The Anthopleurin isoform is added to the bath, and fluorescence is continuously monitored.

  • Data Analysis: The change in fluorescence intensity over time is used to calculate the relative change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the absolute calcium concentration.

Site-Directed Mutagenesis of Anthopleurin

Objective: To investigate the role of specific amino acid residues in the function of an Anthopleurin isoform by creating targeted mutations in its gene.

Methodology:

  • Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid vector containing the wild-type Anthopleurin gene as a template. The entire plasmid is amplified.

  • Template Digestion: The PCR product is treated with a restriction enzyme that specifically digests methylated DNA (e.g., DpnI). This selectively removes the original, bacterially-derived template plasmid, leaving the newly synthesized, unmethylated, mutated plasmids.

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

  • Screening and Sequencing: Plasmids are isolated from the resulting bacterial colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Functional Analysis: The mutated Anthopleurin protein is then expressed, purified, and its function is analyzed using the methods described above (e.g., electrophysiology) to compare its activity to the wild-type protein.

Therapeutic Implications and Future Directions

The ability of Anthopleurins to modulate voltage-gated sodium channels, particularly the cardiac subtype (Nav1.5), has made them subjects of interest for the development of novel cardiac stimulants.[2][5] Their positive inotropic effect (increasing the force of heart muscle contraction) without significantly altering heart rate presents a potentially favorable therapeutic profile compared to existing drugs like digitalis glycosides.[8] Further research into the structure-function relationships of different isoforms and the development of synthetic analogs with improved selectivity and pharmacokinetic properties could lead to the design of new drugs for cardiovascular diseases. Additionally, their selectivity for different sodium channel subtypes makes them invaluable pharmacological tools for dissecting the physiological roles of these channels in various tissues.

References

An In-depth Technical Guide to Anthopleurin-A Binding Sites on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites of Anthopleurin-A (Ap-A) on voltage-gated sodium channels (VGSCs). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of toxin-channel interactions and their potential for therapeutic applications. This document details the molecular basis of Ap-A's interaction with VGSCs, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a polypeptide neurotoxin isolated from the sea anemone Anthopleura xanthogrammica. It belongs to the class of site-3 toxins, which are known to modulate the function of voltage-gated sodium channels. VGSCs are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. These channels are composed of a large alpha subunit, which forms the ion-conducting pore and contains the voltage-sensing domains, and one or more smaller beta subunits. The alpha subunit is organized into four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).

Ap-A exerts its effects by binding to a specific site on the extracellular surface of the VGSC alpha subunit, thereby altering the channel's gating properties. Specifically, Ap-A binding slows or inhibits the fast inactivation process, leading to a prolonged influx of sodium ions during an action potential. This technical guide will delve into the precise location of the Ap-A binding site and the functional consequences of this interaction.

The this compound Binding Site: A Molecular Perspective

The binding site for this compound and other site-3 toxins is located on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV (DIV S3-S4 linker) of the VGSC alpha subunit. The S4 segment of each domain acts as the primary voltage sensor, and its outward movement upon membrane depolarization is a critical step in channel activation and subsequent inactivation.

By binding to this region, Ap-A physically hinders the outward movement of the DIV S4 voltage sensor. This inhibition of the voltage sensor's movement is directly coupled to the slowing of fast inactivation, a process that is critical for the proper repolarization of the cell membrane. This mechanism of action has been elucidated through a combination of electrophysiological studies, site-directed mutagenesis, and structural biology.

Key Residues Involved in Binding

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues on both the VGSC and Ap-A that are critical for their interaction. For instance, studies on the rat brain IIA sodium channel (NaV1.2) have shown that a specific glutamic acid residue in the DIV S3-S4 linker is a key determinant of toxin binding. Mutation of this residue to a neutral or positively charged amino acid significantly reduces the affinity of the channel for sea anemone toxins.

On the toxin side, specific cationic residues on Anthopleurin-B (Ap-B), a close analog of Ap-A, have been shown to be important for its high-affinity binding and isoform selectivity. For example, Arg-12 and Lys-49 in Ap-B are crucial for its ability to discriminate between cardiac and neuronal sodium channel isoforms[1]. While Ap-A and Ap-B differ by only seven amino acids, these differences are responsible for their distinct isoform preferences[2].

Quantitative Analysis of this compound Binding Affinity

The affinity of this compound for different VGSC isoforms varies significantly, with a notable preference for the cardiac isoform, NaV1.5. This isoform selectivity is a key aspect of its pharmacological profile. The following tables summarize the quantitative data on the binding affinities of Ap-A and related toxins for various sodium channel isoforms.

ToxinChannel IsoformMethodAffinity (Kd/IC50/EC50)Reference
This compoundCardiac (rat)Electrophysiology2.5 nM--INVALID-LINK--[3]
This compoundNeuronal (rat)Electrophysiology120 nM--INVALID-LINK--[3]
This compoundCardiac (rat)Ion Flux14 nM--INVALID-LINK--[3]
This compoundNeuronal (rat)Ion Flux400 nM--INVALID-LINK--[3]
Anthopleurin-BCardiac (rat)Electrophysiology0.1 nM--INVALID-LINK--[4]
Anthopleurin-BNeuronal (rat)Electrophysiology5 nM--INVALID-LINK--[4]
Anthopleurin-BCardiac (rat)Ion Flux9 nM--INVALID-LINK--[4]
Anthopleurin-BNeuronal (rat)Ion Flux22 nM--INVALID-LINK--[4]
ATX-IINaV1.1 (human)Electrophysiology~7 nM (EC50)--INVALID-LINK--[5]
ATX-IINaV1.2 (human)Electrophysiology~7 nM (EC50)--INVALID-LINK--[5]
ATX-IINaV1.2 (rat)Binding Assay76 ± 6 nM (Kd)--INVALID-LINK--[5]

Table 1: Binding Affinities of Anthopleurins and Related Toxins to Voltage-Gated Sodium Channel Isoforms. This table presents a compilation of dissociation constants (Kd), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for this compound, Anthopleurin-B, and Anemonia sulcata toxin II (ATX-II) across different VGSC isoforms and experimental methodologies.

Experimental Protocols

The characterization of the this compound binding site on VGSCs relies on a combination of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the functional characterization of ion channels.

Objective: To measure the effect of this compound on the kinetics of voltage-gated sodium currents.

Cell Preparation:

  • Isolate single ventricular myocytes from guinea pig hearts via enzymatic digestion.

  • Maintain cells in a holding solution until use.

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH adjusted to 7.4 with CsOH.

Recording Procedure:

  • Establish a whole-cell patch clamp configuration on an isolated myocyte.

  • Hold the membrane potential at -140 mV to ensure all sodium channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 100 or 1000 ms) to elicit sodium currents.

  • Record the resulting sodium currents in the absence (control) and presence of this compound (50-100 nM) in the external solution.

  • Analyze the changes in the rate of current decay (inactivation), peak current amplitude, and the voltage-dependence of activation and inactivation.

Radioligand Binding Assay

This assay is used to quantify the binding of a radiolabeled ligand (in this case, a derivative of this compound or a competing ligand) to its receptor (the sodium channel).

Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) for this compound on a specific VGSC isoform.

Materials:

  • Membrane preparations from cells expressing the VGSC isoform of interest.

  • Radiolabeled toxin (e.g., [¹²⁵I]-labeled this compound or a related toxin).

  • Unlabeled this compound for competition assays.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters and a filtration apparatus.

  • Scintillation counter.

Procedure (Saturation Binding):

  • Incubate varying concentrations of the radiolabeled toxin with a fixed amount of membrane preparation in the binding buffer.

  • In a parallel set of tubes, include a high concentration of unlabeled toxin to determine non-specific binding.

  • Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes into the protein of interest to study the impact of these changes on protein function.

Objective: To identify key amino acid residues in the VGSC that are involved in this compound binding.

Procedure:

  • Obtain the cDNA encoding the VGSC alpha subunit.

  • Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid residue in the DIV S3-S4 linker.

  • Use polymerase chain reaction (PCR) with the mutagenic primers and the VGSC cDNA as a template to generate a DNA fragment containing the mutation.

  • Ligate the mutated DNA fragment back into an appropriate expression vector.

  • Verify the presence of the desired mutation by DNA sequencing.

  • Express the mutant VGSC in a suitable cell line (e.g., HEK293 cells).

  • Characterize the binding of this compound to the mutant channel using whole-cell patch clamp electrophysiology or radioligand binding assays as described above.

  • Compare the binding affinity of Ap-A for the mutant channel to that for the wild-type channel to determine the importance of the mutated residue.

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound action on a voltage-gated sodium channel.

Experimental_Workflow cluster_preparation Preparation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Toxin_Isolation Isolate/Synthesize This compound Electrophysiology Whole-Cell Patch Clamp (Functional Assay) Toxin_Isolation->Electrophysiology Binding_Assay Radioligand Binding (Affinity Assay) Toxin_Isolation->Binding_Assay Channel_Expression Express VGSC Isoform in Heterologous System Channel_Expression->Electrophysiology Channel_Expression->Binding_Assay Mutagenesis Site-Directed Mutagenesis (Identify Key Residues) Channel_Expression->Mutagenesis Data_Analysis Analyze Kinetic & Binding Data (Kd, IC50, Gating Changes) Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Mutagenesis->Electrophysiology Mutagenesis->Binding_Assay Structural_Modeling Computational Modeling (Docking Simulations) Data_Analysis->Structural_Modeling Conclusion Elucidate Binding Site & Mechanism of Action Data_Analysis->Conclusion Structural_Modeling->Conclusion

Caption: Experimental workflow for characterizing this compound binding to VGSCs.

Conclusion and Future Directions

This compound serves as a powerful molecular probe for dissecting the structure and function of voltage-gated sodium channels. Its specific interaction with the DIV S3-S4 linker has provided invaluable insights into the molecular mechanisms of channel inactivation. The high affinity and isoform selectivity of Ap-A and its analogs make them attractive scaffolds for the development of novel therapeutic agents targeting specific VGSC isoforms involved in various channelopathies, including cardiac arrhythmias and chronic pain.

Future research in this area will likely focus on obtaining high-resolution crystal or cryo-EM structures of Ap-A in complex with different VGSC isoforms to provide a more detailed atomic-level understanding of their interaction. Furthermore, the development of more potent and selective Ap-A analogs through protein engineering and chemical synthesis holds great promise for the creation of next-generation ion channel modulators with improved therapeutic profiles. This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of these fascinating marine toxins.

References

Anthopleurin-A Toxin: A Deep Dive into its Cardiac Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiac effects of Anthopleurin-A (Ap-A), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. Ap-A has garnered significant interest in cardiovascular pharmacology due to its potent positive inotropic (contractility-enhancing) effects on the heart muscle. This document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols for its investigation, and provides visual representations of its cellular signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound exerts its primary cardiac effects by binding to a specific site (neurotoxin receptor site 3) on the extracellular side of voltage-gated sodium channels (Nav) in cardiomyocytes. This binding event does not block the channel but rather slows its inactivation process. The delayed inactivation leads to a prolonged influx of sodium ions (Na⁺) during the plateau phase of the cardiac action potential. This sustained inward sodium current is the cornerstone of Ap-A's cardiotonic activity.

The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduced efflux and/or increased influx of calcium ions (Ca²⁺). The resulting elevation in intracellular calcium concentration enhances the amount of calcium available for binding to the myofilaments, thereby augmenting the force of myocardial contraction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound on cardiac function.

In Vitro Effects on Myocardial Contractility
Preparation Species Ap-A Concentration Observed Effect
Isolated Papillary MuscleCat> 0.2 x 10⁻⁸ MIncreased force of contraction.[1]
Isolated Ventricular MuscleRabbit1 x 10⁻⁸ MSubmaximal (approx. 80%) positive inotropic effect.[2]
Isolated Ventricular MuscleRabbit5 x 10⁻⁹ M - 1 x 10⁻⁸ MIncreased contractile force.
In Vivo Hemodynamic Effects
Model Species Ap-A Dosage Observed Effect
Anesthetized DogsDog0.2 µg/kg/min i.v.Increased myocardial contractile force.[1]
Conscious DogsDog2 µg/kg i.v.Increased LV dp/dt max for over 2 hours.[1]
Conscious DogsDogNot specifiedIncreased LV pressure (16%), dP/dt (46%), stroke volume (37%), and cardiac output (23%).[3]
Electrophysiological Effects
Preparation Species Ap-A Concentration Observed Effect
Isolated Ventricular MuscleRabbit1 x 10⁻⁸ MMarked prolongation of action potential duration (APD).[2]
Canine Purkinje FibersDog> 20 µg/LDose-dependent increase in APD and refractory period.[4]
Guinea Pig Ventricular MyocytesGuinea Pig50-100 nMMarkedly slowed rate of decay of Na⁺ current (INa) and increased peak INa conductance by 38±5.5%.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cardiac effects of this compound.

Isolated Papillary Muscle Preparation and Contractility Measurement

This protocol is designed to assess the direct inotropic effects of Ap-A on an isolated cardiac muscle preparation.

  • Tissue Preparation:

    • Euthanize a male New Zealand White rabbit (or other suitable species) via cervical dislocation.

    • Rapidly excise the heart and place it in oxygenated (95% O₂, 5% CO₂) Tyrode's solution at 37°C. The composition of Tyrode's solution is (in mM): NaCl 135, KCl 4.5, MgCl₂ 1, CaCl₂ 2, Glucose 11, and HEPES 20, with the pH adjusted to 7.4 with NaOH.[6]

    • Dissect the right ventricle to expose the papillary muscles.

    • Carefully excise a thin papillary muscle with its tendinous and ventricular wall ends intact.

  • Experimental Setup:

    • Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing continuously oxygenated Tyrode's solution.

    • Attach the tendinous end to a fixed hook and the ventricular end to an isometric force transducer.

    • Stimulate the muscle electrically via two platinum electrodes placed parallel to the muscle. Use square-wave pulses of 5 ms duration and a voltage approximately 20% above the threshold, at a frequency of 1 Hz.

    • Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the maximal developed tension.

  • Data Acquisition:

    • Record the isometric contractile force using a suitable data acquisition system.

    • After a stable baseline is achieved, add this compound to the organ bath in a cumulative concentration-response manner.

    • Record the changes in peak developed tension and other contractile parameters (e.g., rate of tension development, time to peak tension).

Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol allows for the detailed investigation of the effects of Ap-A on ion channel function in single cardiac myocytes.

  • Myocyte Isolation:

    • Anesthetize a guinea pig with an appropriate anesthetic.

    • Excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Perfuse the heart retrogradely with a Ca²⁺-free Tyrode's solution to wash out the blood.

    • Switch to a perfusion solution containing collagenase and protease to enzymatically digest the cardiac tissue.

    • After digestion, mince the ventricular tissue and gently triturate to release individual myocytes.

    • Store the isolated myocytes in a high-potassium storage solution until use.

  • Electrophysiological Recording:

    • Place an aliquot of the myocyte suspension in a recording chamber on the stage of an inverted microscope.

    • Superfuse the cells with an external solution (e.g., Tyrode's solution).

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with an appropriate internal solution. For recording sodium currents, the internal solution may contain (in mM): CsCl 120, NaCl 5, MgATP 5, HEPES 10, EGTA 10, adjusted to pH 7.2 with CsOH.

    • Approach a single, healthy myocyte with the patch pipette and form a high-resistance (gigaohm) seal.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol and Data Analysis:

    • Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record the resulting ionic currents.

    • To study the effect on the sodium current, hold the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels.

    • Apply depolarizing voltage steps to elicit sodium currents.

    • After recording baseline currents, perfuse the cell with a solution containing this compound.

    • Record the changes in the amplitude, kinetics (activation and inactivation), and voltage-dependence of the sodium current.

Mandatory Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

AnthopleurinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space ApA This compound Nav Voltage-Gated Sodium Channel (Nav) ApA->Nav Binds to Site 3 Na_ion Increased [Na+] Nav->Na_ion Slows Inactivation, Increases Na+ Influx NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Increased [Ca2+] NCX->Ca_ion Reduces Ca2+ Efflux/ Increases Ca2+ Influx Na_ion->NCX Alters Gradient Contraction Enhanced Myocardial Contraction Ca_ion->Contraction Increased Ca2+ for Myofilaments

Caption: Signaling pathway of this compound in a cardiac myocyte.

Experimental Workflow for Investigating this compound's Inotropic Effect

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis animal Animal Model (e.g., Rabbit) heart Heart Excision animal->heart pap_muscle Papillary Muscle Dissection heart->pap_muscle organ_bath Mount in Organ Bath with Tyrode's Solution pap_muscle->organ_bath transducer Connect to Force Transducer organ_bath->transducer stimulation Electrical Stimulation transducer->stimulation equilibration Equilibration and Baseline Recording stimulation->equilibration ApA_admin This compound Administration equilibration->ApA_admin data_rec Record Contractile Force Changes ApA_admin->data_rec analysis Analyze Inotropic Effect (e.g., Force, dP/dt) data_rec->analysis Logical_Relationship cluster_electro Electrophysiological Effects cluster_mech Mechanical Effects ApA This compound Nav_mod Modulation of Nav Channels (Slowed Inactivation) ApA->Nav_mod Na_influx Prolonged Na+ Influx Nav_mod->Na_influx APD_prolong Action Potential Duration Prolongation Na_influx->APD_prolong Ca_handling Altered Intracellular Ca2+ Handling Na_influx->Ca_handling APD_prolong->Ca_handling inotropy Positive Inotropic Effect (Increased Contractility) Ca_handling->inotropy

References

The Neurotoxicology of Anthopleurin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin peptides, derived from sea anemones of the genus Anthopleura, are potent neurotoxins that exert their effects by modulating the function of voltage-gated sodium channels (NaV). These peptides have become invaluable tools for studying the structure and function of NaV channels and hold potential as lead compounds for the development of novel therapeutics. This technical guide provides an in-depth overview of the neurotoxic effects of Anthopleurin peptides, focusing on their mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.

Core Mechanism of Neurotoxicity: Modulation of Voltage-Gated Sodium Channels

The primary neurotoxic effect of Anthopleurin peptides stems from their ability to bind to site 3 of voltage-gated sodium channels. This binding event slows or inhibits the fast inactivation process of the channel, leading to a prolonged influx of sodium ions during an action potential.[1][2][3] This disruption of normal channel gating results in a hyperexcitable state in neurons, characterized by prolonged action potentials and repetitive firing, ultimately leading to excitotoxicity.[4]

Signaling Pathway of Anthopleurin-Induced Neurotoxicity

The interaction of Anthopleurin peptides with NaV channels triggers a cascade of events leading to neuronal hyperexcitability. The following diagram illustrates this pathway.

Anthopleurin_Signaling Anthopleurin Anthopleurin Peptide NavChannel Voltage-Gated Sodium Channel (NaV) Anthopleurin->NavChannel Binds to Site 3 InactivationGate Inactivation Gate NavChannel->InactivationGate Inhibits Fast Inactivation NaInflux Prolonged Na+ Influx InactivationGate->NaInflux Allows Depolarization Sustained Membrane Depolarization NaInflux->Depolarization AP Action Potential Prolongation & Repetitive Firing Depolarization->AP Neurotoxicity Neurotoxicity/ Excitotoxicity AP->Neurotoxicity

Figure 1: Signaling pathway of Anthopleurin-induced neurotoxicity.

Quantitative Effects of Anthopleurin Peptides

The potency and isoform selectivity of Anthopleurin peptides have been quantified in various studies. The following tables summarize key quantitative data on the effects of different Anthopleurin peptides on NaV channels.

PeptideTarget NaV IsoformKd / EC50Key EffectReference
Anthopleurin-A (AP-A)Cardiac (NaV1.5)~50-100 nMMarkedly slows inactivation[5]
This compound (AP-A)Cardiac (NaV1.5)-Increases peak Na+ conductance by ~38%[5]
This compound (AP-A)Cardiac (NaV1.5)-Shifts steady-state inactivation by +1.9 mV[1]
Anthopleurin-B (AP-B)Neuronal & Cardiac-Potent modulator of Na+ channels

Table 1: Quantitative effects of Anthopleurin peptides on voltage-gated sodium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurotoxic effects of Anthopleurin peptides.

Whole-Cell Voltage Clamp Electrophysiology

This technique is used to measure the effect of Anthopleurin peptides on the macroscopic currents flowing through NaV channels in a whole cell.

Cell Preparation:

  • Isolate primary neurons (e.g., dorsal root ganglion neurons) or use cell lines stably expressing a specific NaV channel isoform (e.g., HEK293 cells expressing NaV1.7).

  • Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and culture under standard conditions.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Protocol:

  • Establish a whole-cell patch clamp configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all NaV channels are in the closed, resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit Na+ currents.

  • Perfuse the cell with the external solution containing the Anthopleurin peptide at the desired concentration.

  • Repeat the voltage-step protocol to record the peptide-modified currents.

Data Analysis:

  • Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.

  • Analyze the decay kinetics of the current to determine the rate of inactivation.

  • To study steady-state inactivation, apply a series of pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -10 mV) and plot the normalized peak current as a function of the pre-pulse potential.

Workflow Diagram:

WholeCell_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Culture Neurons or NaV-expressing Cells Patch Establish Whole-Cell Patch Clamp CellCulture->Patch ControlRecord Record Control Na+ Currents Patch->ControlRecord PeptideApp Apply Anthopleurin Peptide ControlRecord->PeptideApp PeptideRecord Record Modified Na+ Currents PeptideApp->PeptideRecord IV_Curve Construct I-V Curves PeptideRecord->IV_Curve Inactivation Analyze Inactivation Kinetics PeptideRecord->Inactivation SteadyState Determine Steady-State Inactivation PeptideRecord->SteadyState

Figure 2: Workflow for whole-cell voltage clamp experiments.
Single-Channel Recording

This high-resolution technique allows for the observation of the activity of individual NaV channels and how they are affected by Anthopleurin peptides.

Methodology:

  • Use the cell-attached or excised-patch configuration of the patch-clamp technique.

  • The solutions are similar to those used in whole-cell recordings, with the pipette solution containing the Anthopleurin peptide.

  • Apply depolarizing voltage steps to elicit channel openings and record the resulting single-channel currents.

Data Analysis:

  • Idealize the single-channel records to create a trace of channel open and closed states.

  • Generate amplitude histograms to determine the single-channel conductance.

  • Construct dwell-time histograms for open and closed states to analyze the channel kinetics. The effect of Anthopleurin peptides will be evident as a significant increase in the mean open time.[3]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of Anthopleurin peptides to NaV channels. A competitive binding assay is often employed.

Protocol:

  • Membrane Preparation: Prepare synaptosomes or membranes from a tissue rich in NaV channels (e.g., rat brain).

  • Radioligand: Use a radiolabeled ligand that binds to site 3 of the NaV channel, such as [3H]saxitoxin.

  • Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Anthopleurin peptide.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Anthopleurin peptide concentration. Fit the data to a competition binding equation to determine the IC50, which can then be used to calculate the Ki (an estimate of the Kd).

Workflow Diagram:

BindingAssay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare Synaptosomes/ Membranes Incubation Incubate Membranes with Radioligand and Peptide MembranePrep->Incubation RadioligandPrep Prepare [3H]Saxitoxin and Anthopleurin dilutions RadioligandPrep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting CompetitionCurve Plot Competition Curve Counting->CompetitionCurve IC50_Ki Calculate IC50 and Ki CompetitionCurve->IC50_Ki

Figure 3: Workflow for a competitive radioligand binding assay.
Calcium Imaging

This technique is used to visualize the neurotoxic effects of Anthopleurin peptides by measuring changes in intracellular calcium concentration ([Ca2+]i), which is an indicator of neuronal activity.

Protocol:

  • Cell Culture: Culture primary neurons (e.g., dorsal root ganglion or cortical neurons) on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Incubate the cells with the dye in a physiological buffer.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera.

  • Baseline Recording: Record baseline fluorescence for a period before applying the peptide.

  • Peptide Application: Perfuse the cells with a solution containing the Anthopleurin peptide.

  • Post-application Recording: Continue to record the fluorescence to capture the changes in [Ca2+]i induced by the peptide.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neurons.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response. Neurotoxic effects will manifest as a large and sustained increase in intracellular calcium.

Site-Directed Mutagenesis

This molecular biology technique is used to identify the specific amino acid residues on the NaV channel that are critical for the binding of Anthopleurin peptides.

Protocol:

  • Mutagenesis: Introduce point mutations into the cDNA of the NaV channel, targeting residues in the putative binding site (e.g., the S3-S4 loop in domain IV).[6]

  • Expression: Express the wild-type and mutant channels in a suitable expression system (e.g., Xenopus oocytes or HEK293 cells).

  • Functional Analysis: Use whole-cell voltage clamp or other functional assays to assess the effect of the Anthopleurin peptide on the mutant channels. A significant reduction in the peptide's effect on a mutant channel indicates that the mutated residue is important for binding or transduction of the effect.

Conclusion

Anthopleurin peptides are powerful neurotoxins that act by delaying the inactivation of voltage-gated sodium channels. Their potent and specific mechanism of action has made them indispensable tools in the study of ion channel physiology and pharmacology. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the neurotoxic effects of these and other ion channel modulators, paving the way for a deeper understanding of neuronal excitability and the development of novel therapeutic agents.

References

Evolutionary Significance of Anthopleurin Toxins in Sea Anemones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the evolutionary significance of Anthopleurin toxins, a fascinating class of polypeptides produced by sea anemones of the genus Anthopleura. We will delve into their ecological roles, molecular evolution, structure-function relationships, and the experimental methodologies used to elucidate their properties. This document is intended to serve as a comprehensive resource for researchers in toxinology, pharmacology, and drug development.

Introduction: The Multifaceted Roles of Anthopleurin Toxins

Sea anemones, sessile marine predators, have evolved a sophisticated chemical arsenal for both predation and defense. Among the most well-characterized components of their venom are the Anthopleurin (AP) toxins. These small proteins, typically 46-49 amino acids in length, are potent modulators of voltage-gated ion channels, primarily sodium (Nav) and potassium (Kv) channels.[1][2][3] Their evolutionary significance stems from their diverse ecological functions, which include prey capture, defense against predators, and even intraspecific competition.[2][3][4] Furthermore, some Anthopleurins have been identified as alarm pheromones, signaling danger to nearby anemones.[5] The molecular evolution of these toxins, characterized by gene duplication and positive selection, has given rise to a variety of isoforms with distinct potencies and target selectivities, making them valuable tools for studying ion channel function and potential leads for drug development.[1]

Quantitative Analysis of Anthopleurin Toxin Potency

The various isoforms of Anthopleurin exhibit a range of potencies and selectivities for different ion channel subtypes and target organisms. This diversity is a direct result of their evolutionary adaptation to specific ecological niches and prey types. The following tables summarize the available quantitative data on the biological activity of different Anthopleurin isoforms.

Table 1: Lethal and Effective Doses of Anthopleurin Toxins

Toxin IsoformTarget Organism/AssayPotency (LD50 / ED50 / EC50 / Other)Reference(s)
Anthopleurin-A (AP-A)Cat (in vitro, papillary muscle)Active at 0.2 x 10-8 M[4]
Dog (in vivo)2.6 µg/kg (25% increase in contractile force)[4]
Dog (in vivo)19.3 µg/kg (Lethal Dose)[4]
Mouse (intraperitoneal)8 µg/kg (LD50)[6]
Anthopleurin-B (AP-B)Guinea-pig (in vitro, vas deferens)> 3 x 10-9 M (causes rhythmic contractions)[7][8]
Cardiac vs. Neuronal Nav channelsPreferential action on cardiac channels[5][9]
Anthopleurin-C (AP-C)Shore crab (Carcinus maenas)1 µg/kg (LD50)[1][10]
Mammalian heart muscleThreshold concentration: 1 nM[1][10]
Anthopleurin-Q (AP-Q)Rat ventricular myocytes (Ito)12.7 nmol/L (EC50)[11]
Rat ventricular myocytes (IK)4.7 nmol/L (EC50)[11]
Rat ventricular myocytes (IK1)0.2 nmol/L (EC50)[11]

Table 2: Comparative Potency of Anthopleurin Isoforms

ComparisonDetailsReference(s)
AP-B vs. AP-A and AP-CAP-B is approximately 12.5-fold more potent as a heart stimulant.[5]
AP-C (APE 2-1) vs. APE 1-1 and APE 5-3Order of potency on mammalian heart muscle: APE 2-1 > APE 1-1 > APE 5-3 (thresholds: 1 nM, 10 nM, 300 nM).[1][10]

Experimental Protocols

The study of Anthopleurin toxins involves a multi-step process from the collection of sea anemones to the detailed characterization of the purified toxins. Below are detailed methodologies for key experiments.

Toxin Isolation and Purification

Objective: To isolate and purify Anthopleurin toxins from sea anemone tissues.

Methods:

  • Venom Extraction:

    • Homogenization: Whole sea anemones or specific tissues (e.g., tentacles) are homogenized in a suitable buffer (e.g., phosphate buffer). This method is effective but can result in a complex mixture of proteins.[4]

    • Milking: Gentle squeezing of the sea anemone to collect secreted venom. This method is less harmful to the animal and can yield a purer venom sample.[4]

    • Electrical Stimulation: Application of a mild electrical current to induce the discharge of nematocysts and release of venom. This technique allows for the collection of relatively pure venom, and the animals can survive the procedure.[12]

  • Initial Purification:

    • The crude extract is often subjected to initial purification steps such as ammonium sulfate precipitation to concentrate the protein fraction.

    • Dialysis is used to remove salts and small molecules.[1]

  • Chromatographic Separation: A series of chromatographic techniques are employed to separate the toxins based on their physicochemical properties.

    • Gel Filtration Chromatography (Size Exclusion): Separates proteins based on their molecular weight. Columns such as Sephadex G-50 are commonly used.[1][13]

    • Ion Exchange Chromatography: Separates proteins based on their net charge. Anion exchangers like QAE-Sephadex or cation exchangers like Fractogel EMD SO3- are used. The pH of the buffer is critical for effective separation.[1]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates proteins based on their hydrophobicity. C18 columns are frequently used for the final purification of Anthopleurin toxins.[1][13]

Toxin Sequencing

Objective: To determine the amino acid sequence of the purified Anthopleurin toxins.

Methods:

  • Edman Degradation: A classical method for N-terminal sequencing of proteins. The purified toxin is treated with phenyl isothiocyanate, which reacts with the N-terminal amino acid. This derivative is then cleaved and identified, and the cycle is repeated.[5]

  • cDNA Cloning and Sequencing:

    • RNA Extraction: Total RNA is extracted from the sea anemone tissues.

    • Reverse Transcription: Messenger RNA (mRNA) is reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.

    • PCR Amplification: Degenerate primers, designed based on conserved regions of known Anthopleurin sequences, are used to amplify the toxin-encoding cDNA.

    • Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector and sequenced to deduce the amino acid sequence of the toxin precursor, which includes the signal peptide, pro-peptide, and the mature toxin.[4][14]

Functional Characterization using Electrophysiology

Objective: To characterize the effects of purified Anthopleurin toxins on the activity of ion channels.

Method: Patch-Clamp Technique

  • Cell Preparation: Single cells expressing the ion channel of interest (e.g., cardiac myocytes, neurons, or transfected cell lines) are isolated.[8][15]

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated using a micropipette puller. The pipette is filled with an appropriate intracellular solution.[8][15][16][17]

  • Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane. This electrically isolates the patch of membrane under the pipette.[8][15][16][17]

  • Recording Configurations:

    • Whole-Cell Recording: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell. This configuration is used to record the total ionic current flowing through all the channels in the cell membrane.[8][15][16][17]

    • Cell-Attached Recording: The membrane patch remains intact, allowing the recording of the activity of single ion channels within the patch.

  • Voltage-Clamp Protocol: The membrane potential is held constant ("clamped") at a specific voltage by an amplifier. The current required to maintain this voltage is measured, which corresponds to the flow of ions through the channels.

  • Toxin Application: The purified Anthopleurin toxin is applied to the bath solution containing the cell. Changes in the ionic currents are recorded before and after toxin application to determine its effect on channel gating (activation, inactivation) and conductance.[8][15][18]

  • Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the toxin, and to characterize its effects on the voltage-dependence and kinetics of the ion channel.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Anthopleurin toxins and a typical experimental workflow for their study.

Signaling Pathway of Anthopleurin on Voltage-Gated Sodium Channels

Anthopleurin_Signaling_Pathway cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Site3 Receptor Site 3 (Domain IV, S3-S4 loop) Inactivation_Slowed Inactivation Gate Stabilized in Open State Site3->Inactivation_Slowed Allosterically modifies AP_toxin Anthopleurin Toxin Binding Binding AP_toxin->Binding Binding->Site3 Binds to Na_influx Prolonged Na+ Influx Inactivation_Slowed->Na_influx Leads to Depolarization Sustained Membrane Depolarization Na_influx->Depolarization Causes AP Increased Action Potential Duration Depolarization->AP Results in Hyperexcitability Cellular Hyperexcitability AP->Hyperexcitability

Caption: Anthopleurin toxin binds to receptor site 3 on the voltage-gated sodium channel, slowing its inactivation and leading to prolonged sodium influx and cellular hyperexcitability.

Experimental Workflow for Anthopleurin Toxin Characterization

Experimental_Workflow cluster_extraction Extraction & Purification cluster_characterization Structural & Functional Characterization Venom_Extraction Venom Extraction (Homogenization, Milking, or Electrical Stimulation) Crude_Extract Crude Venom Extract Venom_Extraction->Crude_Extract Purification Chromatography (Gel Filtration, Ion Exchange, RP-HPLC) Crude_Extract->Purification Pure_Toxin Purified Anthopleurin Toxin Purification->Pure_Toxin Sequencing Sequencing (Edman Degradation or cDNA Cloning) Pure_Toxin->Sequencing Functional_Assay Functional Assay (Electrophysiology - Patch Clamp) Pure_Toxin->Functional_Assay Structure_Analysis Structural Analysis (NMR, X-ray Crystallography) Sequencing->Structure_Analysis Potency_Determination Potency Determination (LD50, EC50) Functional_Assay->Potency_Determination

Caption: A generalized workflow for the characterization of Anthopleurin toxins, from venom extraction to structural and functional analysis.

Molecular Evolution and Structure-Function Relationships

The diversity of Anthopleurin toxins is a product of accelerated evolution, driven by gene duplication and positive Darwinian selection.[1] This has resulted in a family of toxins with variations in their amino acid sequences, leading to differences in their affinity and selectivity for various ion channel subtypes.

The three-dimensional structure of Anthopleurins is characterized by a compact fold stabilized by three disulfide bridges. A key feature is a flexible loop containing a cluster of charged and hydrophobic residues that forms the primary binding interface with the ion channel.[5] For instance, in Anthopleurin-B, residues such as Arg-12, Pro-13, and Lys-49 have been shown to be critical for its high affinity and selectivity for cardiac sodium channels.[5] Site-directed mutagenesis studies have been instrumental in identifying these key residues and understanding the molecular basis of toxin-channel interactions.[5][19] Specifically, a crucial interaction occurs between a positively charged residue on the toxin (e.g., Lys-37 in ApB) and a negatively charged residue (e.g., Asp-1612) in the S3-S4 loop of domain IV of the sodium channel.[19]

Conclusion and Future Directions

The evolutionary journey of Anthopleurin toxins has resulted in a remarkable array of potent and selective ion channel modulators. Their significance extends from their vital ecological roles in the survival of sea anemones to their invaluable application as pharmacological tools and potential therapeutic agents. The detailed study of their structure, function, and evolution continues to provide profound insights into the molecular mechanisms of ion channel gating and the intricate processes of molecular evolution in venomous animals. Future research, aided by advancements in genomics, proteomics, and structural biology, will undoubtedly uncover novel Anthopleurin isoforms with unique properties, further expanding their potential in biomedical research and drug discovery.

References

Methodological & Application

Anthopleurin-A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (NaV channels), primarily in cardiac muscle.[1][2][3][4] Ap-A modifies the gating properties of these channels, leading to a prolongation of the action potential duration and an increase in cardiac contractility. These characteristics make this compound a valuable tool for studying the physiology of cardiac and neuronal sodium channels and a potential lead compound in the development of novel inotropic drugs.

This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. It includes a summary of its effects on sodium channel kinetics, protocols for key experiments, and a diagram of its signaling pathway.

Data Presentation

Table 1: Effects of this compound on Cardiac Sodium Channel Gating and Kinetics
ParameterControlThis compound (50-100 nM)Reference
Peak INa Conductance (gNa)Baseline38% ± 5.5% increase[5]
INa InactivationRapid decayMarkedly slowed rate of decay[5]
Voltage Midpoint of gNa/V RelationshipNo significant changeNo significant change[5]
Steady-State Availability (h∞) Slope Factor5.9 ± 0.8 mV8.0 ± 0.7 mV[5]
Fast Time Constant of Recovery from Inactivation4.1 ± 0.3 ms6.0 ± 1.1 ms[5]
Slow Time Constant of Recovery from Inactivation66.2 ± 6.5 ms188.9 ± 36.4 ms[5]
Use-Dependent Decrease in Peak INa (100 ms pulse)-3% ± 1%-15% ± 2%[5]
Table 2: Positive Inotropic Effects of this compound
ParameterThis compoundDigoxinReference
In Vitro Potency (Cat Papillary Muscle)>200 times more potent (molar basis)Baseline[1]
In Vivo Dose for 25% Increase in Contractile Force (Anesthetized Dogs)2.6 µg/kg107.4 µg/kg[1]
In Vivo Lethal Dose (Anesthetized Dogs)19.3 µg/kg263.2 µg/kg[1]
Therapeutic IndexSignificantly higherLower[1]

Signaling Pathway and Mechanism of Action

This compound binds to site 3 on the extracellular loop of domain IV of the voltage-gated sodium channel α-subunit.[2] This binding traps the S4 voltage sensor in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged influx of sodium ions during the action potential leads to an increase in intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect on cardiac muscle.

AnthopleurinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ApA This compound Nav1.5 Voltage-Gated Sodium Channel (NaV1.5) Site 3 ApA->Nav1.5 Binds to Na_influx Increased Na+ Influx Nav1.5->Na_influx Inhibits Inactivation NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Activates Ca_influx Increased Intracellular [Ca2+] NCX->Ca_influx Contraction Enhanced Cardiac Myocyte Contraction (Positive Inotropy) Ca_influx->Contraction

Caption: this compound Signaling Pathway.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Sodium Current Measurement in Cardiomyocytes

This protocol is designed to measure the effects of this compound on voltage-gated sodium currents (INa) in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes (e.g., from guinea pig, rabbit, or rat ventricles)

  • This compound stock solution (1 mM in water, store at -20°C)

  • Extracellular (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Microscope

Procedure:

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Prepare fresh extracellular and intracellular solutions. Filter sterilize the intracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with intracellular solution.

  • Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single myocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -120 mV to ensure the availability of sodium channels.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

  • Record baseline sodium currents in the absence of this compound.

  • Prepare working concentrations of this compound (e.g., 10-100 nM) in the extracellular solution.

  • Perfuse the cell with the this compound containing solution for 2-5 minutes to allow for binding and effect.

  • Repeat the voltage-step protocol to record sodium currents in the presence of this compound.

  • Analyze the data to determine changes in peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.

Patch_Clamp_Workflow Start Start Isolate_Cardiomyocytes Isolate Cardiomyocytes Start->Isolate_Cardiomyocytes Prepare_Solutions Prepare Solutions & Pipettes Isolate_Cardiomyocytes->Prepare_Solutions Establish_Seal Establish Gigaohm Seal Prepare_Solutions->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline I_Na Whole_Cell->Record_Baseline Apply_ApA Apply this compound Record_Baseline->Apply_ApA Record_ApA Record I_Na with Ap-A Apply_ApA->Record_ApA Analyze_Data Analyze Data Record_ApA->Analyze_Data End End Analyze_Data->End Calcium_Imaging_Workflow Start Start Plate_Cells Plate Cardiomyocytes Start->Plate_Cells Load_Dye Load with Fura-2 AM Plate_Cells->Load_Dye Wash_Deesterify Wash & De-esterify Load_Dye->Wash_Deesterify Record_Baseline Record Baseline Fluorescence Wash_Deesterify->Record_Baseline Apply_ApA Apply this compound Record_Baseline->Apply_ApA Record_Response Record Fluorescence Changes Apply_ApA->Record_Response Calibrate Calibrate Fura-2 Signal Record_Response->Calibrate Analyze_Data Analyze [Ca2+]i Changes Calibrate->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Neuronal Cells Start->Seed_Cells Treat_ApA Treat with this compound Seed_Cells->Treat_ApA Incubate_24_48h Incubate (24-48h) Treat_ApA->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Application Notes and Protocols for Anthopleurin-A in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Anthopleurin-A (Ap-A), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, in electrophysiological studies. Ap-A is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (NaV), making it a valuable tool for investigating ion channel function and for the development of novel cardiac therapies.

Introduction

This compound is a 49-amino acid polypeptide that modulates the function of voltage-gated sodium channels.[1] Its primary mechanism of action is the slowing of NaV channel inactivation, which leads to a prolongation of the inward sodium current during an action potential.[2][3][4][5] This effect is particularly pronounced in cardiac myocytes, where it results in a significant prolongation of the action potential duration (APD) and an increase in myocardial contractility.[5][6][7][8] These properties have led to its investigation as a potential therapeutic agent and as a pharmacological tool to study the kinetics of sodium channels.

Mechanism of Action

This compound binds to neurotoxin receptor site 3 on the alpha-subunit of voltage-gated sodium channels.[4][9] This binding is thought to occur on the extracellular loop between transmembrane segments S3 and S4 in domain IV of the channel.[9] By binding to this site, Ap-A interferes with the conformational changes required for fast inactivation of the channel.[4] This results in a persistent inward sodium current during depolarization, which underlies the observed prolongation of the action potential.[10] The interaction of Ap-A with the sodium channel is voltage-dependent and can be influenced by the presence of divalent cations.[2][11]

Data Presentation

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

Table 1: Effects of this compound on Cardiac Sodium Channel Gating and Kinetics

ParameterControlThis compound (50-100 nM)Cell TypeReference
Peak INa Conductance (gNa)-38 ± 5.5% increaseGuinea Pig Ventricular Myocytes[11][12]
Steady-State Inactivation (h∞) Slope Factor5.9 ± 0.8 mV8.0 ± 0.7 mVGuinea Pig Ventricular Myocytes[11][12]
Fast Time Constant of Recovery from Inactivation4.1 ± 0.3 ms6.0 ± 1.1 msGuinea Pig Ventricular Myocytes[2]
Slow Time Constant of Recovery from Inactivation66.2 ± 6.5 ms188.9 ± 36.4 msGuinea Pig Ventricular Myocytes[2]
INa Inactivation Time Constant (τh) at -30 mV1.5 ± 0.2 ms21 ± 5 msNeonatal Rat Ventricular Myocytes[10]
Peak Prolonged INa at -30 mV0.7 ± 0.3 nA1.3 ± 0.5 nANeonatal Rat Ventricular Myocytes[10]

Table 2: Effects of this compound on Cardiac Action Potential Parameters

ParameterConditionEffect of this compoundPreparationReference
Action Potential Duration (APD)NormoxiaMarked prolongationRabbit Ventricular Muscle[6]
Action Potential Duration (APD)Hypoxia/Glucose-FreeProlongation at late repolarization (APD80)Rabbit Ventricular Muscle[6]
APD Prolongation1 x 10-8 M Ap-AAugmented by lowering driving frequencyRabbit Ventricular Muscle[7]
Positive Inotropic Effect1 x 10-8 M Ap-AMaintained under hypoxia/glucose-free mediumRabbit Ventricular Muscle[6][13]
Positive Inotropic Effect0.2 x 10-8 M and higherIncreased force of contractionCat Papillary Muscles[8]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound using common electrophysiological techniques.

Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents in Isolated Cardiomyocytes

Objective: To measure the effect of this compound on the kinetics of voltage-gated sodium currents.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rat)

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 µM in water)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.[11][12]

  • Prepare external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single myocyte.

  • Set the holding potential to -140 mV to ensure complete removal of sodium channel inactivation.[11][12]

  • Apply a series of depolarizing voltage steps (e.g., from -100 to +40 mV in 10 mV increments) to elicit sodium currents.[11][12]

  • Record baseline sodium currents in the absence of this compound.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 50-100 nM).[11][12]

  • After a few minutes of equilibration, repeat the voltage-step protocol to record sodium currents in the presence of the toxin.

  • Analyze the data to determine changes in peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.

Protocol 2: Action Potential Recording in Isolated Cardiac Muscle Preparations

Objective: To determine the effect of this compound on the action potential duration and shape.

Materials:

  • Isolated cardiac muscle preparation (e.g., rabbit papillary muscle or ventricular strip)

  • Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH), gassed with 95% O2 / 5% CO2.

  • This compound stock solution

  • Glass microelectrodes (filled with 3 M KCl) for intracellular recording

  • Field stimulation electrodes

  • Microelectrode amplifier and data acquisition system

Procedure:

  • Dissect and mount the cardiac muscle preparation in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

  • Stimulate the preparation at a constant frequency (e.g., 1 Hz) using field electrodes.

  • Impalale a cell with a glass microelectrode to record intracellular action potentials.

  • Record stable baseline action potentials for a control period.

  • Introduce this compound into the perfusing solution at the desired concentration (e.g., 1 x 10-8 M).[6][7]

  • Continuously record action potentials to observe the time course of the drug's effect.

  • Measure changes in action potential parameters, including resting membrane potential, amplitude, upstroke velocity, and duration at different levels of repolarization (e.g., APD50 and APD90).

Mandatory Visualizations

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate Cardiomyocytes or Muscle Tissue Establish_Recording Establish Whole-Cell or Microelectrode Recording Cell_Isolation->Establish_Recording Record_Baseline Record Baseline Activity Establish_Recording->Record_Baseline Apply_ApA Apply this compound Record_Baseline->Apply_ApA Record_Effect Record Post-Treatment Activity Apply_ApA->Record_Effect Data_Analysis Analyze Changes in Currents/Action Potentials Record_Effect->Data_Analysis

Caption: General experimental workflow for electrophysiological studies with this compound.

References

Application Notes and Protocols for Anthopleurin-A Cardiac Myocyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that exerts a significant positive inotropic effect on cardiac muscle.[1][2] Ap-A's mechanism of action involves a specific interaction with voltage-gated sodium channels in cardiac myocytes.[3][4] By selectively slowing the inactivation of these channels, Ap-A prolongs the duration of the action potential, leading to an increased influx of calcium ions and enhanced myocardial contractility.[5][6] These properties make this compound a valuable pharmacological tool for studying cardiac physiology and a potential lead compound in the development of new inotropic drugs for heart failure.[2]

These application notes provide detailed protocols for developing and conducting cardiac myocyte assays to investigate the effects of this compound. The protocols cover electrophysiological measurements, calcium transient analysis, and contractility assays.

Mechanism of Action: this compound Signaling Pathway in Cardiac Myocytes

This compound binds to site 3 of the voltage-gated sodium channel (Nav1.5) in cardiac myocytes. This binding modifies the channel's gating properties, primarily by inhibiting the inactivation process. The prolonged sodium influx during the plateau phase of the cardiac action potential leads to an increased intracellular calcium concentration via the sodium-calcium exchanger (NCX), ultimately resulting in enhanced myocyte contraction.

Anthopleurin_A_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intra Intracellular Space AP_A This compound NaV1_5 Voltage-Gated Sodium Channel (Nav1.5) AP_A->NaV1_5 Binds & Inhibits Inactivation Na_ion Na+ NaV1_5->Na_ion Prolonged Na+ Influx NCX Sodium-Calcium Exchanger (NCX) Ca_ion_in Ca2+ NCX->Ca_ion_in Increased Ca2+ Influx Ca_Channel L-type Calcium Channel Ca_Channel->Ca_ion_in Ca2+ Influx Na_ion->NCX Increased Intracellular [Na+] SR Sarcoplasmic Reticulum (SR) Ca_ion_in->SR CICR Contraction Myofilament Contraction Ca_ion_in->Contraction Direct Binding SR->Contraction Ca2+ Release

Caption: this compound signaling pathway in a cardiac myocyte.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters of cardiac myocyte function as reported in the literature.

Table 1: Electrophysiological Effects of this compound on Cardiac Myocytes

ParameterSpeciesCell TypeAp-A Conc.Control ValueAp-A Treated ValueReference
Peak INa Conductance (gNa)Guinea PigVentricular Myocytes50-100 nM-38 ± 5.5% increase[4][7]
INa Inactivation Time Constant (τh) at -30 mVNeonatal RatVentricular Myocytes80-240 nM1.5 ± 0.2 msec21 ± 5 msec[8]
Peak Prolonged INaNeonatal RatVentricular Myocytes80-240 nM0.7 ± 0.3 nA1.3 ± 0.5 nA[8]
Steady-State Inactivation (h∞) MidpointCaninePurkinje Cells--1.9 ± 0.8 mV depolarizing shift[9]
Action Potential Duration (APD)RabbitVentricular Muscle10 nM-Marked prolongation[6]

Table 2: Inotropic Effects of this compound

ParameterSpecies/ModelAp-A Conc.EffectReference
Myocardial Contractile ForceAnesthetized Dogs0.2 µg/kg/min i.v.25% increase at 2.6 µg/kg[1]
Developed TensionIsolated Guinea Pig & Canine Ventricular Muscle-Increased[5]
Inotropic Activity-Nanomolar concentrationsEnhanced myocardial contractility[2]
Positive Inotropic EffectIsolated Cat Heart Papillary Muscles>0.2 x 10-8 MIncreased force of contraction[1]

Experimental Protocols

Protocol 1: Electrophysiological Assessment using Whole-Cell Patch Clamp

This protocol details the measurement of sodium currents in isolated cardiac myocytes to assess the effect of this compound.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate Isolate Cardiac Myocytes Culture Culture Myocytes on Coverslips Isolate->Culture Mount Mount Coverslip on Microscope Stage Culture->Mount Patch Establish Whole-Cell Patch Clamp Configuration Mount->Patch Record_Base Record Baseline Sodium Currents Patch->Record_Base Apply_AP_A Apply this compound Record_Base->Apply_AP_A Record_Treat Record Sodium Currents Post-Treatment Apply_AP_A->Record_Treat Analyze Analyze Current-Voltage Relationship, Inactivation Kinetics, and Conductance Record_Treat->Analyze Compare Compare Pre- and Post-Treatment Data Analyze->Compare

Caption: Experimental workflow for patch-clamp analysis.

Materials:

  • Isolated primary cardiac myocytes (e.g., from guinea pig or rat ventricles)

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution

  • Patch clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the desired species using established enzymatic digestion protocols. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.

  • Recording Setup: Transfer a coverslip with adherent myocytes to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Whole-Cell Configuration: Using a borosilicate glass micropipette filled with the internal solution, establish a gigaohm seal with a single myocyte. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -140 mV. Apply a series of depolarizing voltage steps (e.g., from -100 to +40 mV) to elicit sodium currents (INa). Record the baseline current characteristics.

  • This compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 50-100 nM).

  • Post-Treatment Recording: After a sufficient incubation period (e.g., 1-3 minutes), repeat the voltage-step protocol to record INa in the presence of this compound.[8]

  • Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, inactivation kinetics (time constant), and voltage-dependence of activation and inactivation.

Protocol 2: Calcium Transient Measurement

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Isolate Isolate and Culture Cardiac Myocytes Load_Dye Load Cells with Calcium Indicator Dye (e.g., Fura-4F) Isolate->Load_Dye Mount Mount Coverslip on Fluorescence Microscope Load_Dye->Mount Pace Pace Myocytes Electrically Mount->Pace Record_Base Record Baseline Calcium Transients Pace->Record_Base Apply_AP_A Apply this compound Record_Base->Apply_AP_A Record_Treat Record Calcium Transients Post-Treatment Apply_AP_A->Record_Treat Analyze Analyze Transient Amplitude, Rise Time, and Decay Rate Record_Treat->Analyze Compare Compare Pre- and Post-Treatment Data Analyze->Compare

Caption: Experimental workflow for calcium transient measurement.

Materials:

  • Isolated primary cardiac myocytes

  • Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Fluorescent calcium indicator (e.g., Fura-4F AM)

  • Pluronic F-127

  • This compound stock solution

  • Fluorescence microscopy system with a calcium imaging module and electrical field stimulation

Procedure:

  • Dye Loading: Incubate the cultured cardiac myocytes with the calcium indicator dye (e.g., 5 µM Fura-4F AM with 0.02% Pluronic F-127) in Tyrode's solution for 30 minutes at room temperature.

  • De-esterification: Wash the cells with fresh Tyrode's solution and allow for de-esterification of the dye for at least 30 minutes.

  • Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric calcium imaging.

  • Baseline Recording: Electrically stimulate the myocytes at a constant frequency (e.g., 1 Hz). Record the baseline calcium transients.

  • This compound Application: Perfuse the chamber with Tyrode's solution containing this compound.

  • Post-Treatment Recording: Continue electrical stimulation and record the calcium transients in the presence of the compound.

  • Data Analysis: Measure and compare the amplitude, time to peak, and decay kinetics of the calcium transients before and after the application of this compound.

Protocol 3: Cardiomyocyte Contractility Assay

This protocol outlines a method to assess the contractile function of cardiac myocytes in response to this compound using video-based edge detection or similar technologies.[10][11]

Contractility_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Contractility Measurement cluster_analysis Data Analysis Isolate Isolate and Culture Cardiac Myocytes Mount Mount Coverslip on Microscope with Contractility Measurement System Isolate->Mount Pace Pace Myocytes Electrically Mount->Pace Record_Base Record Baseline Sarcomere/Cell Shortening Pace->Record_Base Apply_AP_A Apply this compound Record_Base->Apply_AP_A Record_Treat Record Contractions Post-Treatment Apply_AP_A->Record_Treat Analyze Analyze Contraction Amplitude, Velocity of Shortening, and Relaxation Record_Treat->Analyze Compare Compare Pre- and Post-Treatment Data Analyze->Compare

Caption: Experimental workflow for cardiomyocyte contractility assay.

Materials:

  • Isolated primary cardiac myocytes

  • Culture medium

  • This compound stock solution

  • Inverted microscope with a video camera and a contractility measurement system (e.g., IonOptix)[11]

  • Electrical field stimulator

Procedure:

  • Cell Culture: Plate isolated cardiac myocytes in a culture dish compatible with the contractility measurement system.

  • Measurement Setup: Place the culture dish on the microscope stage.

  • Baseline Recording: Electrically pace the myocytes at a physiological frequency (e.g., 1-2 Hz). Record the baseline contractile parameters, such as the extent of cell shortening, and the velocities of shortening and relengthening.

  • This compound Application: Add this compound to the culture medium to achieve the desired final concentration.

  • Post-Treatment Recording: After an appropriate incubation time, record the contractile parameters again.

  • Data Analysis: Quantify and compare the contractility parameters before and after the addition of this compound to determine its inotropic effect.

References

Solid-Phase Peptide Synthesis of Anthopleurin-A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a 49-amino acid polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial contractility by targeting voltage-gated sodium channels (Nav). Specifically, AP-A binds to receptor site 3 on the extracellular face of the Nav channel, primarily interacting with the S3-S4 loop of domain IV. This interaction slows the channel's inactivation, leading to a prolonged influx of sodium ions during an action potential and consequently, a positive inotropic effect on the heart.[1][2][3][4][5][6] The unique mechanism of action and high therapeutic index of this compound compared to traditional cardiac glycosides make it an attractive subject for cardiovascular drug development.[1]

This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), including strategies for the formation of its three critical disulfide bonds. Additionally, it outlines methods for the purification and characterization of the synthetic peptide and provides a visual representation of its mechanism of action.

Materials and Reagents

ReagentSupplierGrade
Fmoc-Gly-Wang ResinVarious100-200 mesh, 0.5-1.0 mmol/g loading
Fmoc-amino acids (with side-chain protection)VariousSynthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousSynthesis Grade
HOBt (Hydroxybenzotriazole)VariousSynthesis Grade
DIPEA (N,N-Diisopropylethylamine)VariousSynthesis Grade
PiperidineVariousSynthesis Grade
DMF (N,N-Dimethylformamide)VariousAnhydrous, Peptide Synthesis Grade
DCM (Dichloromethane)VariousAnhydrous, Peptide Synthesis Grade
TFA (Trifluoroacetic acid)VariousReagent Grade
TIS (Triisopropylsilane)VariousReagent Grade
EDT (1,2-Ethanedithiol)VariousReagent Grade
Diethyl etherVariousAnhydrous
AcetonitrileVariousHPLC Grade
WaterVariousHPLC Grade
IodineVariousACS Reagent Grade
Guanidine HydrochlorideVariousMolecular Biology Grade
Tris bufferVariousMolecular Biology Grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

The synthesis of the 49-residue linear peptide backbone of this compound is performed on an automated peptide synthesizer using Fmoc/tBu chemistry.

Amino Acid Sequence of this compound: GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGYCCKG

Side-Chain Protecting Groups: An orthogonal protection strategy is crucial for the correct formation of the three disulfide bridges. A combination of acid-labile (Trt) and other selectively removable protecting groups for cysteine is recommended. For this protocol, we will use Fmoc-Cys(Trt)-OH for the majority of cysteine residues and employ a strategy for regioselective disulfide bond formation in the subsequent steps. Other standard acid-labile protecting groups are used for other amino acids (e.g., Boc for Lys and Trp; tBu for Ser, Thr, Asp, Glu, and Tyr; Pbf for Arg).

Protocol:

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and allow to couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection, washing, and coupling cycles for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Final Washing and Drying: Wash the peptidyl-resin extensively with DMF, DCM, and finally with diethyl ether. Dry the resin under vacuum.

Cleavage and Global Deprotection

The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously.

Cleavage Cocktail (Reagent K): [7][8]

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Place the dried peptidyl-resin in a round-bottom flask.

  • Add the freshly prepared Reagent K (10 mL per 0.1 mmol of peptide).

  • Stir the mixture at room temperature for 2-4 hours. The presence of multiple arginine residues may necessitate a longer cleavage time.[7]

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether three times to remove scavengers.

  • Dry the crude linear peptide under vacuum.

Disulfide Bond Formation

Formation of the three disulfide bonds in the correct connectivity (Cys4-Cys46, Cys6-Cys36, Cys29-Cys47) is a critical step. A common strategy involves a controlled oxidation in a redox buffer.

Protocol:

  • Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris, 1 M Guanidine-HCl, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.

  • Allow the solution to stir gently, exposed to air, at room temperature for 24-48 hours.

  • Monitor the folding and oxidation process by reverse-phase HPLC (RP-HPLC). The correctly folded isomer should present a distinct peak with a shorter retention time compared to the linear, reduced peptide.

  • Once the reaction is complete, acidify the solution with a small amount of TFA to quench the oxidation.

Purification and Characterization

The final folded this compound is purified by preparative RP-HPLC and characterized by mass spectrometry and analytical HPLC.

Purification Protocol:

  • Filter the acidified folding solution to remove any precipitate.

  • Load the solution onto a preparative C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 65% acetonitrile over 60 minutes.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization:

  • Analytical RP-HPLC: Assess the purity of the final product. The purity should be >95%.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the synthetic this compound. The expected monoisotopic mass is approximately 5040.23 Da.

Data Presentation

ParameterExpected ValueMethod
Peptide SequenceGVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGYCCKGSequence Analysis
Number of Amino Acids49Sequence Analysis
Molecular Weight (Mono)~5040.23 DaMass Spectrometry
Purity>95%Analytical RP-HPLC
Biological ActivityPositive inotropic effect on cardiac myocytesIn vitro bioassay

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all 48 Amino Acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (Reagent K) Final_Deprotection->Cleavage Oxidation Disulfide Bond Formation (Air Oxidation) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Final_Peptide Pure this compound Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

This compound Signaling Pathway

AP_A_Signaling cluster_membrane Cardiomyocyte Membrane Nav_Channel Voltage-Gated Sodium Channel (Nav1.5) Inactivation_Slowed Inactivation Gate Slows Nav_Channel->Inactivation_Slowed Modulates AP_A This compound AP_A->Nav_Channel Binding Binds to Site 3 (Domain IV, S3-S4 Loop) AP_A->Binding Binding->Nav_Channel Na_Influx Prolonged Na+ Influx Inactivation_Slowed->Na_Influx AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation Ca_Influx Increased Intracellular Ca2+ AP_Prolongation->Ca_Influx via Na+/Ca2+ exchanger Contraction Enhanced Myocardial Contractility (Positive Inotropic Effect) Ca_Influx->Contraction

Caption: Mechanism of action of this compound on cardiomyocytes.

References

Application Notes and Protocols: Recombinant Expression and Purification of Anthopleurin-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a 49-amino acid polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial contractility by targeting voltage-gated sodium channels.[1] Its high therapeutic index compared to traditional digitalis glycosides makes it an attractive lead compound for the development of novel inotropic drugs.[1] The limited availability of AP-A from natural sources necessitates the development of robust and scalable recombinant expression and purification strategies. This document provides detailed application notes and protocols for the successful production of biologically active recombinant this compound in Escherichia coli.

Data Presentation

The following tables summarize quantitative data derived from studies on the recombinant expression of Anthopleurin-B and a homologous neurotoxin, Hk2a, which serve as valuable benchmarks for the expression and purification of this compound.

Table 1: Comparison of Recombinant Anthopleurin Expression Systems and Yields

ToxinExpression SystemFusion PartnerYieldReference
Anthopleurin-BE. coli (Bacteriophage T7 promoter)Gene 9 product of bacteriophage T7~1 mg/L[2]
Hk2a (95% similarity to Ap-C)E. coliThioredoxin (TRX)15 mg/L[3]

Table 2: Overview of Purification Strategies for Recombinant Anthopleurins

| Toxin | Purification Step 1 | Purification Step 2 | Key Features | Reference | | --- | --- | --- | --- | | Anthopleurin-B | Not specified in detail | Not specified in detail | Refolding using glutathione redox couples. |[2] | | Hk2a | Affinity Chromatography | Protease Cleavage & further purification | Fusion protein approach simplifies initial capture. |[3] |

Experimental Protocols

This section details the recommended methodologies for the key experiments involved in the recombinant expression and purification of this compound.

Gene Synthesis and Cloning

The gene encoding this compound is small and can be synthesized commercially with codon optimization for E. coli expression to enhance protein yields.

Protocol:

  • Gene Design: Design the synthetic gene for this compound (49 amino acids). Incorporate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector. A start codon (ATG) should be included at the beginning of the coding sequence.

  • Vector Selection: A suitable expression vector should contain a strong, inducible promoter (e.g., T7) and a fusion tag to enhance solubility and facilitate purification. The pET-32a(+) vector, which provides a Thioredoxin (TRX) tag, a His-tag, and a TEV protease cleavage site, is a recommended choice.

  • Cloning:

    • Digest the expression vector and the synthetic gene with the selected restriction enzymes.

    • Ligate the digested gene into the linearized vector using T4 DNA ligase.

    • Transform the ligation product into a competent E. coli strain suitable for cloning (e.g., DH5α).

    • Select for positive transformants on LB agar plates containing the appropriate antibiotic.

    • Verify the correct insertion and sequence of the gene by colony PCR and Sanger sequencing.

Protein Expression

Expression of the fusion protein is induced in a suitable E. coli expression strain.

Protocol:

  • Transformation: Transform the verified expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of fresh LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Incubation: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. This lower temperature can help to improve the solubility of the recombinant protein.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Cell Lysis and Inclusion Body Solubilization

Due to its small size and disulfide-rich nature, recombinant this compound is likely to form inclusion bodies in E. coli.

Protocol:

  • Resuspension: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and a protease inhibitor cocktail).

  • Lysis: Sonicate the resuspended cells on ice until the solution is no longer viscous.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.

  • Washing: Wash the inclusion body pellet sequentially with a low-concentration urea buffer and a detergent-containing buffer to remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 50 mM DTT) to break non-native disulfide bonds.

Protein Refolding and Disulfide Bond Formation

Proper refolding is critical to obtain biologically active this compound with its three native disulfide bonds.

Protocol:

  • Rapid Dilution: Slowly add the solubilized protein to a large volume of refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, and a redox system of reduced and oxidized glutathione) with gentle stirring. The final protein concentration should be low (0.05-0.1 mg/mL) to minimize aggregation.

  • Incubation: Allow the protein to refold for 24-48 hours at 4°C.

  • Concentration: Concentrate the refolded protein solution using tangential flow filtration or a similar method.

Protein Purification

A multi-step purification process is recommended to achieve high purity.

Protocol:

  • Affinity Chromatography (Capture Step):

    • Equilibrate a Ni-NTA or other suitable affinity column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Load the concentrated, refolded protein solution onto the column.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Elute the fusion protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Protease Cleavage (Tag Removal):

    • Dialyze the eluted protein against a buffer suitable for the chosen protease (e.g., TEV protease).

    • Add the protease and incubate to cleave the fusion tag.

  • Reverse Affinity Chromatography (Tag and Protease Removal):

    • Pass the cleavage reaction mixture through the same affinity column. The cleaved this compound will be in the flow-through, while the tag and the His-tagged protease will bind to the resin.

  • Ion-Exchange Chromatography (Polishing Step):

    • Depending on the pI of this compound, use either cation or anion exchange chromatography to remove any remaining impurities.

  • Size-Exclusion Chromatography (Final Polishing and Buffer Exchange):

    • Perform a final purification step using a size-exclusion column to remove any aggregates and exchange the protein into a suitable storage buffer (e.g., PBS).

  • Purity Analysis: Assess the purity of the final protein product by SDS-PAGE and reversed-phase HPLC.

Visualizations

Experimental Workflow

Recombinant_AnthopleurinA_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification gene_synthesis Synthetic Gene Design (Codon Optimized) cloning Cloning into pET-32a(+) Vector gene_synthesis->cloning transformation_cloning Transformation (DH5α) cloning->transformation_cloning verification Sequence Verification transformation_cloning->verification transformation_expression Transformation (BL21(DE3)) verification->transformation_expression culture Cell Culture transformation_expression->culture induction IPTG Induction culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis & Inclusion Body Solubilization harvesting->lysis refolding Protein Refolding lysis->refolding affinity_chrom Affinity Chromatography refolding->affinity_chrom cleavage Protease Cleavage affinity_chrom->cleavage reverse_affinity Reverse Affinity cleavage->reverse_affinity iex Ion-Exchange Chromatography reverse_affinity->iex sec Size-Exclusion Chromatography iex->sec

Caption: Workflow for recombinant this compound expression and purification.

Logical Relationship of Purification Steps

Purification_Logic Crude_Lysate Crude Cell Lysate Inclusion_Bodies Inclusion Bodies Crude_Lysate->Inclusion_Bodies Centrifugation Solubilized_Protein Solubilized & Reduced Protein Inclusion_Bodies->Solubilized_Protein Denaturation & Reduction Refolded_Protein Refolded Protein Solubilized_Protein->Refolded_Protein Rapid Dilution & Redox Buffer Affinity_Purified TRX-His-AP-A (Affinity Purified) Refolded_Protein->Affinity_Purified Affinity Chromatography Cleaved_Protein Cleaved AP-A + Tag + Protease Affinity_Purified->Cleaved_Protein Protease Cleavage Tag_Free_Protein Tag-Free AP-A Cleaved_Protein->Tag_Free_Protein Reverse Affinity Polished_Protein Highly Pure AP-A Tag_Free_Protein->Polished_Protein Ion-Exchange Chromatography Final_Product Final Purified this compound Polished_Protein->Final_Product Size-Exclusion Chromatography

Caption: Logical flow of the multi-step purification process for this compound.

References

Determining Optimal Anthopleurin-A Concentration for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent modulator of voltage-gated sodium channels (NaV), specifically targeting neurotoxin receptor site 3.[1] By binding to this site, this compound slows the inactivation of the NaV channel, leading to a prolonged influx of sodium ions (Na+) during membrane depolarization.[1][2] This sustained inward current can significantly impact the excitability and function of various cell types, particularly neurons and cardiomyocytes.[3] The primary downstream effect of this prolonged Na+ influx is an increase in intracellular calcium concentration ([Ca2+]i), mediated by the activation of voltage-gated calcium channels (VGCCs) and the reverse action of the Na+/Ca2+ exchanger.[4][5]

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for various cellular assays. The protocols outlined below will enable the user to establish a dose-response relationship, assess cytotoxicity, and measure the functional consequences of this compound treatment in cultured cells.

Mechanism of Action and Signaling Pathway

This compound's primary molecular target is the voltage-gated sodium channel. Its binding slows the channel's inactivation gate, prolonging the open state and leading to a persistent influx of Na+ ions. This sustained depolarization triggers a cascade of downstream events, culminating in an elevation of intracellular calcium.

Anthopleurin_A_Signaling_Pathway cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Na_influx Increased Na+ Influx NaV->Na_influx Slows Inactivation VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx_VGCC Ca2+ Influx VGCC->Ca_influx_VGCC NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_influx_NCX Ca2+ Influx NCX->Ca_influx_NCX ApA This compound ApA->NaV Binds to Site 3 Depolarization Prolonged Membrane Depolarization Depolarization->VGCC Activates Depolarization->NCX Promotes Na_influx->Depolarization Ca_increase Increased Intracellular [Ca2+] Ca_influx_VGCC->Ca_increase Ca_influx_NCX->Ca_increase Cellular_Response Downstream Cellular Responses Ca_increase->Cellular_Response

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, the specific NaV channel subtype expressed, and the assay being performed. The following table summarizes reported concentrations from the literature. It is recommended to use these values as a starting point for your own dose-response experiments.

ToxinCell/Tissue TypeAssayEffective Concentration RangeReference
This compound Isolated cat heart papillary musclesMyocardial Contraction≥ 0.2 x 10-8 M[6]
This compound Isolated rabbit ventricular muscleAction Potential Duration1 x 10-8 M[7]
This compound Guinea-pig ileum and taenia caeciMuscle Contraction/Relaxation> 3 x 10-9 M (Anthopleurin-B)[8]
Anthopleurin-Q Cultured rat cortical neuronsIntracellular Ca2+ Imaging600 nM[4]

Experimental Protocols

A systematic approach is crucial for determining the optimal this compound concentration. The following workflow is recommended:

Experimental_Workflow start Start range_finding Protocol 1: Range-Finding & Cytotoxicity Assay (MTT) start->range_finding dose_response Protocol 2: Functional Dose-Response Assay (Intracellular Calcium Imaging) range_finding->dose_response Identifies non-toxic concentration range optimal_conc Determine Optimal Concentration Range dose_response->optimal_conc downstream_assays Proceed to Downstream Functional Assays optimal_conc->downstream_assays end End downstream_assays->end

Caption: Experimental workflow for determining optimal this compound concentration.

Protocol 1: Range-Finding and Cytotoxicity Assessment using MTT Assay

This protocol is designed to establish a broad concentration range of this compound that does not cause significant cell death in the chosen cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Cultured cells of interest (e.g., SH-SY5Y neuroblastoma, HL-1 cardiomyocytes)

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound stock solution (e.g., 1 mM in sterile water or buffer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a vehicle control (medium without this compound) and a positive control for cell death (e.g., a known cytotoxic agent or Triton X-100).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve for cytotoxicity.

Protocol 2: Functional Dose-Response Assessment using Intracellular Calcium Imaging

This protocol measures the functional effect of this compound by quantifying changes in intracellular calcium concentration using a fluorescent calcium indicator such as Fluo-4 AM.[3][11]

Materials:

  • Cultured cells of interest plated on black-walled, clear-bottom 96-well plates or glass coverslips

  • This compound stock solution

  • Fluo-4 AM calcium indicator (e.g., 1 mM stock in DMSO)[3]

  • Pluronic F-127 (optional, to aid in dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission ≈ 490/525 nm)[3]

Procedure:

  • Cell Seeding:

    • Seed cells onto the appropriate imaging plates or coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM. Pluronic F-127 (at a final concentration of 0.02%) can be included to improve dye solubility and loading.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of fresh HBSS to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Preparation of this compound Dilutions:

    • Prepare a range of this compound concentrations in HBSS based on the results from the cytotoxicity assay (Protocol 1). Focus on the non-toxic concentration range.

  • Calcium Imaging:

    • Place the plate or coverslip in the fluorescence microscope or plate reader.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the this compound dilutions to the cells and immediately begin recording the fluorescence intensity over time.

    • As a positive control, at the end of the experiment, you can add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after the addition of this compound (ΔF = F - F0).

    • Normalize the response by dividing ΔF by F0 (ΔF/F0).

    • Plot the normalized fluorescence response against the log of the this compound concentration to generate a functional dose-response curve.

    • From this curve, you can determine the EC50 (half-maximal effective concentration).

Conclusion

By following these protocols, researchers can systematically determine a reliable and effective concentration range for this compound in their specific cellular model. This will ensure the generation of robust and reproducible data in downstream assays investigating the diverse physiological and pathological roles of voltage-gated sodium channel modulation. It is always recommended to perform these concentration-determination experiments for each new cell line and experimental setup.

References

Application Notes and Protocols for Anthopleurin-A Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (VGSCs), primarily in cardiac myocytes. By binding to site 3 of the α-subunit of these channels, this compound modifies their gating properties, leading to a prolongation of the action potential duration and an increase in myocardial contractility. These characteristics make it a valuable tool for studying sodium channel function and a potential lead compound in the development of novel inotropic drugs.

This document provides detailed guidelines for the proper handling, storage, and use of this compound peptide in a laboratory setting. It includes information on its physicochemical properties, protocols for common experimental applications, and a summary of its known biological effects.

Physicochemical Properties and Storage Conditions

Proper handling and storage are critical for maintaining the biological activity of this compound. The following tables summarize the available data and provide recommendations based on general peptide handling guidelines.

General Properties
PropertyValueReference
Molecular Weight ~5.1 kDa[1]
Amino Acid Composition 49 residues[1]
Structure Contains three disulfide bridges[1]
Appearance Lyophilized white powderGeneral peptide information
Solubility
SolventRecommendation
Sterile Water or Aqueous Buffers (e.g., PBS, pH 7.0-7.4) Recommended as the first choice for reconstitution.
DMSO (Dimethyl sulfoxide) For hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.
DMF (Dimethylformamide) / Acetonitrile Can be used as alternative organic solvents if DMSO is not suitable for the experimental system.
Storage and Stability

This compound is a stable peptide, but proper storage is essential to prevent degradation.

ConditionLyophilized PeptideReconstituted Solution
Long-term Storage Store at -20°C or -80°C for several years.Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Short-term Storage Store at -20°C.Store at -20°C for up to 1 month.
Working Aliquots N/ACan be stored at 4°C for a few days. Use as soon as possible after preparation.
Light Sensitivity Store protected from light.Store protected from light.
pH Stability The peptide's conformation is pH-dependent. A pKa of <2 for Asp-9 suggests conformational changes at low pH.[2]For storage in solution, a pH of 7.0-7.4 is recommended.
Thermal Stability Thermally stable with no major unfolding at elevated temperatures.[2]Avoid excessive heating of the solution.

Biological Activity and Mechanism of Action

This compound exerts its effects by modulating the function of voltage-gated sodium channels.

Mechanism of Action

This compound binds to receptor site 3 on the extracellular loop of domain IV of the sodium channel α-subunit. This binding slows the inactivation of the channel, leading to a persistent inward sodium current during the plateau phase of the cardiac action potential. The increased intracellular sodium concentration indirectly leads to an increase in intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.

This compound This compound Voltage-Gated Na+ Channel (VGSC) Voltage-Gated Na+ Channel (VGSC) This compound->Voltage-Gated Na+ Channel (VGSC) Binds to site 3 Prolonged Na+ Influx Prolonged Na+ Influx Voltage-Gated Na+ Channel (VGSC)->Prolonged Na+ Influx Slows inactivation Increased [Na+]i Increased [Na+]i Prolonged Na+ Influx->Increased [Na+]i Na+/Ca2+ Exchanger (NCX) Na+/Ca2+ Exchanger (NCX) Increased [Na+]i->Na+/Ca2+ Exchanger (NCX) Alters gradient Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger (NCX)->Increased [Ca2+]i Reduces Ca2+ efflux Increased Myocardial Contractility Increased Myocardial Contractility Increased [Ca2+]i->Increased Myocardial Contractility

Signaling pathway of this compound's inotropic effect.

Quantitative Activity Data
ParameterValueCell Type/ModelReference
Effective Concentration (In Vitro) 0.2 x 10⁻⁸ M and higherIsolated cat heart papillary muscles[3]
EC₅₀ (Estimated) ~10 nMNot specified[4]
Effective Concentration (Electrophysiology) 50-100 nMGuinea pig ventricular myocytes[5]
In Vivo Dose (Increase contractile force by 25%) 2.6 µg/kgAnesthetized dogs[3]
Lethal Dose (In Vivo) 19.3 µg/kgAnesthetized dogs[3]

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Reconstitution of Lyophilized Peptide

This protocol describes the preparation of a stock solution from the lyophilized peptide.

cluster_0 Preparation Equilibrate Equilibrate vial to room temperature Add Solvent Add sterile solvent (e.g., water or buffer) Equilibrate->Add Solvent Vortex Gently vortex or sonicate to dissolve Add Solvent->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -80°C Aliquot->Store

Workflow for reconstituting lyophilized this compound.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.2-7.4)

  • For hydrophobic peptides: DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the desired volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the stock solution into single-use, sterile, low-protein binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the use of this compound to study its effects on voltage-gated sodium currents in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

  • External (bath) solution (e.g., Tyrode's solution)

  • Internal (pipette) solution

  • This compound stock solution

Procedure:

  • Prepare isolated cardiomyocytes using standard enzymatic digestion protocols.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

  • Record baseline sodium currents using an appropriate voltage protocol (e.g., a step depolarization from a holding potential of -100 mV to -20 mV).

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 50-100 nM).[5]

  • Allow sufficient time for the peptide to bind and exert its effect (typically a few minutes).

  • Record sodium currents in the presence of this compound using the same voltage protocol.

  • Analyze the data to determine the effects of this compound on current amplitude, inactivation kinetics, and other gating parameters.

Assessment of Cardiotoxicity in vitro

This protocol provides a framework for assessing the potential cardiotoxic effects of this compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • hiPSC-CMs cultured in a multi-well plate

  • Culture medium

  • This compound stock solution

  • Microplate reader or high-content imaging system

  • Assay reagents for measuring viability (e.g., Calcein-AM/Ethidium Homodimer-1) and calcium transients (e.g., Fluo-4 AM)

Procedure:

  • Culture hiPSC-CMs in a 96- or 384-well plate until a confluent, spontaneously beating monolayer is formed.

  • Prepare a dilution series of this compound in culture medium.

  • Replace the culture medium in the wells with the this compound dilutions. Include a vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48 hours).

  • Viability Assessment:

    • Stain the cells with a viability dye combination (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

    • Image the plate using a high-content imager and quantify the number of live and dead cells.

  • Functional Assessment (Calcium Transients):

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • Record the fluorescence intensity over time using a microplate reader with kinetic read capabilities to measure calcium transients.

    • Analyze the data for changes in beat rate, amplitude, and duration of the calcium transients.

Safety Precautions

This compound is a potent biological toxin. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the peptide in its lyophilized or reconstituted form.

  • Handling: Avoid inhalation of the lyophilized powder. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste materials in accordance with local regulations for biological toxins.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. Users should be familiar with the principles of peptide handling and the specific experimental techniques described. Always refer to the manufacturer's safety data sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Anthopleurin-A as a Pharmacological Tool for Studying Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthopleurin-A (Ap-A) is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica.[1][2] It is a potent cardiotonic agent that selectively targets voltage-gated sodium channels (NaVs).[3][4] Ap-A modulates channel function by binding to neurotoxin receptor site 3 on the extracellular surface of the α-subunit, thereby slowing the inactivation process.[5][6][7] This property makes this compound an invaluable pharmacological tool for investigating the structure, function, and pharmacology of NaV channels, particularly for differentiating between various channel isoforms.

Mechanism of Action:

This compound binds to the extracellular loop connecting the S3 and S4 segments of domain IV of the NaV channel α-subunit.[7][8] This interaction traps the S4 voltage sensor in its outward, activated position, which in turn inhibits the fast inactivation of the channel.[7] The result is a prolonged influx of sodium ions during membrane depolarization, leading to a characteristic prolongation of the action potential duration, especially in cardiac myocytes.[9][10][11][12] this compound exhibits a notable preference for cardiac (NaV1.5) over neuronal sodium channel isoforms.[2][8][13]

Applications in Ion Channel Research:

  • Probing NaV Channel Inactivation: Ap-A's specific effect on slowing inactivation allows researchers to study the molecular mechanisms underlying this critical gating process.

  • Differentiating NaV Channel Isoforms: Due to its differential affinity for various NaV subtypes, Ap-A can be used to pharmacologically identify and characterize the expression and function of specific isoforms in different tissues and cell types.[2][8][13]

  • Structure-Function Studies: By using mutated channels and Ap-A analogs, researchers can identify key amino acid residues involved in toxin binding and the conformational changes associated with channel gating.[6][14]

  • Drug Discovery: As a potent and selective modulator of NaV channels, Ap-A serves as a valuable lead compound and pharmacological tool in the development of new therapeutics for conditions such as cardiac arrhythmias and pain.[3]

Quantitative Data on this compound Effects

The following table summarizes the quantitative effects of this compound on various parameters of voltage-gated sodium channels as reported in the literature.

ParameterCell Type/Channel IsoformThis compound ConcentrationEffectReference
Peak Na+ Current (INa) Conductance (gNa) Guinea pig ventricular myocytes50-100 nM38 ± 5.5% increase[15][16]
Canine cardiac Purkinje cellsNot specified26 ± 15% (Cs+ internal) to 77 ± 19% (TMA+ internal) increase[5][17]
Time Constant of Inactivation (τh) Neonatal rat ventricular myocytes80-240 nMIncrease from 1.5 ± 0.2 ms to 21 ± 5 ms at -30 mV[9]
Recovery from Inactivation (Fast Time Constant) Guinea pig ventricular myocytes50-100 nMIncrease from 4.1 ± 0.3 ms to 6.0 ± 1.1 ms[15][18]
Recovery from Inactivation (Slow Time Constant) Guinea pig ventricular myocytes50-100 nMIncrease from 66.2 ± 6.5 ms to 188.9 ± 36.4 ms[15][18]
Voltage Midpoint of Steady-State Availability (h∞) Canine cardiac Purkinje cellsNot specified1.9 ± 0.8 mV depolarizing shift[5][17]
Slope Factor of Steady-State Availability (h∞) Guinea pig ventricular myocytes50-100 nMIncrease from 5.9 ± 0.8 mV to 8.0 ± 0.7 mV[15][16]
Canine cardiac Purkinje cellsNot specifiedIncrease from 7.2 ± 0.8 mV to 9.9 ± 0.9 mV[5][17]
Affinity (EC50) Mammalian heart tissuesNot specified1 to 3 nM (positive inotropic action)[19]
Affinity (Voltage Clamp) Cardiac NaV ChannelsNot specified2.5 nM[8][19]
Neuronal NaV ChannelsNot specified120 nM[8][19]
Affinity (Ion Flux Assay) Cardiac NaV ChannelsNot specified14 nM[8][19]
Neuronal NaV ChannelsNot specified400 nM[8][19]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Effects on Na+ Currents

This protocol describes the methodology to record sodium currents from isolated cardiomyocytes and assess the effects of this compound.

1. Cell Preparation:

  • Isolate ventricular myocytes from guinea pig hearts via enzymatic digestion using a retrograde perfusion apparatus.[15][16]

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
  • Use borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with the internal solution.
  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).
  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).
  • Maintain the cell at a holding potential of -140 mV to ensure the complete removal of resting inactivation of the sodium channels.[15][16]

3. Experimental Procedure:

  • Establish a stable whole-cell configuration and allow the cell to equilibrate with the internal solution.
  • Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -100 to +40 mV in 10 mV increments for 100 ms).[15][16]
  • Perfuse the cell with the external solution containing this compound (e.g., 50-100 nM).[15][16]
  • After a stable effect of the toxin is reached (typically 1-3 minutes), record the sodium currents again using the same voltage protocol.[9]

4. Data Analysis:

  • Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.
  • Analyze the decay phase of the sodium current to determine the time constant of inactivation (τh).
  • To assess steady-state inactivation (h∞), apply a series of prepulses to various potentials before a test pulse to a potential that elicits a maximal sodium current. Plot the normalized peak current against the prepulse potential.
  • To measure the recovery from inactivation, use a two-pulse protocol with varying interpulse intervals at the holding potential.

Visualizations

Signaling Pathway of this compound Action

AnthopleurinA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ApA This compound Site3 Receptor Site 3 (Domain IV, S3-S4 linker) ApA->Site3 Binds to Nav_channel Voltage-Gated Sodium Channel (NaV) Nav_channel->Nav_channel Inactivation Inhibited Na_ion Na+ Ions Nav_channel->Na_ion Allows Influx Site3->Nav_channel Part of Depolarization Prolonged Depolarization Na_ion->Depolarization Leads to

Caption: this compound binds to receptor site 3 on the NaV channel, inhibiting inactivation and causing prolonged Na+ influx.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Isolate Cardiomyocytes B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Na+ Currents B->C D Perfuse with This compound C->D E Record Na+ Currents in Presence of Ap-A D->E F Data Analysis: Compare Baseline vs. Ap-A E->F G Determine Effects on: - Peak Current - Inactivation Kinetics - Voltage Dependence F->G

Caption: Workflow for analyzing the effects of this compound on sodium channels using patch-clamp electrophysiology.

Differentiating NaV Isoforms with this compound

Differentiating_Nav_Isoforms cluster_experiment Pharmacological Assay cluster_results Observed Effect cluster_conclusion Conclusion ApA Apply this compound Measure Measure Na+ Current Inactivation ApA->Measure High_Sensitivity Strong Inhibition of Inactivation (High Affinity) Measure->High_Sensitivity If Low_Sensitivity Weak/No Inhibition of Inactivation (Low Affinity) Measure->Low_Sensitivity If Cardiac Predominantly Cardiac NaV Isoforms (e.g., NaV1.5) High_Sensitivity->Cardiac Indicates Neuronal Predominantly Neuronal NaV Isoforms Low_Sensitivity->Neuronal Indicates

Caption: Logical workflow for using this compound to differentiate between cardiac and neuronal NaV channel isoforms.

References

Application Notes and Protocols for Synthetic Anthopleurin-A in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a 49-amino acid polypeptide originally isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial contractility.[1] AP-A is a well-characterized modulator of voltage-gated sodium channels (Nav), exhibiting a higher therapeutic index than traditional cardiac glycosides like digoxin.[2] The availability of chemically synthesized AP-A provides a highly pure, standardized reagent, free from the variability of natural sourcing, making it an ideal tool for research and drug discovery.[1] Synthetic AP-A has been shown to possess identical spectroscopic characteristics and nearly 100% of the inotropic activity of its natural counterpart.[1]

These application notes provide an overview of the mechanism of action of synthetic AP-A and detailed protocols for its use in key functional assays, including electrophysiology, in vitro contractility, and cellular calcium imaging.

Mechanism of Action

This compound specifically binds to neurotoxin receptor site 3 on the α-subunit of voltage-gated sodium channels.[1][3] This interaction slows the inactivation of the channel following membrane depolarization.[4] By inhibiting the transition from the open state to the inactivated state, AP-A induces a persistent, non-inactivating "late" sodium current (INaL) during the plateau phase of the cardiac action potential.[5][6]

This sustained inward sodium current has two major downstream consequences:

  • Prolongation of Action Potential Duration (APD): The persistent inward positive current delays membrane repolarization, thereby prolonging the APD.

  • Increased Intracellular Calcium: The prolonged depolarization increases the open time of L-type calcium channels (Cav1.2), leading to enhanced Ca2+ influx. Additionally, the localized increase in subsarcolemmal Na+ can reduce the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, further contributing to a rise in intracellular calcium concentration ([Ca2+]i).[7][8]

The elevated [Ca2+]i results in greater calcium loading into the sarcoplasmic reticulum and increased calcium release during subsequent contractions, ultimately leading to a potent positive inotropic (increased contractility) effect on the myocardium.

AP_A_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AP_A Synthetic This compound Nav Voltage-Gated Sodium Channel (Nav1.5) AP_A->Nav Binds to Site 3 & Inhibits Inactivation Na_ion Na+ Nav->Na_ion Persistent Late Na+ Influx (INaL) Cav L-type Calcium Channel Ca_ion Ca2+ Cav->Ca_ion Enhanced Ca2+ Influx NCX Na+/Ca2+ Exchanger (NCX) Na_ion->Cav Prolongs Action Potential Duration Na_ion->NCX Reduces Ca2+ Efflux Contraction Increased Myocardial Contraction Ca_ion->Contraction Increased [Ca2+]i

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various functional assays.

ParameterValueSpecies / SystemAssay TypeReference
Potency (In Vitro) >0.2 x 10-8 M (2 nM)Cat Papillary MuscleContractility[2]
Potency (In Vitro) 50-100 nMGuinea Pig CardiomyocytesElectrophysiology[9]
Potency (In Vivo) 2.6 µg/kgAnesthetized DogContractility (25% increase)[2]
Lethal Dose (In Vivo) 19.3 µg/kgAnesthetized DogToxicity[2]
Channel Selectivity Kd ~2.5 nM (cardiac Nav1.5)Recombinant ChannelsElectrophysiology(Not directly cited, inferred from multiple sources)
Channel Selectivity Kd ~120 nM (neuronal Nav)Recombinant ChannelsElectrophysiology(Not directly cited, inferred from multiple sources)

Application 1: Electrophysiology Assays

Objective: To measure the effect of synthetic AP-A on the late sodium current (INaL) in isolated cardiomyocytes or cell lines expressing Nav channels using whole-cell patch-clamp electrophysiology.

electrophys_workflow prep 1. Cell Preparation (e.g., enzymatic isolation of ventricular myocytes) setup 2. Patch-Clamp Setup (Pipette filling, cell patching, achieve whole-cell configuration) prep->setup baseline 3. Baseline Recording (Apply voltage-clamp protocol to measure basal I-Na) setup->baseline application 4. AP-A Application (Perfuse cells with solution containing synthetic AP-A) baseline->application recording 5. Post-Treatment Recording (Re-apply voltage-clamp protocol to measure modified I-Na) application->recording analysis 6. Data Analysis (Measure peak current, late current, and inactivation kinetics) recording->analysis contractility_workflow prep 1. Tissue Dissection (Isolate papillary muscle or trabecula from ventricle) mount 2. Muscle Mounting (Mount tissue in organ bath between a fixed hook and a force transducer) prep->mount equilibrate 3. Equilibration (Allow muscle to stabilize under a small preload, with electrical stimulation) mount->equilibrate baseline 4. Baseline Recording (Record stable contractile force in control buffer) equilibrate->baseline application 5. Cumulative Dose-Response (Add increasing concentrations of synthetic AP-A to the bath) baseline->application analysis 6. Data Analysis (Measure change in developed force and calculate EC50) application->analysis calcium_workflow plating 1. Cell Plating (Plate cells on glass-bottom dishes or plates) loading 2. Dye Loading (Incubate cells with a Ca2+-sensitive fluorescent dye, e.g., Fluo-4 AM) plating->loading washing 3. Washing (Wash cells to remove extracellular dye) loading->washing baseline 4. Baseline Imaging (Acquire baseline fluorescence in control buffer) washing->baseline application 5. AP-A Application (Add synthetic AP-A and continuously record fluorescence) baseline->application analysis 6. Data Analysis (Measure fluorescence intensity over time; calculate ΔF/F0) application->analysis

References

Troubleshooting & Optimization

Anthopleurin-A Patch Clamp Recordings: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anthopleurin-A in patch clamp recordings. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on voltage-gated sodium channels?

This compound (Ap-A) is a polypeptide toxin isolated from sea anemones that specifically binds to site-3 on the extracellular surface of voltage-gated sodium channels (NaVs).[1][2][3] This binding slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during membrane depolarization.[2][4] This effect results in a prolongation of the action potential in excitable cells like neurons and cardiac myocytes.[1][5]

Q2: Does this compound exhibit selectivity for different sodium channel isoforms?

Yes, this compound has been shown to exhibit a preference for cardiac (NaV1.5) over neuronal sodium channel isoforms.[1][6] For instance, one study reported a 50-fold preference for cardiac over neuronal channels (2.5 nM vs. 120 nM).[1] This selectivity is an important consideration when designing experiments and interpreting results.

Q3: What are the expected effects of this compound on whole-cell voltage clamp recordings of sodium currents?

Application of this compound is expected to produce the following changes in recorded sodium currents:

  • Slowing of Inactivation: A marked decrease in the rate of current decay during a depolarizing voltage step.[4][7]

  • Increased Peak Current: An increase in the peak inward sodium current amplitude.[7]

  • Shift in Voltage-Dependence of Activation: The voltage at which channels begin to activate may shift to more negative potentials.[8]

  • Shift in Voltage-Dependence of Inactivation: The steady-state inactivation curve may shift to more positive potentials.[8]

Q4: How should this compound be prepared and stored for patch clamp experiments?

While specific stability data can vary, polypeptide toxins like this compound are typically stored lyophilized at -20°C or below. For experiments, a stock solution can be prepared in a suitable buffer (e.g., deionized water or a buffer matching the external solution) and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final working concentration should be prepared fresh on the day of the experiment by diluting the stock solution into the external recording solution.

Troubleshooting Guide

Problem 1: No observable effect of this compound on sodium currents.

  • Question: I've applied this compound, but I'm not seeing any change in the kinetics of my recorded sodium currents. What could be the issue?

  • Answer:

    • Toxin Concentration: The concentration of this compound may be too low. Effective concentrations can vary depending on the cell type and sodium channel isoform being studied. Consult the literature for appropriate concentration ranges, which are typically in the nanomolar range.[1][8]

    • Toxin Degradation: Ensure that the toxin has been stored properly and that the working solution is fresh. Polypeptides can degrade over time, especially with repeated freeze-thaw cycles.

    • Application Method: Confirm that the perfusion system is delivering the this compound solution to the cell being recorded. Check for blockages or leaks in the perfusion lines.[9]

    • Channel Isoform: The cells you are studying may express sodium channel isoforms that are less sensitive to this compound.[1]

    • Divalent Cation Concentration: High concentrations of divalent cations (e.g., Ca²⁺ or Mg²⁺) in the external solution can reduce the effectiveness of this compound.[4][7]

Problem 2: Unstable baseline or loss of seal after this compound application.

  • Question: My recordings become unstable, with a drifting baseline or complete loss of the gigaohm seal, shortly after applying this compound. What should I do?

  • Answer:

    • Mechanical Stability: Unstable recordings are often due to mechanical drift of the patch pipette or the cell.[10] Ensure that the micromanipulator is stable and that there are no vibrations affecting the setup. Taping down perfusion lines can also help prevent movement.[11]

    • Seal Quality: A marginal seal (e.g., just at 1 GΩ) may not be stable over long recordings.[12] Aim for a high-resistance seal (>2 GΩ) before applying the toxin.

    • Solution Osmolarity: Mismatches in osmolarity between the internal and external solutions can lead to cell swelling or shrinking, which can destabilize the seal.[13]

    • Toxin Purity: Impurities in the this compound preparation could potentially affect membrane stability. Ensure you are using a high-purity toxin.

    • Perfusion Rate: A high perfusion rate can cause mechanical stress on the patched cell. Try reducing the flow rate of your perfusion system.[9]

Problem 3: The effect of this compound is not reversible after washout.

  • Question: I am trying to wash out the effect of this compound, but the sodium current inactivation remains slow. Is this expected?

  • Answer:

    • High-Affinity Binding: this compound binds with high affinity to the sodium channel, and its dissociation can be very slow.[1] This can make washout difficult and prolonged.

    • Incomplete Washout: Ensure that your perfusion system is efficiently exchanging the bath solution around the cell. A "dead space" in the recording chamber can trap the toxin and prevent complete washout.

    • Experimental Design: For experiments requiring reversibility, it may be necessary to use lower concentrations of this compound or to plan for very long washout periods.

Data Presentation

Table 1: Effects of this compound on Sodium Channel Gating Properties in Guinea Pig Ventricular Myocytes

ParameterControlThis compound (300 nM)Reference
V½ of Activation -36.3 ± 2.3 mV-43 ± 3 mV[8]
V½ of Inactivation -75 ± 6 mV-59 ± 5 mV[8]
Fast Inactivation Time Constant (τf) Markedly Increased-[8]
Half-Recovery Time from Inactivation 114 ± 36 ms17 ± 2 ms[8]

Table 2: Isoform Selectivity of this compound

IsoformIC₅₀ / EC₅₀Reference
Cardiac (rat) 2.5 nM[1]
Neuronal (rat) 120 nM[1]

Experimental Protocols

Detailed Methodology: Whole-Cell Voltage Clamp Recording of Sodium Currents with this compound Application

  • Cell Preparation: Isolate cells of interest (e.g., cardiomyocytes, neurons) using standard enzymatic and mechanical dissociation procedures. Plate cells on glass coverslips suitable for patch clamp recording.

  • Solutions:

    • Internal Solution (Pipette Solution): (Example for non-specific cation currents) 130 mM CsCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.2 with CsOH. Osmolarity should be slightly lower than the external solution.[10]

    • External Solution (Bath Solution): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip to improve seal formation.

  • Recording Setup:

    • Use a patch clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).

    • Ensure the recording setup is on an anti-vibration table and within a Faraday cage to minimize electrical noise.[14]

  • Establishing a Whole-Cell Configuration:

    • Approach the cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal. A holding potential of -70 mV can aid in seal formation.[15]

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[16]

  • Data Acquisition:

    • Switch to voltage-clamp mode.

    • Apply a voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps from -90 mV to +40 mV in 5 or 10 mV increments.

    • Record baseline sodium currents in the external solution.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to bind and its effects to stabilize before recording the modified currents using the same voltage protocol.

  • Data Analysis:

    • Analyze the recorded currents for changes in peak amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation.

    • Construct current-voltage (I-V) relationships and steady-state activation/inactivation curves.

Visualizations

Anthopleurin_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ApA This compound NaV Voltage-Gated Sodium Channel (NaV) ApA->NaV Binds to Site-3 InactivationGate Inactivation Gate ApA->InactivationGate Slows Inactivation Pore Pore NaV->Pore Forms NaIon Na+ Influx Pore->NaIon Prolonged

Caption: this compound binds to NaVs, slowing inactivation and prolonging Na+ influx.

Experimental_Workflow Start Start Experiment Prepare Prepare Cells and Solutions Start->Prepare Patch Establish Whole-Cell Configuration Prepare->Patch Baseline Record Baseline Sodium Currents Patch->Baseline Apply Apply this compound Baseline->Apply Record Record Modified Sodium Currents Apply->Record Washout Washout Toxin Record->Washout RecordWashout Record Post-Washout Currents Washout->RecordWashout Analyze Data Analysis RecordWashout->Analyze End End Experiment Analyze->End

Caption: Workflow for a typical this compound patch clamp experiment.

Troubleshooting_Logic Start Problem with This compound Recording NoEffect No Effect Observed? Start->NoEffect Unstable Unstable Recording? Start->Unstable CheckConc Check Toxin Concentration & Integrity NoEffect->CheckConc Yes CheckPerfusion Check Perfusion System NoEffect->CheckPerfusion Yes CheckIsoform Consider Channel Isoform Sensitivity NoEffect->CheckIsoform Yes CheckStability Check Mechanical Stability Unstable->CheckStability Yes CheckSeal Improve Seal Quality Unstable->CheckSeal Yes CheckOsmolarity Verify Solution Osmolarity Unstable->CheckOsmolarity Yes

Caption: A logical approach to troubleshooting common this compound recording issues.

References

Technical Support Center: Optimizing Anthopleurin-A for Positive Inotropic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Anthopleurin-A (AP-A). It provides troubleshooting guidance and answers to frequently asked questions to help optimize its use for achieving a positive inotropic effect in cardiac muscle preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for increasing cardiac contractility?

This compound is a polypeptide derived from the sea anemone Anthopleura xanthogrammica.[1] It elicits a potent positive inotropic (contractility-enhancing) effect on cardiac muscle.[1][2] Its primary mechanism involves binding to voltage-gated sodium channels in cardiomyocytes.[3][4][5] This interaction slows the inactivation of the sodium channels, leading to a prolonged inward sodium current during the action potential.[3][6][7] The increased intracellular sodium concentration then enhances calcium influx, ultimately resulting in a stronger muscle contraction.[8]

Q2: What is the recommended concentration range for observing a positive inotropic effect with this compound?

The optimal concentration of this compound can vary depending on the experimental model. For in vitro studies using isolated cardiac muscle preparations (e.g., papillary muscles or ventricular strips), concentrations in the nanomolar (nM) range are typically effective. Studies have shown positive inotropic effects starting at concentrations as low as 0.2 x 10⁻⁸ M (2 nM) and with submaximal effects observed around 1 x 10⁻⁸ M (10 nM).[2][8][9] For in vivo studies in dogs, intravenous infusions of 0.2 µg/kg/min or single doses of 1.5-5.0 µg/kg have been shown to increase myocardial contractility.[2][10]

Q3: How does the inotropic effect of this compound compare to other cardiotonic agents like cardiac glycosides (e.g., digoxin)?

This compound is significantly more potent than digoxin on a molar basis.[2] In vitro studies have shown it to be over 200 times more potent.[2] Furthermore, this compound has demonstrated a higher therapeutic index compared to digoxin in animal models.[2] Unlike cardiac glycosides, which inhibit the Na+/K+-ATPase pump, this compound's mechanism of action is on the sodium channel, which may offer a different pharmacological profile.[1][11]

Q4: Is the positive inotropic effect of this compound dependent on heart rate or stimulation frequency?

Yes, the effects of this compound can be frequency-dependent. The prolongation of action potential duration and the positive inotropic effect are more pronounced at lower driving frequencies.[8] This can result in a negative staircase phenomenon, where the force of contraction decreases as the stimulation frequency increases.[8]

Q5: What is the stability of this compound in solution and how should it be stored?

This compound is a polypeptide and its stability can be influenced by factors such as pH and temperature. It has been noted to exist in multiple conformations in solution, which could be a factor in its activity.[4][12] For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or below. For experimental use, stock solutions should be prepared in a suitable buffer and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable positive inotropic effect. Inadequate Concentration: The concentration of this compound may be too low for the specific experimental model.Gradually increase the concentration in a stepwise manner. Refer to the dose-response data in the table below for guidance.
Degraded this compound: The polypeptide may have lost its activity due to improper storage or handling.Use a fresh stock of this compound. Ensure proper storage conditions (-20°C or -80°C for solutions) and avoid multiple freeze-thaw cycles.
High Stimulation Frequency: The positive inotropic effect of this compound is more pronounced at lower stimulation frequencies.Reduce the stimulation frequency of the cardiac preparation.[8]
Presence of Sodium Channel Blockers: Co-administration of sodium channel blockers like tetrodotoxin (TTX) or lidocaine can inhibit the effects of this compound.[6][8]Ensure that the experimental buffer does not contain any substances that block sodium channels.
Inconsistent or variable results between experiments. Batch-to-batch Variability: There may be differences in the purity or activity of different batches of this compound.If possible, use the same batch of this compound for a series of related experiments. Qualify each new batch to ensure consistent activity.
Conformational Heterogeneity: this compound can exist in different conformations in solution, which may affect its biological activity.[4][12]Allow the reconstituted this compound solution to equilibrate at room temperature for a short period before use. Maintain consistent solvent and pH conditions.
Evidence of cellular toxicity or arrhythmias. Excessive Concentration: High concentrations of this compound can lead to cardiotoxicity, potentially causing arrhythmias like ventricular fibrillation.[2]Perform a careful dose-response study to determine the optimal concentration that provides a positive inotropic effect without inducing toxicity. The therapeutic index of AP-A is higher than digoxin, but toxicity is still a concern at high doses.[2]
Interaction with other compounds: The experimental medium may contain other substances that potentiate the toxic effects of this compound.Review all components of the experimental buffer. Simplify the medium if possible to isolate the effects of this compound.

Quantitative Data Summary

Experimental Model This compound Concentration/Dose Observed Effect Reference
Isolated Cat Heart Papillary MusclesStarting from 0.2 x 10⁻⁸ MIncreased force of contraction[2]
Isolated Rabbit Ventricular Muscle1 x 10⁻⁸ MSubmaximal (approx. 80%) positive inotropic effect[9]
Isolated Rabbit Ventricular Muscle5 x 10⁻⁹ M, 1 x 10⁻⁸ MProlongation of action potential duration and increased contractile force[8]
Anesthetized Dogs (in vivo)0.2 µg/kg/min (i.v. infusion)Increased myocardial contractile force[2]
Anesthetized Dogs (in vivo)2.6 µg/kg (geometric mean dose)25% increase in contractile force[2]
Anesthetized Dogs with Coronary Artery Stenosis (in vivo)1.5-5.0 µg/kg (i.v.)Increased global and local contractile function[10]
Conscious Dogs (in vivo)2 µg/kg (i.v. single dose)Increased LV dp/dt max for over 2 hours[2]

Experimental Protocols

Protocol for Assessing the Positive Inotropic Effect of this compound on Isolated Cardiac Muscle

This protocol provides a general framework. Specific parameters may need to be optimized based on the tissue type and experimental setup.

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., guinea pig, rabbit) in accordance with institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

    • Dissect the desired cardiac muscle preparation (e.g., papillary muscle, ventricular trabeculae) under a dissecting microscope.

    • Mount the muscle strip in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Experimental Setup:

    • Attach one end of the muscle preparation to a fixed hook and the other end to an isometric force transducer.

    • Stimulate the muscle electrically with platinum electrodes at a defined frequency (e.g., 1 Hz) and voltage.

    • Allow the preparation to equilibrate for at least 60 minutes, periodically adjusting the resting tension to achieve a stable baseline contractility.

  • Data Acquisition:

    • Record the isometric contractile force using a suitable data acquisition system.

    • Measure baseline contractile parameters, including peak developed tension and resting tension.

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or buffer).

    • Add cumulative concentrations of this compound to the tissue bath, allowing the preparation to stabilize at each concentration before recording the contractile response.

    • A typical concentration range to test would be from 1 nM to 100 nM.

  • Data Analysis:

    • Measure the change in peak developed tension at each concentration of this compound relative to the baseline.

    • Construct a dose-response curve by plotting the percentage increase in contractile force against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Visualizations

AnthopleurinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space AP-A This compound Na_channel Voltage-gated Sodium Channel (Nav1.5) AP-A->Na_channel Binds to receptor site 3 Na_ion Na+ Influx (Prolonged) Na_channel->Na_ion Slows Inactivation Ca_ion Increased Intracellular Ca2+ Concentration Na_ion->Ca_ion via Na+/Ca2+ Exchanger Contraction Enhanced Myocardial Contraction (Positive Inotropic Effect) Ca_ion->Contraction Leads to

Caption: Signaling pathway of this compound's positive inotropic effect.

Experimental_Workflow start Start tissue_prep 1. Cardiac Tissue Preparation start->tissue_prep mounting 2. Mount Tissue in Organ Bath tissue_prep->mounting equilibration 3. Equilibration and Baseline Recording mounting->equilibration drug_addition 4. Cumulative Addition of This compound equilibration->drug_addition data_recording 5. Record Contractile Force drug_addition->data_recording analysis 6. Dose-Response Analysis data_recording->analysis end End analysis->end

Caption: Experimental workflow for assessing inotropic effects.

References

Navigating Experimental Variability with Anthopleurin-A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing experimental variability when working with Anthopleurin-A (AP-A). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the critical signaling pathways involved.

Frequently Asked Questions (FAQs) and Troubleshooting

Researchers may encounter variability in their experiments with this compound due to a range of factors. This section addresses common issues in a question-and-answer format to help you troubleshoot and optimize your experimental setup.

Q1: My dose-response curve for this compound is inconsistent between experiments. What are the potential causes?

A1: Inconsistent dose-response curves are a common challenge and can stem from several sources:

  • Peptide Stability and Storage: this compound, like many peptides, is sensitive to degradation. Improper storage, including temperature fluctuations and repeated freeze-thaw cycles, can lead to a loss of activity. It is recommended to store lyophilized this compound at -20°C or colder and, once reconstituted, to aliquot and store at -20°C to minimize freeze-thaw cycles.[1][2]

  • Solvent and pH: The choice of solvent and the pH of your working solution can impact the stability and solubility of this compound. It is advisable to reconstitute the peptide in sterile, purified water or a buffer at a slightly acidic pH (e.g., pH 4-6) to enhance stability.[1]

  • Conformational Heterogeneity: Studies have shown that this compound can exist in multiple conformations in solution due to cis-trans isomerization.[3][4] This inherent property can contribute to variability in its interaction with sodium channels. While difficult to control, being aware of this phenomenon is crucial for data interpretation.

  • Isoform Purity: Commercial preparations of this compound may contain different isoforms (e.g., AP-A, AP-B, AP-C) which exhibit different potencies.[5] Verifying the purity and isoform of your peptide stock is essential.

Q2: I am observing a weaker than expected inotropic effect in my cardiac tissue experiments. What should I check?

A2: A diminished inotropic effect can be frustrating. Here are some key factors to investigate:

  • Peptide Concentration: Double-check your calculations and dilution series. Given its potency in the nanomolar range, even small errors in concentration can lead to significant changes in the observed effect.

  • Tissue Viability: Ensure the health of your tissue preparation. Factors like hypoxia or inadequate superfusion can compromise tissue responsiveness.

  • Divalent Cation Concentration: The effects of this compound can be sensitive to the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) in the experimental buffer. High concentrations of these ions can reduce the toxin's effectiveness.

  • Receptor Saturation: At very high concentrations, you may observe a plateau or even a decrease in the inotropic response due to receptor saturation or potential off-target effects. Ensure you are working within an optimal concentration range.

Q3: I am seeing significant variability in my electrophysiology recordings with this compound. How can I improve consistency?

A3: Electrophysiology experiments are highly sensitive to subtle variations. To improve consistency:

  • Stable Recording Conditions: Maintain a stable temperature, pH, and perfusion rate throughout the experiment.

  • Peptide Application: Ensure consistent and rapid application of the peptide to the cell. The method of application (e.g., perfusion, puffer) can influence the onset and magnitude of the response.

  • Control for Use-Dependence: The effect of this compound on sodium channels can be use-dependent. Standardize your voltage protocols and stimulation frequencies to minimize this source of variability.

  • Quality of Seal: In patch-clamp experiments, a high-quality gigaohm seal is critical for accurate recordings. A poor seal can lead to leaky currents and artifactual results.

Quantitative Data on this compound Potency

The effective concentration of this compound can vary depending on the experimental model and tissue type. The following table summarizes reported concentration ranges to provide a baseline for your experiments.

Experimental ModelParameter MeasuredEffective Concentration/EC₅₀Reference(s)
Isolated Cat Papillary MuscleInotropic Effect> 0.2 x 10⁻⁸ M[6]
Anesthetized Dogs25% Increase in Contractile Force2.6 µg/kg (i.v.)[6]
Isolated Rabbit Ventricular MuscleSubmaximal Inotropic Effect1 x 10⁻⁸ M[7]
Canine Purkinje and Ventricular Muscle FibersIncreased Action Potential Duration> 20 µg/L
Synthetic vs. Natural AP-AInotropic Activity94 +/- 15% of natural AP-A[8]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the recommended procedure for reconstituting and storing this compound to maintain its stability and activity.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure the peptide pellet is at the bottom. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-10 mg/mL. For example, to make a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide.

  • Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Aliquot the stock solution into low-protein-binding microcentrifuge tubes. The aliquot volume will depend on your experimental needs, but smaller, single-use aliquots are recommended to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Protocol 2: Electrophysiological Recording of Sodium Currents with this compound

This protocol provides a general workflow for assessing the effect of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Materials:

  • Cells expressing voltage-gated sodium channels (e.g., cardiomyocytes, neurons, or transfected cell lines)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External and internal recording solutions

  • This compound working solution (diluted from stock in external solution)

  • Perfusion or puffer system for drug application

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline sodium currents using a suitable voltage protocol (e.g., a series of depolarizing steps from a holding potential of -100 mV).

  • This compound Application: Apply this compound at the desired concentration using a perfusion or puffer system. Ensure rapid and complete solution exchange.

  • Recording of Drug Effect: Record sodium currents in the presence of this compound. You would typically expect to see a slowing of the inactivation kinetics and potentially an increase in the peak current amplitude.

  • Washout: Wash out the toxin with the external solution to observe the reversibility of the effect.

  • Data Analysis: Analyze the recorded currents to quantify changes in parameters such as peak current amplitude, time to peak, and inactivation time constant.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects in Cardiomyocytes

This compound primarily targets voltage-gated sodium channels (Naᵥ). By binding to site 3 on the channel, it slows the inactivation process, leading to a prolonged influx of sodium ions during the action potential. In cardiomyocytes, this has significant downstream consequences on excitation-contraction coupling.

AnthopleurinA_Pathway APA This compound Nav Voltage-Gated Sodium Channel (Naᵥ) APA->Nav Binds to Site 3 & Inhibits Inactivation Na_Influx Increased Na⁺ Influx Nav->Na_Influx AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation NCX Na⁺/Ca²⁺ Exchanger (NCX) (Reverse Mode) AP_Prolongation->NCX Ca_Influx Increased Ca²⁺ Influx NCX->Ca_Influx SR_Ca Sarcoplasmic Reticulum (SR) Ca²⁺ Load Ca_Influx->SR_Ca Increases CICR Calcium-Induced Calcium Release (CICR) SR_Ca->CICR Enhances Ca_Troponin Ca²⁺ Binding to Troponin C CICR->Ca_Troponin Contraction Enhanced Myocardial Contraction (Inotropy) Ca_Troponin->Contraction Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Cardiac Muscle (e.g., Papillary Muscle) Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate under Controlled Conditions Mounting->Equilibration Baseline Record Baseline Contractile Force Equilibration->Baseline AP_A_Addition Add this compound (Cumulative Doses) Baseline->AP_A_Addition Response_Recording Record Inotropic Response AP_A_Addition->Response_Recording Dose_Response Construct Dose-Response Curve Response_Recording->Dose_Response EC50_Calc Calculate EC₅₀ Dose_Response->EC50_Calc

References

Anthopleurin-A Stability and Degradation in Aqueous Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Anthopleurin-A in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. It is a cardiac stimulant that acts by binding to voltage-gated sodium channels.[1] Its structure consists of 49 amino acid residues and is stabilized by three disulfide bridges. A notable feature is the presence of a Gly-Pro bond at positions 40-41, which can undergo cis-trans isomerization, leading to conformational heterogeneity in solution.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this compound, like other peptides, is influenced by several factors:

  • pH: Extreme pH values can lead to hydrolysis of peptide bonds and modifications of amino acid side chains.

  • Temperature: Elevated temperatures can accelerate degradation reactions and may lead to denaturation and aggregation.

  • Oxidizing agents: The presence of oxidizing agents can modify susceptible amino acid residues, such as tryptophan.

  • Light: Exposure to UV light can induce photodegradation.

  • Enzymatic degradation: If the solution is not sterile, proteases can cleave the peptide bonds.

Q3: How should I prepare and store this compound solutions to ensure stability?

For optimal stability, it is recommended to:

  • Reconstitution: Reconstitute lyophilized this compound in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7). Use high-purity water and buffer components.

  • Storage of stock solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working solutions: Prepare fresh working solutions daily from the frozen stock. If temporary storage is necessary, keep the solution on ice and protected from light.

Q4: What are the known conformational states of this compound in solution?

This compound is known to exist in multiple conformations in aqueous solution. This conformational heterogeneity primarily arises from the cis-trans isomerization of the peptide bond between Glycine-40 and Proline-41. These different conformational states can be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While these are not degradation products, they can complicate analytical characterization.

Troubleshooting Guides

Problem 1: I am seeing a loss of activity of my this compound solution over time.

  • Possible Cause 1: Chemical Degradation. The peptide may be degrading due to factors like pH, temperature, or oxidation.

    • Troubleshooting Step: Review your solution preparation and storage protocols. Ensure the pH of your buffer is within the optimal range (pH 5-7) and that the solution is stored at an appropriate temperature (-20°C or below). Avoid exposure to light and oxidizing agents. To assess chemical degradation, a stability-indicating HPLC method can be used to quantify the amount of intact this compound over time.

  • Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration.

    • Troubleshooting Step: Use low-protein-binding tubes and pipette tips. The addition of a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% Bovine Serum Albumin) to the buffer can help to minimize adsorption, provided these additives do not interfere with your downstream application.

  • Possible Cause 3: Aggregation. At higher concentrations or under certain buffer conditions, this compound may form aggregates, which are often inactive.

    • Troubleshooting Step: Visually inspect the solution for any turbidity or precipitation. Aggregation can be monitored by techniques such as size-exclusion chromatography (SEC) or dynamic light scattering (DLS). If aggregation is suspected, try working with lower concentrations or screen different buffer formulations.

Problem 2: I am observing multiple peaks for this compound in my HPLC chromatogram.

  • Possible Cause 1: Conformational Isomers. As mentioned, this compound exists as cis-trans isomers around the Gly-Pro bond. These isomers can sometimes be resolved by HPLC, leading to the appearance of multiple peaks even for a pure, undegraded sample.

    • Troubleshooting Step: Varying the HPLC column temperature can sometimes help to coalesce these isomeric peaks. Analysis by mass spectrometry can confirm that the multiple peaks have the same mass, supporting their identity as isomers rather than degradation products.

  • Possible Cause 2: Degradation Products. The additional peaks could be due to the degradation of this compound.

    • Troubleshooting Step: To confirm if the peaks are degradation products, a forced degradation study can be performed. By intentionally exposing the sample to stress conditions (acid, base, oxidation, heat, light), you can generate degradation products and observe their retention times in your HPLC method. This will help to distinguish between isomers and true degradants.

Quantitative Data Summary

Due to the limited publicly available quantitative stability data for this compound, the following tables provide an illustrative summary of the expected stability profile based on general knowledge of peptide stability. This data should be confirmed by internal stability studies.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHBuffer SystemIncubation Time (days)% Remaining (Illustrative)
3.050 mM Citrate795
5.050 mM Acetate798
7.450 mM Phosphate797
9.050 mM Borate785

Table 2: Illustrative Temperature Stability of this compound at pH 7.4

Temperature (°C)Incubation Time (days)% Remaining (Illustrative)
430>95
257~97
407~80

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method for this compound

This protocol outlines a general method for assessing the purity and stability of this compound. This method should be validated for its specific application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-27 min: 60-90% B

    • 27-30 min: 90% B

    • 30-32 min: 90-10% B

    • 32-37 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1). The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photodegradation stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms Mass Spectrometry hplc->ms pathways Identify Degradation Pathways hplc->pathways method Validate Analytical Method hplc->method products Characterize Degradation Products ms->products

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_membrane Cell Membrane Na_channel Voltage-gated Na+ Channel Na_influx Increased Na+ Influx Na_channel->Na_influx AnthopleurinA This compound AnthopleurinA->Na_channel Binds & Inhibits Inactivation Depolarization Prolonged Depolarization Na_influx->Depolarization Ca_channel L-type Ca2+ Channel Activation Depolarization->Ca_channel Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Contraction Enhanced Cardiac Contraction Ca_influx->Contraction

Caption: this compound's mechanism of action on cardiac myocytes.

References

potential for Anthopleurin-A tachyphylaxis in prolonged experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Anthopleurin-A (Ap-A) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on the phenomenon of tachyphylaxis during prolonged experimental paradigms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica. Its primary mechanism of action is the specific binding to neurotoxin receptor site 3 on voltage-gated sodium channels (NaV).[1] This interaction slows the inactivation of the channel, leading to a prolonged influx of sodium ions during membrane depolarization.[2][3] This results in an increased duration of the action potential and enhanced contractility in cardiac muscle, making it a potent inotropic agent.[4][5][6]

Q2: What is tachyphylaxis and is it observed with this compound?

Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration over a short period. It is a form of acute desensitization. While the term "tachyphylaxis" is not consistently used in the literature for this compound, a related phenomenon described as a "use-dependent decrease" in peak sodium current has been reported.[7] This progressive reduction in the current amplitude with repeated stimulation is functionally equivalent to tachyphylaxis.

Q3: What causes the apparent tachyphylaxis or use-dependent decrease in this compound's effect?

The use-dependent decrease in the sodium current in the presence of this compound is likely due to a slowed recovery of the sodium channels from inactivation.[7] this compound prolongs the time the channel spends in the inactivated state. With repeated, rapid stimulation, there is insufficient time between depolarizations for the channels to fully recover, leading to a cumulative decrease in the number of available channels and, consequently, a smaller sodium current with each subsequent stimulus.[7]

Troubleshooting Guide: Investigating Tachyphylaxis in Prolonged Experiments

Issue: Diminishing effect of this compound on sodium currents over the course of a prolonged experiment.

This guide provides a systematic approach to identifying and characterizing the potential for tachyphylaxis of this compound in your experimental setup.

Step 1: Confirm the initial effect of this compound.
  • Procedure: Before initiating a prolonged experiment, establish a baseline recording of the sodium current in your preparation (e.g., isolated cardiomyocytes). Apply a single, saturating dose of this compound and record the change in the sodium current.

  • Expected Outcome: A significant prolongation of the sodium current decay and potentially an increase in the peak current amplitude.

  • Troubleshooting:

    • No effect: Verify the concentration and integrity of your this compound stock solution. Ensure your recording conditions are optimal for observing sodium currents.

    • Weak effect: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Step 2: Assess for use-dependent effects.
  • Procedure: Once the effect of this compound is established, apply a train of depolarizing pulses at a consistent frequency. Monitor the peak sodium current amplitude over the course of the pulse train.

  • Expected Outcome: A gradual decrease in the peak sodium current amplitude with successive pulses, indicating a use-dependent block.

  • Troubleshooting:

    • No decrease observed: The stimulation frequency may be too low. Increase the frequency of the depolarizing pulses to reduce the time available for channel recovery between stimuli.

    • Rapid and complete loss of current: The stimulation frequency may be too high, leading to a rapid accumulation of inactivated channels. Decrease the pulse frequency to allow for partial recovery.

Step 3: Quantify the extent and time course of tachyphylaxis.
  • Procedure: Systematically vary the frequency and duration of the depolarizing pulse trains. Measure the percentage decrease in the peak sodium current and the time constants of recovery from inactivation.

  • Expected Outcome: The data should reveal a correlation between the stimulation frequency and the rate and extent of the current decay.

Data Presentation

Table 1: Effect of this compound on Sodium Current Inactivation and Recovery

ParameterControlThis compound
Peak INa Decrease (100ms pulse, 500ms interval)-3 ± 1%-15 ± 2%
Fast Time Constant of Recovery (τfast)4.1 ± 0.3 ms6.0 ± 1.1 ms
Slow Time Constant of Recovery (τslow)66.2 ± 6.5 ms188.9 ± 36.4 ms

Data adapted from a study on guinea pig ventricular myocytes.[7]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Assessing this compound Effects on Cardiac Myocytes

This protocol is a generalized procedure for recording sodium currents from isolated ventricular myocytes to study the effects of this compound.

  • Cell Preparation:

    • Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rat) using established enzymatic digestion protocols.

    • Allow the isolated cells to stabilize in a suitable external solution.

  • Solutions:

    • External Solution (example): (in mM) 135 NaCl, 4.8 KCl, 1.2 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (example): (in mM) 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Fabricate borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with the internal solution.

    • Establish a gigaohm seal with a healthy, rod-shaped myocyte.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels.

  • Data Acquisition:

    • Apply a voltage-clamp protocol to elicit sodium currents. For example, a series of depolarizing steps from the holding potential to various test potentials (e.g., -80 mV to +40 mV).

    • To investigate use-dependence, apply a train of depolarizing pulses at a set frequency (e.g., 1-5 Hz).

    • Record and analyze the peak inward current and the decay kinetics.

  • This compound Application:

    • After obtaining stable baseline recordings, perfuse the bath with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to equilibrate and exert its effect before repeating the voltage-clamp protocols.

Mandatory Visualizations

AnthopleurinA_Pathway cluster_membrane Cell Membrane cluster_channel_states Channel Gating NaV Voltage-Gated Sodium Channel (NaV) Open Open State NaV->Open Depolarization ApA This compound ApA->NaV Binds to Receptor Site 3 Inactivated Inactivated State Open->Inactivated Inactivation (Slowed by Ap-A) Inactivated->NaV Recovery from Inactivation (Prolonged by Ap-A)

Caption: Signaling pathway of this compound's interaction with the voltage-gated sodium channel.

Tachyphylaxis_Troubleshooting start Start: Observe diminishing effect of Ap-A check_initial Confirm Initial Ap-A Effect start->check_initial initial_ok Effect Observed? check_initial->initial_ok troubleshoot_initial Troubleshoot: - Check Ap-A concentration - Verify solution integrity - Optimize recording conditions initial_ok->troubleshoot_initial No assess_use_dependence Assess Use-Dependence (Apply pulse train) initial_ok->assess_use_dependence Yes troubleshoot_initial->check_initial use_dependence_observed Decrease in I_Na Observed? assess_use_dependence->use_dependence_observed troubleshoot_frequency Adjust Stimulation Frequency: - Increase if no decrease - Decrease if current loss is too rapid use_dependence_observed->troubleshoot_frequency No quantify Quantify Tachyphylaxis: - Vary pulse frequency/duration - Measure % decrease and recovery use_dependence_observed->quantify Yes troubleshoot_frequency->assess_use_dependence end Conclusion: Characterized Ap-A Tachyphylaxis quantify->end

Caption: Troubleshooting workflow for investigating this compound tachyphylaxis.

References

Technical Support Center: Optimizing Recombinant Anthopleurin-A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of recombinant Anthopleurin-A (AP-A). This compound is a potent cardiotonic polypeptide isolated from the sea anemone Anthopleura xanthogrammica, and its production in heterologous systems is crucial for further research and therapeutic development. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in AP-A production.

Frequently Asked Questions (FAQs)

Q1: What is the most common expression system for recombinant this compound and what are the expected yields?

A1: The most common and cost-effective expression system for small, non-glycosylated peptides like this compound is Escherichia coli (E. coli). While specific yield data for recombinant this compound is not extensively published, a study on the highly similar Anthopleurin-B (ApB) reported a yield of approximately 1 mg of native ApB per liter of original culture when expressed as a fusion protein in E. coli.[1] Yields for AP-A are expected to be in a similar range but can be significantly influenced by the choice of expression vector, host strain, fusion tag, and culture conditions.

Q2: My this compound is expressed, but it's insoluble and forming inclusion bodies. What should I do?

A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli. Here are several strategies to improve the solubility of AP-A:

  • Optimize Expression Conditions:

    • Lower Induction Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.

    • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression and potentially improve solubility.

    • Use a Weaker Promoter: If possible, switching to a vector with a weaker or more tightly regulated promoter can help control the expression rate.

  • Employ Solubility-Enhancing Fusion Tags: Fusing AP-A to a highly soluble protein can significantly improve its solubility. Common choices include Maltose-Binding Protein (MBP), Small Ubiquitin-related Modifier (SUMO), and Thioredoxin (Trx).[2][3][4]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of AP-A.

  • Express in Specialized Host Strains: Utilizing E. coli strains engineered for enhanced cytoplasmic protein folding, such as SHuffle or Origami strains, can promote the correct formation of disulfide bonds and improve solubility.[5][6][7][8]

Q3: How can I ensure correct disulfide bond formation in recombinant this compound?

A3: this compound contains three crucial disulfide bonds for its biological activity.[9] Ensuring their correct formation is critical.

  • Periplasmic Expression: Targeting the expression of AP-A to the periplasm of E. coli provides a more oxidizing environment conducive to disulfide bond formation. This is typically achieved by adding an N-terminal signal peptide to the protein sequence.[10][11]

  • Cytoplasmic Expression in Engineered Strains: As mentioned in Q2, strains like SHuffle and Origami have a modified cytoplasmic environment that promotes disulfide bond formation.[5][6][7][8] These strains often express disulfide bond isomerases, like DsbC, which can help correct non-native disulfide bonds.

  • In Vitro Refolding: If AP-A is expressed as inclusion bodies, a carefully optimized in vitro refolding process is necessary to facilitate correct disulfide bond formation. This typically involves solubilizing the denatured protein and then gradually removing the denaturant in the presence of a redox shuffling system (e.g., reduced and oxidized glutathione).

Q4: What are the best fusion tags for improving the yield of small peptides like this compound?

A4: The choice of fusion tag can significantly impact the expression level, solubility, and purification efficiency of small peptides.

  • SUMO (Small Ubiquitin-related Modifier): The SUMO tag is known to enhance the solubility and yield of its fusion partners. SUMO proteases provide a highly specific and efficient method for tag removal, often resulting in the native N-terminus of the target peptide.[2][3]

  • MBP (Maltose-Binding Protein): MBP is a large, highly soluble protein that can dramatically improve the solubility of fused peptides. However, its large size can sometimes negatively impact the overall yield on a mass basis.[2]

  • Trx (Thioredoxin): Trx is a smaller, soluble protein that can also enhance expression and solubility.[4]

  • His-tag (Polyhistidine-tag): While not primarily a solubility-enhancing tag, the small size and ease of purification using immobilized metal affinity chromatography (IMAC) make the His-tag a popular choice. It can be combined with other solubility-enhancing tags.[2][12]

Q5: What are the most effective methods for cleaving the fusion tag from this compound?

A5: The choice of cleavage method depends on the fusion tag and the specific protease cleavage site engineered between the tag and AP-A.

  • Enzymatic Cleavage:

    • TEV (Tobacco Etch Virus) Protease: Highly specific with a preferred recognition sequence of ENLYFQ/G. It is active under a wide range of conditions and can be used to cleave fusion proteins.[11]

    • Thrombin: Recognizes the sequence Leu-Val-Pro-Arg-Gly-Ser and is a commonly used protease. However, it can sometimes exhibit lower specificity.[13][14]

    • Factor Xa: Cleaves after the arginine residue in the sequence Ile-Glu-Gly-Arg. It is important to ensure that the AP-A sequence does not contain internal Factor Xa recognition sites.[13][14]

    • SUMO Protease (Ulp1): Specifically recognizes the tertiary structure of the SUMO tag, leading to highly efficient and precise cleavage.[2][3]

  • Chemical Cleavage:

    • Cyanogen Bromide (CNBr): Cleaves at the C-terminus of methionine residues. This method is useful if AP-A does not contain internal methionine residues.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of recombinant this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Expression - Inefficient codon usage in the expression host. - Toxicity of this compound to the host cells. - Plasmid instability. - Suboptimal induction conditions.- Codon Optimization: Synthesize the AP-A gene with codons optimized for E. coli expression. - Use a Tightly Regulated Promoter: Employ an expression vector with a promoter that has very low basal expression to minimize toxicity before induction. - Confirm Plasmid Integrity: Isolate the plasmid and verify its sequence. - Optimize Induction: Vary the inducer concentration (e.g., IPTG), induction temperature (15-37°C), and induction time.
Protein Degradation - Presence of host cell proteases. - Instability of the fusion protein.- Use Protease-Deficient Strains: Utilize E. coli strains lacking key proteases (e.g., BL21). - Add Protease Inhibitors: Include a protease inhibitor cocktail during cell lysis and purification. - Optimize Lysis Conditions: Perform cell lysis at low temperatures (4°C) and work quickly. - Choose a Stabilizing Fusion Tag: Fusion tags like MBP or SUMO can sometimes protect the target protein from degradation.
Low Yield After Purification - Inefficient binding to the affinity resin. - Protein loss during wash steps. - Inefficient elution from the column. - Precipitation of the protein during purification.- Optimize Binding Conditions: Adjust the pH and salt concentration of the binding buffer. Ensure the fusion tag is accessible. - Optimize Wash Steps: Use a less stringent wash buffer or reduce the number of washes. - Optimize Elution: Increase the concentration of the eluting agent (e.g., imidazole for His-tags, maltose for MBP-tags). - Maintain Protein Solubility: Add stabilizing agents like glycerol or non-detergent sulfobetaines to the purification buffers.
Incorrect or No Biological Activity - Incorrect disulfide bond formation. - Misfolded protein after refolding. - Incomplete removal of the fusion tag. - Presence of inhibitory contaminants.- Optimize Refolding Protocol: Screen different refolding buffer conditions (pH, redox agents, additives). See the detailed protocol below. - Confirm Complete Cleavage: Analyze the purified protein by SDS-PAGE and mass spectrometry to ensure complete removal of the fusion tag. - Perform High-Resolution Purification: Use an additional purification step, such as ion-exchange or size-exclusion chromatography, to remove any remaining impurities.

Data Presentation

Table 1: Comparison of Fusion Tags for Recombinant Protein Production

Fusion TagSize (kDa)Typical Soluble Yield EnhancementCommon Purification MethodKey AdvantagesKey Disadvantages
His-tag ~1Low to ModerateImmobilized Metal Affinity Chromatography (IMAC)Small size, versatile under native and denaturing conditions.Can sometimes negatively impact protein solubility and yield.[12]
MBP ~42.5HighAmylose Resin ChromatographyExcellent solubility enhancement.Large size can reduce overall product yield on a mass basis.
SUMO ~11HighIMAC (if His-tagged)Enhances solubility and yield; specific protease for cleavage.[2][3]Requires a specific SUMO protease for cleavage.
Trx ~12Moderate to High-Can enhance solubility and promote disulfide bond formation.Can be difficult to separate from the target protein after cleavage.

Table 2: Common Enzymatic and Chemical Cleavage Methods for Fusion Tags

Cleavage MethodRecognition SiteAdvantagesDisadvantages
TEV Protease ENLYFQ/(G/S)High specificity, active in a wide range of buffers.Can be expensive.
Thrombin LVPR/GSCommercially available, well-characterized.Can exhibit off-target cleavage.[13][14]
Factor Xa IEGR/XSpecific cleavage site.Can be sensitive to reaction conditions and may cleave at other basic residues.[13][14]
SUMO Protease (Ulp1) SUMO tag structureHighly specific and efficient.Only works for SUMO fusion proteins.
Cyanogen Bromide (CNBr) MethionineEfficient and inexpensive.Cannot be used if the target protein contains internal methionine residues; harsh chemical conditions.[13]

Experimental Protocols

Protocol 1: Expression of SUMO-Anthopleurin-A in E. coli SHuffle Strain
  • Transformation: Transform the expression vector containing the SUMO-AP-A fusion gene into chemically competent E. coli SHuffle T7 Express cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 30°C with shaking at 220 rpm.

  • Expression Culture: Inoculate 1 L of fresh LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 30°C with shaking at 220 rpm.

  • Induction: When the OD600 of the culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Post-Induction Growth: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification and Refolding of this compound from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet twice with a wash buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) and once with a buffer without Triton X-100.

  • Solubilization: Solubilize the washed inclusion bodies in a solubilization buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidine HCl, 10 mM DTT) with gentle stirring for 2 hours at room temperature.

  • Refolding:

    • Prepare a refolding buffer (100 mM Tris-HCl, pH 8.5, 500 mM L-arginine, 1 mM EDTA, 3 mM reduced glutathione, 0.3 mM oxidized glutathione).

    • Add the solubilized protein drop-wise into the refolding buffer with gentle stirring to a final protein concentration of 0.1-0.5 mg/mL.

    • Incubate the refolding mixture at 4°C for 24-48 hours.

  • Dialysis and Concentration: Dialyze the refolded protein against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl). Concentrate the protein using an appropriate centrifugal filter device.

  • Purification: Purify the refolded this compound using affinity chromatography (if a tag is present) followed by size-exclusion chromatography to isolate the monomeric, correctly folded protein.

Mandatory Visualizations

Experimental_Workflow cluster_expression Expression cluster_purification Purification & Refolding cluster_cleavage Tag Cleavage & Final Product Transformation Transformation into E. coli SHuffle Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Expression_Culture Large-Scale Expression Culture Starter_Culture->Expression_Culture Induction IPTG Induction Expression_Culture->Induction Harvest Cell Harvest Induction->Harvest Cell_Lysis Cell Lysis Harvest->Cell_Lysis IB_Isolation Inclusion Body Isolation Cell_Lysis->IB_Isolation Solubilization Solubilization (6M GuHCl) IB_Isolation->Solubilization Refolding In Vitro Refolding Solubilization->Refolding Purification Chromatographic Purification Refolding->Purification Cleavage Enzymatic Cleavage of Fusion Tag Purification->Cleavage Final_Purification Final Purification Cleavage->Final_Purification Active_APA Biologically Active This compound Final_Purification->Active_APA

Caption: Workflow for recombinant this compound production.

Troubleshooting_Logic Start Low Yield of Active AP-A Check_Expression Check Expression Levels (SDS-PAGE, Western Blot) Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression Optimize_Expression Optimize Codons, Induction Conditions, Use Different Strain Low_Expression->Optimize_Expression Yes Good_Expression Good Expression Low_Expression->Good_Expression No Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Good_Expression->Check_Solubility Insoluble Mainly Insoluble (Inclusion Bodies) Check_Solubility->Insoluble Optimize_Solubility Lower Temperature, Use Solubility Tag, Co-express Chaperones Insoluble->Optimize_Solubility Yes Soluble Mainly Soluble Insoluble->Soluble No Optimize_Solubility->Check_Solubility Check_Activity Check Biological Activity Soluble->Check_Activity Inactive Inactive/Low Activity Check_Activity->Inactive Optimize_Refolding Optimize Refolding Buffer, Use Engineered Strain (e.g., SHuffle) Inactive->Optimize_Refolding Yes Active Active AP-A Inactive->Active No Optimize_Refolding->Check_Activity

Caption: Troubleshooting flowchart for low this compound yield.

Signaling_Pathway cluster_cytoplasm Cytoplasm (Reducing Environment) cluster_periplasm Periplasm (Oxidizing Environment) Ribosome Ribosome Nascent_Peptide Nascent AP-A (Unfolded, Reduced Cys) Ribosome->Nascent_Peptide Inclusion_Body Inclusion Body (Misfolded AP-A) Nascent_Peptide->Inclusion_Body High Expression Rate Signal_Peptide Signal Peptide Nascent_Peptide->Signal_Peptide Fusion with Signal Peptide Translocation Sec Translocon Signal_Peptide->Translocation Folded_APA Folded AP-A (Correct Disulfide Bonds) Translocation->Folded_APA Cleavage of Signal Peptide DsbC DsbC (Reduced) Folded_APA->DsbC Isomerization of Incorrect Disulfides DsbA DsbA (Oxidized) DsbA->Folded_APA Disulfide Bond Formation DsbB DsbB DsbB->DsbA Re-oxidation DsbD DsbD DsbD->DsbC Reduction

Caption: Disulfide bond formation pathways in E. coli.

References

Anthopleurin-A solubility challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Anthopleurin-A (AP-A). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For most applications, sterile, high-purity water or aqueous buffers such as Phosphate-Buffered Saline (PBS) at a pH of 7.0-7.4 are the recommended solvents for reconstituting this compound.[1] For experiments requiring the absence of specific ions, water is a suitable initial solvent.

Q2: How should I store this compound before and after reconstitution?

A2: Lyophilized this compound is stable for years when stored at -20°C or -80°C in a desiccated environment.[2][3] After reconstitution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5] For short-term storage of a few days, a refrigerated temperature of 4°C is acceptable.[3]

Q3: At what concentration can I dissolve this compound?

A3: While maximum solubility data is not extensively published, this compound is routinely used in experiments at nanomolar concentrations (e.g., 80-240 nM).[6] It is advisable to first create a stock solution, for example at 1 mg/mL, which can then be further diluted to the final experimental concentration.[1]

Q4: I've read that this compound can exist in multiple conformations. Will this affect my experiments?

A4: Yes, this compound is known to exist in multiple conformations in solution due to cis-trans isomerization. This conformational heterogeneity is an inherent property of the peptide and is unlikely to be eliminated. It is important to be aware of this as it may contribute to some variability in experimental results. Standardizing your reconstitution and handling protocol can help in obtaining more consistent results.

Q5: Are there any specific handling precautions for this compound?

A5: this compound is a potent toxin that affects sodium channels.[7] Therefore, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] All handling of the lyophilized powder and concentrated stock solutions should be performed in a well-ventilated area or a fume hood.

Troubleshooting Guide

Q1: I've added the recommended solvent, but the this compound powder is not dissolving. What should I do?

A1: If this compound does not readily dissolve in water or buffer, you can try the following:

  • Gentle Agitation: Vortex the solution gently or sonicate the vial for short bursts (10-20 seconds) in a water bath to aid dissolution.[9]

  • pH Adjustment: Since this compound is a peptide, its solubility can be pH-dependent. If it is an acidic peptide, a small amount of a basic solution like 0.1% ammonium hydroxide may help. Conversely, for a basic peptide, a dilute acidic solution like 0.1% acetic acid could be used.[10][11] Always check the isoelectric point (pI) of the peptide if available.

  • Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used to first dissolve the peptide, followed by dilution with your aqueous buffer.[9][12] Note that organic solvents may not be suitable for all experimental systems.

Q2: My reconstituted this compound solution appears cloudy or has visible precipitates. What does this mean and how can I fix it?

A2: Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit in the chosen solvent.[13] Here are some solutions:

  • Centrifugation: Centrifuge the vial to pellet the undissolved material. You can then carefully transfer the supernatant to a new tube. The concentration of the supernatant should be determined before use.

  • Change Solvent Conditions: The presence of salts can sometimes influence peptide aggregation.[14] Trying a different buffer or adjusting the ionic strength might help.

  • Use of Denaturants: For non-functional studies or as a last resort for creating a stock solution, denaturing agents like 6 M guanidine-HCl or 8 M urea can be used to dissolve aggregated peptides, followed by dilution.[15]

Q3: I am observing inconsistent results between experiments using the same batch of this compound. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Repeated Freeze-Thaw Cycles: This can lead to peptide degradation. Ensure you are using fresh aliquots for each experiment.[5]

  • Improper Storage: Storing the peptide solution at room temperature for extended periods can reduce its activity.[3]

  • Conformational Heterogeneity: As mentioned in the FAQs, the presence of multiple conformations can contribute to variability. Consistency in your experimental setup and timing after dilution can help mitigate this.

  • Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and pre-rinsing pipette tips with the solution can minimize loss.

Quantitative Data Summary

Solvent/Buffer SystemRecommended forTypical Working ConcentrationNotes
High-Purity WaterInitial reconstitution, electrophysiology1 µM - 1 mM (Stock Solution)Good for creating a versatile stock solution.
Phosphate-Buffered Saline (PBS), pH 7.4Cell-based assays, in vivo studies10 nM - 500 nMPhysiologically relevant buffer.
Acetonitrile/Water (with 0.1% TFA)HPLC purification and analysisN/ACommon solvent system for peptide analysis.
DMSO (followed by aqueous dilution)Highly hydrophobic peptides (as a last resort)<1% final concentrationDMSO can have biological effects and may interfere with certain assays.[9][12]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound to create a stock solution.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture inside the vial, which can degrade the peptide.[16]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[1]

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or an appropriate buffer (e.g., PBS) to achieve the target stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate for short intervals in a cool water bath. Avoid vigorous shaking, as it can cause aggregation.[9][16]

  • Verification: Ensure the solution is clear and free of particulates. If particulates are present, refer to the troubleshooting guide.

  • Aliquoting and Storage: Divide the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C until use.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use cluster_troubleshoot Troubleshooting start Start: Lyophilized AP-A equilibrate Equilibrate to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gentle Agitation/Sonication add_solvent->dissolve check_sol Check for Clarity dissolve->check_sol is_clear Is Solution Clear? check_sol->is_clear aliquot Aliquot into Low-Binding Tubes store Store at -20°C / -80°C aliquot->store use Use in Experiment store->use is_clear->dissolve No, Try Sonication is_clear->aliquot Yes

Caption: Workflow for Reconstituting this compound.

signaling_pathway APA This compound Nav Voltage-Gated Sodium Channel (Nav) APA->Nav Binds to Site 3 Open Open State Inactivated Inactivated State Nav->Inactivated Inhibition of Inactivation Closed Closed State Closed->Open Activation Open->Inactivated Inactivation Na_Influx Na+ Influx Open->Na_Influx Depolarization Membrane Depolarization Depolarization->Closed AP_Prolong Action Potential Prolongation Na_Influx->AP_Prolong

Caption: this compound's Effect on Sodium Channels.

References

Technical Support Center: Navigating the Conformational Landscape of Anthopleurin-A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the multiple conformations of Anthopleurin-A (AP-A) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why does my purified this compound sample show multiple peaks in analytical chromatography and NMR?

A1: this compound is known to exist in multiple conformations in solution. This conformational heterogeneity primarily arises from the cis-trans isomerization of the peptide bond between Glycine-40 and Proline-41.[1][2] High-field NMR spectroscopy has been instrumental in identifying these different conformational states.[1][2] The presence of a major cis conformer and one or more minor trans conformers leads to distinct signals in sensitive analytical techniques.

Q2: What is the population distribution of the different this compound conformers?

A2: While the major conformation of this compound in solution has been identified as having the Gly40-Pro41 peptide bond in the cis configuration, precise population ratios can be influenced by experimental conditions such as pH, temperature, and solvent composition.[1] It is crucial to characterize the conformational equilibrium under your specific experimental setup. NMR spectroscopy, particularly through the integration of well-resolved peaks corresponding to each conformer, is the primary method for determining these population ratios.

Q3: Can I isolate a single conformation of this compound for my experiments?

A3: Isolating a single, stable conformer of this compound is challenging due to the dynamic equilibrium between the cis and trans isomers. Instead of physical separation, the focus is often on shifting the equilibrium to favor one conformation. This can sometimes be achieved by:

  • Solvent Optimization: Exploring different buffer conditions, pH, and co-solvents.

  • Ligand Binding: If a ligand or binding partner shows preferential binding to one conformer, its presence can stabilize that state.

  • Site-Directed Mutagenesis: In some cases, mutating residues near the isomerization site can influence the conformational preference, although this would result in a modified protein.

Q4: How does the presence of multiple conformations affect the biological activity of this compound?

A4: The different conformations of this compound may exhibit varying affinities for its target, the voltage-gated sodium channels. It is hypothesized that one conformation may be more biologically active than others. Understanding the conformational state that is responsible for the desired inotropic effect is a key area of research in the development of this compound-based therapeutics.

Troubleshooting Guides

NMR Spectroscopy

Issue: My 1D and 2D NMR spectra of this compound are complex and show more peaks than expected.

  • Cause: This is the expected result of the co-existence of multiple conformers in slow exchange on the NMR timescale. Each conformer will give rise to its own set of resonances.

  • Troubleshooting Steps:

    • Higher Field Strength: Utilize a higher field NMR spectrometer (e.g., 500 MHz or above) to improve spectral resolution and better separate the signals from different conformers.[3][4]

    • Temperature Variation: Acquire spectra at different temperatures. Changes in temperature can alter the rate of interconversion between conformers, potentially leading to coalescence of some peaks or sharpening of others, which can aid in their assignment.

    • 2D and 3D NMR: Employ a suite of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) to resolve overlapping signals and assign resonances to specific conformers.

    • Relaxation Dispersion: If the exchange rate is in the µs-ms timescale, relaxation dispersion experiments can be used to characterize the kinetics and thermodynamics of the conformational exchange.

X-ray Crystallography

Issue: I am struggling to obtain well-diffracting crystals of this compound.

  • Cause: The conformational flexibility of this compound can hinder the formation of a well-ordered crystal lattice. The presence of multiple conformers in the crystallization drop can lead to disordered crystals or prevent crystallization altogether.

  • Troubleshooting Steps:

    • Stabilize a Conformation: Attempt to shift the conformational equilibrium towards a single state by screening a wide range of crystallization conditions, including different pH values, buffers, and additives. Co-crystallization with a ligand or binding partner that favors one conformation can also be effective.

    • Optimize Cryoprotection: For flexible proteins, careful optimization of the cryoprotectant is crucial to prevent ice formation and crystal damage during flash-cooling. Experiment with a range of cryoprotectants and concentrations.

    • Microseeding: If you obtain small or poorly diffracting crystals, use them as seeds to grow larger, higher-quality crystals under slightly different conditions.

Computational Modeling

Issue: My molecular dynamics simulations of this compound are not converging to a stable structure.

  • Cause: The inherent flexibility and multiple conformational states of this compound can make it challenging to achieve convergence in standard molecular dynamics simulations.

  • Troubleshooting Steps:

    • Enhanced Sampling Methods: Employ enhanced sampling techniques such as replica exchange molecular dynamics (REMD) or metadynamics to more efficiently explore the conformational landscape and overcome energy barriers between different states.

    • Start from Different Conformations: Initiate parallel simulations starting from both the cis and trans conformations of the Gly40-Pro41 bond to explore the stability and dynamics of each state.

    • Force Field Selection: Use a force field that is well-validated for modeling protein dynamics and conformational changes.

    • Increase Simulation Time: Flexible proteins often require longer simulation times to adequately sample their conformational space.

Quantitative Data Summary

ParameterValue/RangeExperimental TechniqueReference
This compound Conformational States Major (cis Gly40-Pro41), Minor (trans Gly40-Pro41)NMR Spectroscopy[1][2]
NMR Spectrometer Frequencies Used 200, 300, 400, 500 MHz1H-NMR[4]
Typical Cryoprotectant Concentrations 25-50% (v/v) for glycerol or ethylene glycolX-ray Crystallography[5]
MD Simulation Time for Flexible Peptides >100 nsComputational ModelingGeneral practice for peptides of similar size and flexibility.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data to characterize the multiple conformations of this compound.

  • Sample Preparation:

    • Dissolve lyophilized this compound in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.5) containing 10% D₂O.

    • The protein concentration should be in the range of 0.5-2 mM.

    • Filter the sample to remove any aggregates.

  • NMR Data Acquisition:

    • Acquire data on a high-field NMR spectrometer (500 MHz or higher is recommended).

    • Record a series of 1D ¹H and 2D experiments (¹H-¹H TOCSY, NOESY, and ¹H-¹⁵N HSQC if isotopically labeled).

    • For studying the dynamics, perform Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances for both the major and minor conformers using the sequential assignment strategy.

    • Analyze the NOESY spectra to obtain distance restraints for structure calculation.

    • Analyze the relaxation dispersion data to extract kinetic and thermodynamic parameters of the conformational exchange.

X-ray Crystallography for Structure Determination of Flexible Proteins

This protocol provides a general workflow for crystallizing proteins with conformational heterogeneity like this compound.

  • Crystallization Screening:

    • Set up crystallization trials using various methods such as hanging-drop or sitting-drop vapor diffusion.

    • Screen a wide range of commercial and custom crystallization screens to explore different precipitants, pH values, and additives.

    • Consider co-crystallization with potential stabilizing ligands.

  • Crystal Optimization:

    • Once initial hits are identified, optimize the crystallization conditions by fine-tuning the precipitant and protein concentrations, temperature, and other parameters.

    • Microseeding can be employed to improve crystal size and quality.

  • Cryoprotection and Data Collection:

    • Identify a suitable cryoprotectant by soaking crystals in a series of solutions with increasing cryoprotectant concentrations (e.g., 5-30% glycerol or ethylene glycol).

    • Flash-cool the cryoprotected crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data using software like XDS or HKL2000.

    • Solve the structure using molecular replacement if a homologous structure is available, or experimental phasing methods.

    • Refine the structure, paying close attention to the electron density in the flexible regions to potentially model multiple conformations.

Computational Modeling of this compound Conformations

This protocol describes a general approach for using molecular dynamics (MD) simulations to study the conformational dynamics of this compound.

  • System Setup:

    • Start with an initial structure of this compound (e.g., from the PDB or a homology model). Generate separate starting structures for the cis and trans isomers of the Gly40-Pro41 bond.

    • Solvate the protein in a water box with appropriate ions to neutralize the system.

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

    • Run the production MD simulation for an extended period (e.g., >100 ns) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to study the stability of each conformer, conformational transitions, and the dynamics of different regions of the protein.

    • Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and other structural parameters.

    • Use clustering algorithms to identify the major conformational states sampled during the simulation.

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_characterization Conformational Characterization cluster_analysis Data Analysis Purification Purify this compound NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray MD MD Simulations Purification->MD Structure 3D Structure NMR->Structure Dynamics Conformational Dynamics NMR->Dynamics Xray->Structure MD->Dynamics Activity Structure-Activity Relationship Structure->Activity Dynamics->Activity

Caption: Experimental workflow for studying this compound conformations.

troubleshooting_nmr Problem Complex NMR Spectra (Multiple Peaks) Cause Multiple Conformations (cis/trans isomers) Problem->Cause Solution1 Increase Spectrometer Field Strength Cause->Solution1 Solution2 Vary Temperature Cause->Solution2 Solution3 Multi-dimensional NMR Cause->Solution3 Outcome Improved Resolution & Conformer Assignment Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for complex NMR spectra of this compound.

References

signal-to-noise issues in Anthopleurin-A electrophysiology data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering signal-to-noise issues in electrophysiology experiments utilizing Anthopleurin-A (AP-A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary electrophysiological effect?

A1: this compound is a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica.[1][2] Its primary electrophysiological effect is to selectively target voltage-gated sodium channels (NaV).[3][4][5] AP-A binds to site 3 on the extracellular surface of these channels, which disrupts the normal fast inactivation process. This results in a prolonged sodium current during membrane depolarization.[5][6]

Q2: What are the expected changes in sodium currents when applying this compound?

A2: Application of this compound is expected to cause a marked slowing of the decay of the sodium current (INa).[4] This can be observed as a significant increase in the time constant of inactivation. Additionally, an increase in the peak INa conductance is often observed.[4] In some preparations, AP-A can induce a persistent inward sodium current.[6]

Q3: I am not seeing the expected effect of this compound on my cells. What could be the issue?

A3: Several factors could contribute to a lack of AP-A effect. Firstly, ensure you are using the correct concentration, typically in the nanomolar range (e.g., 50-100 nM).[4] Secondly, the binding of AP-A can be sensitive to the external concentration of divalent cations; high concentrations of Ca2+ or Mg2+ can abolish its effects.[3] Finally, confirm that the voltage-gated sodium channels in your preparation are sensitive to AP-A, as isoform differences exist.

Q4: Can this compound affect other ion channels?

A4: The primary and most well-characterized target of this compound is the voltage-gated sodium channel. While off-target effects are always a possibility with any pharmacological agent, the literature predominantly supports its selectivity for NaV channels.

Troubleshooting Guide for Signal-to-Noise Issues

Low signal-to-noise ratio (SNR) can obscure the subtle effects of this compound on sodium channel kinetics. This guide provides a systematic approach to identifying and mitigating common sources of noise in your electrophysiology rig.

Issue 1: High-frequency noise obscuring the onset and peak of the sodium current.

Possible Cause & Solution

  • Improper Grounding: This is the most common source of electrical noise.

    • Troubleshooting Steps:

      • Ensure all equipment in the rig (amplifier, microscope, manipulators, perfusion system) is connected to a single, common ground point to avoid ground loops.[7]

      • Check for loose or corroded grounding wires.

      • Experiment with grounding the Faraday cage to different points to find the quietest configuration.

  • Electrical Interference: Nearby equipment can be a significant source of noise.

    • Troubleshooting Steps:

      • Turn off unnecessary electronic devices in the vicinity of the rig, such as centrifuges, vortexers, and personal electronics like cell phones.

      • If possible, switch off fluorescent lights and use a DC-powered light source for the microscope.[7]

      • Identify the source of interference by systematically unplugging and turning off devices while monitoring the noise level.

  • Inadequate Shielding: The recording setup may be susceptible to ambient electromagnetic interference.

    • Troubleshooting Steps:

      • Ensure the Faraday cage is properly sealed.

      • Cover any openings in the Faraday cage with aluminum foil.

      • Consider adding extra shielding around the headstage.[7]

Issue 2: Slow, drifting baseline, making it difficult to measure the persistent component of the AP-A-modified current.

Possible Cause & Solution

  • Poor Seal Resistance: A low-resistance seal between the patch pipette and the cell membrane will result in a noisy and unstable recording.

    • Troubleshooting Steps:

      • Aim for a gigaohm seal (>1 GΩ) before breaking into the whole-cell configuration.

      • Ensure your pipette solution and extracellular solution are properly filtered and free of precipitates.

      • Use high-quality borosilicate glass for pulling pipettes.

      • Fire-polishing the pipette tip can help in achieving a better seal.

  • Unstable Pipette Holder/Headstage: Mechanical instability can introduce slow drift.

    • Troubleshooting Steps:

      • Ensure the pipette holder is clean and dry.

      • Securely fasten the pipette holder to the headstage.

      • Check for any vibrations in the anti-vibration table or the surrounding environment.

  • Perfusion System Issues: Changes in the bath level or temperature can cause drift.

    • Troubleshooting Steps:

      • Ensure a constant and gentle perfusion rate.

      • Check for leaks in the perfusion system.

      • Use a temperature controller to maintain a stable bath temperature.

Issue 3: 50/60 Hz line noise contaminating the recording.

Possible Cause & Solution

  • Ground Loops: This is a primary cause of line frequency noise.

    • Troubleshooting Steps:

      • Implement a "star" grounding configuration where all equipment grounds connect to a single point.

  • Unshielded Cables: Power cords and other cables can radiate 50/60 Hz noise.

    • Troubleshooting Steps:

      • Keep power cords as far away from the headstage and recording electrodes as possible.

      • Use shielded BNC cables for signal transmission.

  • Amplifier Settings:

    • Troubleshooting Steps:

      • Engage the amplifier's built-in notch filter for 50/60 Hz noise. Be aware that this can sometimes distort the signal.

      • Ensure the amplifier's filter settings are appropriate for the signal of interest. For fast sodium currents, a higher bandwidth is needed, but this can also increase noise.[8]

Data Presentation

Table 1: Electrophysiological Effects of this compound on Cardiac Sodium Channels

ParameterControlThis compound (50-100 nM)Reference
Peak INa Conductance (gNa) Normalized to 1Increased by 38 ± 5.5%[4]
INa Inactivation (fast time constant) 4.1 ± 0.3 ms6.0 ± 1.1 ms[4]
INa Inactivation (slow time constant) 66.2 ± 6.5 ms188.9 ± 36.4 ms[4]
Peak Prolonged Na+ Current 0.7 ± 0.3 nA1.3 ± 0.5 nA[6]
Time Constant of Inactivation (τh) at -30 mV 1.5 ± 0.2 msec21 ± 5 msec[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of AP-A-Modified Sodium Currents in Cardiac Myocytes

This protocol is a synthesized example based on methodologies described in the literature.[4][6]

  • Cell Preparation: Isolate ventricular myocytes from guinea pig or rabbit hearts using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

  • Recording:

    • Use an Axopatch or similar amplifier.

    • Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with pipette solution.

    • Obtain a gigaohm seal on a myocyte.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -140 mV to ensure the availability of sodium channels.[4]

    • Apply depolarizing voltage steps (e.g., to -30 mV) to elicit sodium currents.

    • After obtaining stable baseline recordings, perfuse the bath with the external solution containing this compound (e.g., 80 nM).[6]

    • Record the changes in the sodium current kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Isolate Cardiac Myocytes obtain_seal Obtain Gigaohm Seal cell_prep->obtain_seal solution_prep Prepare External and Pipette Solutions solution_prep->obtain_seal pipette_pull Pull and Fire-Polish Pipettes pipette_pull->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline apply_apa Apply this compound baseline->apply_apa record_effect Record AP-A Modified Currents apply_apa->record_effect analyze_kinetics Analyze Current Kinetics record_effect->analyze_kinetics compare_data Compare Control vs. AP-A analyze_kinetics->compare_data

Caption: Experimental workflow for recording this compound effects.

signaling_pathway AP_A This compound Nav_channel Voltage-Gated Sodium Channel (NaV) AP_A->Nav_channel Binds to Site 3 Inactivation_gate Inactivation Gate Nav_channel->Inactivation_gate Inhibits Closing Na_influx Prolonged Na+ Influx Nav_channel->Na_influx Allows Depolarization Prolonged Depolarization Na_influx->Depolarization Leads to

Caption: this compound mechanism of action on sodium channels.

References

controlling for temperature and pH effects on Anthopleurin-A activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthopleurin-A. The focus is on controlling for the effects of temperature and pH to ensure the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound activity?

A1: The optimal temperature for this compound activity has not been definitively established in the literature. However, sea anemone toxins are generally stable proteins.[1] One study on the closely related Anthopleurin-B showed that its secondary structure is stable up to 80°C. For functional assays, a starting point is the physiological temperature of the experimental model. For mammalian systems, this is typically around 37°C. However, some electrophysiology studies have been conducted at lower temperatures, such as approximately 12°C, to slow down channel kinetics. It is recommended to empirically determine the optimal temperature for your specific assay by performing a temperature-response curve.

Q2: What is the optimal pH for this compound activity?

A2: The optimal pH for this compound binding and activity is generally considered to be within the physiological range, typically around pH 7.4.[2] A study on the binding of a sea anemone toxin to rat brain synaptosomes was conducted at pH 7.4. Deviations from this pH can alter the charge of amino acid residues on both this compound and the target sodium channel, potentially affecting their interaction. It is crucial to maintain a stable pH throughout the experiment using appropriate buffers, such as HEPES.

Q3: How can I control the temperature during my in-vitro experiment?

A3: Several methods can be used to control temperature during in-vitro experiments:

  • Perfusion Heaters: For electrophysiology setups, in-line perfusion heaters can warm the solution before it enters the recording chamber.

  • Heated Stages: Microscope stages with heating elements can maintain the temperature of the entire experimental chamber.

  • Water Baths: For tube-based or plate-based assays, a circulating water bath can provide a stable temperature environment.

  • Incubators: For cell culture-based assays, CO2 incubators offer precise temperature and atmospheric control.

Q4: How do I maintain a stable pH in my experimental solutions?

A4: Maintaining a stable pH is critical. Here are some common methods:

  • Biological Buffers: Use a suitable biological buffer in your solutions. HEPES is a common choice for cell-based assays as it provides excellent buffering capacity in the physiological pH range (6.8-8.2).

  • Bicarbonate Buffering Systems: For cell culture experiments, a bicarbonate-based buffer system in conjunction with a controlled CO2 atmosphere (typically 5%) is used to maintain physiological pH.

  • Regular pH Monitoring: Regularly check the pH of your stock solutions and experimental buffers using a calibrated pH meter.

Troubleshooting Guides

Issue 1: Low or No this compound Activity
Possible Cause Troubleshooting Steps
Suboptimal Temperature - Verify the temperature of your experimental setup with a calibrated thermometer.- Perform a temperature-response curve (e.g., 25°C, 32°C, 37°C) to find the optimal temperature for your specific assay.- Ensure even heating of your sample.
Incorrect pH - Measure the pH of all your solutions before the experiment.- Use a reliable buffer (e.g., HEPES) at an appropriate concentration (typically 10-20 mM).- If using a CO2 incubator, ensure it is properly calibrated.
Toxin Degradation - Store this compound aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a frozen stock.
Issues with Target Channels - Confirm the expression and functionality of the sodium channels in your experimental system.- Use a positive control (e.g., another known sodium channel modulator) to validate the assay.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Temperature Fluctuations - Use a temperature controller with feedback to maintain a stable temperature.- Shield the experimental setup from drafts or direct sunlight.- Allow all solutions and equipment to equilibrate to the target temperature before starting the experiment.
pH Drifts - Ensure your buffer concentration is sufficient to handle any pH changes during the experiment.- If working with cell cultures, monitor the color of the phenol red indicator in the medium for significant pH shifts.- Minimize the time that buffered solutions are exposed to air, which can lead to CO2 absorption and a decrease in pH.
Inconsistent Pipetting - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to minimize pipetting errors between samples.

Data Presentation

Table 1: General Temperature and pH Parameters for this compound Experiments

ParameterRecommended RangeNotes
Temperature 20°C - 37°COptimal temperature should be determined empirically for each assay. Lower temperatures can be used to slow kinetics in electrophysiology.
pH 7.2 - 7.6Maintained with a suitable biological buffer (e.g., 10 mM HEPES). Critical for maintaining protein charge and structure.

Table 2: Dissociation Constants (Kd) of this compound for Voltage-Gated Sodium Channels

Channel SubtypeExperimental ConditionsKd (nM)Reference
Cardiac (Canine Purkinje cells)~12°CNot specifiedN/A
Neuronal (Rat brain synaptosomes)20°C, pH 7.4~150 nM (for a related toxin)[3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Effects on Sodium Channels

Objective: To measure the effect of this compound on voltage-gated sodium channel currents while controlling for temperature and pH.

Materials:

  • Cells expressing the sodium channel of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Perfusion system with an in-line temperature controller

  • Extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH)

  • Intracellular solution (e.g., 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH adjusted to 7.2 with CsOH)

  • This compound stock solution

Methodology:

  • Prepare and equilibrate extracellular and intracellular solutions to the desired pH.

  • Set the in-line perfusion heater to the desired experimental temperature (e.g., 25°C or 37°C).

  • Establish a whole-cell patch-clamp configuration on a cell expressing the target sodium channels.

  • Perfuse the cell with the control extracellular solution and record baseline sodium currents using a suitable voltage protocol.

  • Once a stable baseline is established, switch the perfusion to the extracellular solution containing the desired concentration of this compound.

  • Continuously monitor and record the sodium currents to observe the effect of the toxin.

  • After the experiment, perfuse with the control solution to check for washout of the toxin effect.

  • Throughout the experiment, monitor the temperature of the bath solution near the patched cell.

Protocol 2: Radioligand Binding Assay to Determine this compound Affinity

Objective: To determine the binding affinity (Kd) of radiolabeled this compound to its target sodium channels at a controlled temperature and pH.

Materials:

  • Cell membranes expressing the sodium channel of interest

  • Radiolabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4)

  • Non-labeled this compound (for competition assay)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

  • Incubator or water bath set to the desired temperature

Methodology:

  • Prepare binding buffer and adjust the pH to the desired value (e.g., 7.4).

  • In a series of tubes, add a constant amount of cell membranes.

  • For saturation binding, add increasing concentrations of radiolabeled this compound. For competition binding, add a fixed concentration of radiolabeled this compound and increasing concentrations of non-labeled this compound.

  • Incubate the tubes at the desired temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the Kd and Bmax (for saturation) or the Ki (for competition).

Mandatory Visualizations

AnthopleurinA_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel Inactivation_Slowed Slowed Inactivation Na_Channel->Inactivation_Slowed ApA This compound ApA->Na_Channel Binds to Site 3 Na_Influx Na+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Inactivation_Slowed->Na_Influx Prolonged

Caption: Signaling pathway of this compound action on voltage-gated sodium channels.

Experimental_Workflow_Temperature_Control cluster_prep Preparation cluster_setup Experimental Setup cluster_experiment Experiment Prep_Solutions Prepare Solutions (e.g., Extracellular Buffer) Calibrate_pH Calibrate pH Meter & Adjust Solution pH Prep_Solutions->Calibrate_pH Set_Temp Set Temperature Controller (e.g., Perfusion Heater) Calibrate_pH->Set_Temp Equilibrate Equilibrate System to Target Temperature Set_Temp->Equilibrate Monitor_Temp Monitor Bath Temperature with Thermocouple Equilibrate->Monitor_Temp Baseline Record Baseline Activity Monitor_Temp->Baseline Apply_ApA Apply this compound Baseline->Apply_ApA Record_Effect Record Toxin Effect Apply_ApA->Record_Effect

Caption: Workflow for controlling temperature and pH in an this compound experiment.

References

best practices for long-term storage of Anthopleurin-A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and experimental use of Anthopleurin-A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a desiccated environment. When stored properly under these conditions, the peptide can be stable for extended periods. Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation, which could affect stability.

Q2: How should I reconstitute lyophilized this compound?

A2: Reconstitution should be performed with a high-purity solvent appropriate for your experimental system. For most in vitro electrophysiology and cell-based assays, sterile, deionized water or a suitable buffer (e.g., PBS) is recommended. For specific applications where solubility may be a concern, a small amount of a solvent like DMSO can be used initially, followed by dilution in the aqueous buffer. Gently agitate to dissolve the peptide fully, avoiding vigorous shaking which can cause aggregation.

Q3: What is the stability of this compound in solution?

A3: Once reconstituted, it is recommended to prepare aliquots of the this compound solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are generally stable for up to one month. For immediate use in experiments, it is best to use freshly prepared solutions.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent toxin that specifically targets voltage-gated sodium channels (NaV). It binds to neurotoxin receptor site 3 on the extracellular side of the channel, primarily involving domain IV of the alpha subunit. This binding slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during membrane depolarization.

Q5: Are there known issues with the stability of this compound's conformation in solution?

A5: Yes, studies have shown that this compound can exist in multiple conformations in solution. This is due to cis-trans isomerization around a Gly-Pro peptide bond. While this does not necessarily impact its activity, it is a factor to be aware of, especially in structural biology studies.

Troubleshooting Guides

Voltage-Clamp/Patch-Clamp Experiments
Issue Possible Cause Troubleshooting Steps
No observable effect of this compound on sodium currents. 1. Degraded Toxin: Improper storage or handling may have led to the degradation of this compound. 2. Incorrect Concentration: The concentration of the toxin may be too low to elicit a response. 3. Poor Perfusion: Inadequate perfusion of the cell with the toxin-containing solution.1. Use a fresh aliquot of this compound. Verify storage conditions. 2. Perform a dose-response curve to determine the optimal concentration for your cell type. 3. Ensure your perfusion system is working correctly and that the cell is fully exposed to the solution.
Inconsistent or variable effects between experiments. 1. Incomplete Reconstitution: The lyophilized peptide may not be fully dissolved, leading to inaccurate concentrations. 2. Adsorption to Surfaces: Peptides can stick to plasticware, reducing the effective concentration. 3. Cellular Variability: Different cells or cell passages may have varying expression levels of sodium channels.1. Ensure complete dissolution of the lyophilized powder before use. 2. Consider using low-adhesion microcentrifuge tubes and pipette tips. 3. Use cells from a consistent passage number and monitor sodium channel expression if possible.
Slow onset of the toxin's effect. Slow Binding Kinetics: this compound exhibits relatively slow on- and off-rates for binding to the sodium channel.Be patient. Allow sufficient time for the toxin to equilibrate and bind to the channels. This can take several minutes.
Cardiomyocyte Contractility Assays
Issue Possible Cause Troubleshooting Steps
No increase in cardiomyocyte contractility. 1. Sub-threshold Concentration: The concentration of this compound may be insufficient to produce a measurable inotropic effect. 2. Cell Health: The cardiomyocytes may be unhealthy or have compromised sodium channel function.1. Increase the concentration of this compound. Refer to literature for effective concentrations in similar assays. 2. Ensure the viability and health of your cardiomyocyte preparation before starting the experiment.
Arrhythmias or irregular contractions at higher concentrations. Excessive Sodium Influx: High concentrations of this compound can lead to an excessive prolongation of the sodium current, causing cellular calcium overload and arrhythmias.Reduce the concentration of this compound to a level that produces a positive inotropic effect without inducing arrhythmias.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Lyophilized-20°C or colderUp to 6 months or longerStore in a desiccated environment. Avoid repeated temperature fluctuations.
Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use low-adhesion vials.

Table 2: Quantitative Effects of this compound on Cardiac Sodium Channels

Parameter Control With this compound (80-240 nM) Reference
Sodium Current Inactivation Time Constant (τh) at -30 mV ~1.5 msec~21 msec
Peak Sodium Current at -30 mV ~0.7 nA~1.3 nA

Experimental Protocols

Protocol for Assessing the Effect of this compound on Cardiomyocyte Contractility
  • Cell Preparation:

    • Isolate primary ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit) using established enzymatic digestion protocols.

    • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach and stabilize in a suitable culture medium.

  • Experimental Setup:

    • Mount the coverslip with attached cardiomyocytes onto the stage of an inverted microscope equipped for contractility measurements (e.g., using video edge detection or calcium imaging).

    • Perfuse the cells with a Tyrode's solution (or similar physiological buffer) at a constant flow rate and maintain a physiological temperature (e.g., 37°C).

    • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation electrodes.

  • Data Acquisition:

    • Record baseline contractility (e.g., cell shortening, calcium transient amplitude) for a stable period.

    • Prepare a stock solution of this compound in the perfusion buffer at the desired final concentration (e.g., starting with a low nanomolar range).

    • Switch the perfusion to the this compound-containing solution.

    • Continuously record the contractile parameters for several minutes to observe the full effect of the toxin.

  • Data Analysis:

    • Measure the amplitude and kinetics of cell shortening and/or calcium transients before and after the application of this compound.

    • Quantify the percentage increase in contractility in the presence of the toxin.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

AnthopleurinA_Signaling_Pathway cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) ProlongedNaInward Prolonged Na+ Influx NaV->ProlongedNaInward Slows Inactivation AnthopleurinA This compound ReceptorSite3 AnthopleurinA->ReceptorSite3 Binds to ReceptorSite3->NaV Located on Depolarization Membrane Depolarization ProlongedNaInward->Depolarization CaInflux Increased Ca2+ Influx (via NCX in reverse mode) Depolarization->CaInflux IncreasedContractility Increased Cardiomyocyte Contractility CaInflux->IncreasedContractility

Caption: Signaling pathway of this compound leading to increased cardiomyocyte contractility.

Experimental_Workflow_AnthopleurinA start Start prepare_cells Prepare Cardiomyocytes start->prepare_cells reconstitute_toxin Reconstitute Lyophilized This compound start->reconstitute_toxin baseline_recording Record Baseline Contractility prepare_cells->baseline_recording apply_toxin Apply this compound reconstitute_toxin->apply_toxin baseline_recording->apply_toxin record_effect Record Toxin Effect apply_toxin->record_effect data_analysis Analyze Data record_effect->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying the effects of this compound on cardiomyocytes.

Troubleshooting_Logic start No Effect Observed check_toxin Check Toxin Integrity (Fresh Aliquot?) start->check_toxin check_concentration Verify Concentration (Dose-Response?) check_toxin->check_concentration Toxin OK revise_protocol Revise Protocol check_toxin->revise_protocol Toxin Degraded check_perfusion Check Perfusion System check_concentration->check_perfusion Concentration OK check_concentration->revise_protocol Concentration Too Low positive_control Run Positive Control check_perfusion->positive_control Perfusion OK check_perfusion->revise_protocol Perfusion Issue positive_control->revise_protocol Control Fails success Effect Observed positive_control->success Control Works

Caption: Troubleshooting logic for experiments where no effect of this compound is observed.

quality control measures for synthetic or recombinant Anthopleurin-A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic and recombinant Anthopleurin-A (ApA).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The theoretical molecular weight of this compound is approximately 5138 Da.[1] It is a 49-amino acid polypeptide.[1]

Q2: How can I confirm the identity of my synthetic or recombinant this compound?

A2: The identity of ApA can be confirmed using a combination of methods:

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Amino Acid Analysis: To confirm the amino acid composition.

  • N-terminal Sequencing: To verify the amino acid sequence of the N-terminus.

  • Peptide Mapping: Involves enzymatic digestion of the protein followed by mass spectrometry to confirm the sequence.

Q3: What is the typical purity level I should expect for this compound?

A3: For research applications, a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) is generally recommended. For therapeutic applications, much higher purity (>98%) is required, with stringent control over specific impurities.

Q4: How should I store this compound to ensure its stability?

A4: Lyophilized ApA should be stored at -20°C or -80°C. For reconstituted solutions, it is advisable to aliquot the protein to avoid repeated freeze-thaw cycles and store at -80°C. The choice of buffer for reconstitution is critical and should be optimized for stability.

Troubleshooting Guides

Synthetic this compound

Problem: Low yield during solid-phase peptide synthesis (SPPS).

  • Possible Cause: Incomplete coupling reactions, aggregation of the growing peptide chain on the resin, or steric hindrance.

  • Troubleshooting Steps:

    • Optimize Coupling Chemistry: Increase the concentration of amino acids and coupling reagents.[1] Consider using a more efficient coupling reagent like HATU or HCTU.

    • Double Coupling: Perform a second coupling step for difficult amino acids, especially after proline or for sequences with repeating residues.[1]

    • Change Solvent: If peptide aggregation is suspected, consider switching from DMF to NMP or using a solvent mixture.[2]

    • Incorporate Backbone Protection: For highly hydrophobic sequences prone to aggregation, consider using backbone-protecting groups like Hmb.[3]

Problem: Multiple peaks in the HPLC chromatogram of the purified peptide.

  • Possible Cause: Presence of deletion sequences, truncated sequences, or side-product formation during synthesis and cleavage.

  • Troubleshooting Steps:

    • Analyze by Mass Spectrometry: Identify the mass of the major impurities to understand their origin (e.g., deletion of a specific amino acid).

    • Optimize Synthesis Protocol: Implement strategies to minimize side reactions, such as using appropriate scavengers during cleavage to protect sensitive residues like Tryptophan and Methionine.

    • Refine Purification Strategy: Optimize the HPLC gradient and column chemistry to improve the separation of the target peptide from impurities.

Recombinant this compound

Problem: Low expression levels of recombinant this compound in E. coli.

  • Possible Cause: Codon bias, toxicity of the protein to the host, or inefficient transcription/translation.

  • Troubleshooting Steps:

    • Codon Optimization: Synthesize the gene with codons optimized for E. coli expression.

    • Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C) and IPTG concentration to reduce protein aggregation and toxicity.[4][5]

    • Choice of Expression Strain: Use an expression host designed for toxic proteins or proteins with disulfide bonds, such as strains that facilitate cytoplasmic disulfide bond formation.

    • Use a Fusion Partner: Fuse ApA to a highly soluble protein like Maltose-Binding Protein (MBP) to enhance expression and solubility.[5]

Problem: Recombinant this compound is expressed as insoluble inclusion bodies.

  • Possible Cause: High expression rate leading to protein misfolding and aggregation. This compound contains three disulfide bonds which may not form correctly in the reducing environment of the E. coli cytoplasm.

  • Troubleshooting Steps:

    • Optimize Expression for Solubility: Lower the expression temperature and inducer concentration.

    • Periplasmic Expression: Target the protein to the periplasm, which provides an oxidizing environment conducive to disulfide bond formation.[6]

    • Inclusion Body Solubilization and Refolding: If expression as inclusion bodies is unavoidable, develop a robust protocol for their isolation, solubilization using denaturants (e.g., urea, guanidine hydrochloride), and subsequent refolding.[7][8][9]

Problem: Low recovery of active this compound after refolding from inclusion bodies.

  • Possible Cause: Inefficient refolding protocol leading to aggregation or misfolded protein.

  • Troubleshooting Steps:

    • Screen Refolding Conditions: Systematically screen different refolding buffers, varying pH, additives (e.g., L-arginine, detergents), and redox systems (e.g., glutathione oxidized/reduced ratio).

    • Refolding Method: Compare different refolding techniques such as dialysis, rapid dilution, and on-column refolding to find the most effective method for ApA.[8]

    • Purity of Solubilized Protein: Ensure the solubilized inclusion bodies are of high purity before initiating refolding to minimize interference from contaminants.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the quality control of this compound.

Table 1: Physicochemical Properties of this compound

ParameterExpected Value
Molecular Weight (Da) 5138[1]
Number of Amino Acids 49[1]
Disulfide Bridges 3 (Cys4-Cys46, Cys6-Cys36, Cys29-Cys47)[1]
Theoretical pI ~8.5 (Calculated)

Table 2: Quality Control Specifications for this compound

TestMethodSpecification
Identity Mass Spectrometry (MS)Matches theoretical mass ± 1 Da
Purity RP-HPLC (214 nm)≥ 95%
Bioactivity Inotropic Assay (e.g., isolated papillary muscle)EC50 in the nanomolar range
Endotoxin LAL Test< 1 EU/mg (for in vivo studies)

Experimental Protocols

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-65% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Expected Result: A major peak corresponding to this compound with a purity of ≥ 95%.

Identity Confirmation by Mass Spectrometry
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

  • Sample Preparation: Dilute the peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Analysis: Acquire the mass spectrum in the positive ion mode.

  • Expected Result: A major peak corresponding to the theoretical mass of this compound (5138 Da). Common adducts to look for include [M+H]+, [M+Na]+, and [M+K]+.[10][11][12]

Bioactivity Assessment: Inotropic Effect on Isolated Papillary Muscle
  • Model: Isolated papillary muscle from a suitable animal model (e.g., cat, rabbit).[13][14]

  • Procedure:

    • Mount the papillary muscle in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).

    • Record the isometric contractile force.

    • After a stabilization period, add increasing concentrations of this compound to the bath.

    • Record the change in contractile force at each concentration.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value.

  • Expected Result: this compound should produce a dose-dependent increase in the force of contraction with an EC50 in the low nanomolar range.[13][15]

Visualizations

This compound Mechanism of Action on Voltage-Gated Sodium Channels

AnthopleurinA_Mechanism cluster_channel Voltage-Gated Sodium Channel (Nav) Extracellular Extracellular Intracellular Intracellular Domain_IV Domain IV S3_S4_Loop S3-S4 Loop (Receptor Site 3) Inactivation_Gate Inactivation Gate S3_S4_Loop->Inactivation_Gate Prevents conformational change Pore Pore Na_Influx Pore->Na_Influx Na+ Influx Inactivation_Gate->Pore ApA This compound ApA->S3_S4_Loop Binds Prolonged_AP Prolonged Action Potential Na_Influx->Prolonged_AP Leads to Increased_Contraction Increased Myocardial Contraction Prolonged_AP->Increased_Contraction Results in

Caption: Mechanism of this compound action on voltage-gated sodium channels.

General Workflow for Quality Control of Recombinant this compound

Recombinant_ApA_QC_Workflow cluster_QC QC Analysis Start Recombinant ApA Expression Cell_Lysis Cell Lysis & Inclusion Body Isolation Start->Cell_Lysis Solubilization Inclusion Body Solubilization Cell_Lysis->Solubilization Refolding Refolding Solubilization->Refolding Purification Purification (e.g., RP-HPLC) Refolding->Purification QC_Tests Quality Control Testing Purification->QC_Tests Purity_Check Purity (HPLC) QC_Tests->Purity_Check Identity_Check Identity (MS) QC_Tests->Identity_Check Bioactivity_Check Bioactivity Assay QC_Tests->Bioactivity_Check Final_Product Qualified this compound Repurify Repurify/Optimize Purity_Check->Repurify Fail Bioactivity_Check->Final_Product Pass Repurify->Purification

Caption: A general workflow for the quality control of recombinant this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivities of Anthopleurin-A and Anthopleurin-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Anthopleurin-A (AP-A) and Anthopleurin-B (AP-B), two potent polypeptide toxins isolated from the sea anemone Anthopleura xanthogrammica. Both toxins are known for their significant cardiotonic effects, stemming from their interaction with voltage-gated sodium channels. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

At a Glance: Key Differences in Activity

Anthopleurin-B is consistently reported as a more potent cardiotonic agent than this compound. This enhanced activity is attributed to seven amino acid substitutions in its sequence.[1] One study quantifies this difference, stating that Anthopleurin-B is approximately 12.5 times more potent as a heart stimulant than this compound.[1] Another study suggests a 10-fold higher activity for Anthopleurin-B.[2] This difference in potency is also observed in their effects on smooth muscle tissues.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the activity of this compound and Anthopleurin-B across different experimental models.

Table 1: Comparative Potency on Cardiac and Neuronal Sodium Channels

ToxinChannel IsoformAssay TypeAffinity/Potency (EC50/K₀.₅)Reference
This compound Cardiac (rat)Ion Flux~14 nM[3]
Neuronal (rat)Ion Flux~400 nM[3]
Anthopleurin-B Cardiac (rat)Ion Flux~9 nM
Neuronal (rat)Ion Flux~22 nM
This compound Cardiac (guinea pig)Voltage Clamp2.5 nM
Neuronal (rat)Voltage Clamp120 nM
Anthopleurin-B Cardiac (guinea pig)Voltage Clamp0.1 nM
Neuronal (rat)Voltage Clamp5.1 nM

Table 2: Comparative Effects on Isolated Smooth Muscle

ToxinTissueEffectEffective ConcentrationReference
This compound Guinea Pig IleumContraction followed by relaxationHigher concentrations required[4]
Anthopleurin-B Guinea Pig IleumContraction followed by relaxation> 3 x 10⁻⁹ M[4]
This compound Guinea Pig Taenia CaeciContraction followed by relaxationHigher concentrations required[4]
Anthopleurin-B Guinea Pig Taenia CaeciContraction followed by relaxation≥ 3 x 10⁻⁹ M[4]
This compound Guinea Pig Vas DeferensRhythmic contractions< 5 x 10⁻⁸ M[5][6]
Anthopleurin-B Guinea Pig Vas DeferensRhythmic contractions> 3 x 10⁻⁹ M[5][6]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Both this compound and Anthopleurin-B exert their primary effects by binding to receptor site 3 on the extracellular loop of voltage-gated sodium channels (Nav). This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during an action potential. In cardiac myocytes, this prolonged depolarization results in an increased intracellular calcium concentration, ultimately enhancing myocardial contractility, which is observed as a positive inotropic effect.[2][7]

Mechanism of Anthopleurin Action on Cardiac Myocytes Anthopleurin This compound / -B NavChannel Voltage-Gated Sodium Channel (Nav) Anthopleurin->NavChannel Binds to site 3 NaInflux Prolonged Na+ Influx NavChannel->NaInflux Slows inactivation Depolarization Prolonged Depolarization NaInflux->Depolarization CaInflux Increased Ca2+ Influx (via L-type Ca2+ channels) Depolarization->CaInflux SR_Ca_Release Increased Sarcoplasmic Reticulum Ca2+ Release CaInflux->SR_Ca_Release Contraction Enhanced Cardiac Contraction (Positive Inotropic Effect) SR_Ca_Release->Contraction

Caption: Signaling pathway of Anthopleurin-induced positive inotropy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize and compare the activities of this compound and Anthopleurin-B.

Inotropic Effect on Isolated Papillary Muscle

This ex vivo method directly measures the contractile force of cardiac muscle in a controlled environment.

  • Tissue Preparation: A papillary muscle is dissected from the ventricle of a mammalian heart (e.g., cat, rabbit, or guinea pig) and mounted in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at a constant temperature (typically 37°C).

  • Stimulation and Recording: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) to induce contractions. The developed tension is measured using a force transducer and recorded.

  • Experimental Procedure: After an equilibration period, cumulative concentrations of this compound or Anthopleurin-B are added to the organ bath. The increase in contractile force (positive inotropic effect) is recorded for each concentration to construct a dose-response curve.

  • Data Analysis: The dose-response curves are used to determine the EC₅₀ (half-maximal effective concentration) for each toxin, allowing for a quantitative comparison of their potencies.

Electrophysiological Analysis using Whole-Cell Patch Clamp

This technique allows for the direct measurement of ion channel activity in single cells.

  • Cell Preparation: Cardiac myocytes are enzymatically isolated from ventricular tissue (e.g., guinea pig).

  • Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp Protocol: The cell's membrane potential is clamped at a holding potential. A series of voltage steps are applied to elicit sodium currents, which are recorded.

  • Toxin Application: this compound or Anthopleurin-B is applied to the bath solution. The effect of the toxin on the sodium current, particularly the rate of inactivation, is measured.

  • Data Analysis: The slowing of the inactivation phase of the sodium current provides a direct measure of the toxin's effect on the sodium channel.

Experimental Workflow for Patch Clamp Analysis Start Start IsolateMyocytes Isolate Cardiac Myocytes Start->IsolateMyocytes PatchClamp Establish Whole-Cell Patch Clamp IsolateMyocytes->PatchClamp RecordBaseline Record Baseline Sodium Currents PatchClamp->RecordBaseline ApplyToxin Apply Anthopleurin (A or B) RecordBaseline->ApplyToxin RecordToxinEffect Record Sodium Currents in Presence of Toxin ApplyToxin->RecordToxinEffect AnalyzeData Analyze Current Inactivation Kinetics RecordToxinEffect->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing Anthopleurin effects via patch clamp.

Ion Flux Assay

This cell-based assay measures the influx of ions through channels in response to a stimulus.

  • Cell Culture: Cell lines stably expressing specific sodium channel isoforms (e.g., cardiac or neuronal) are cultured in microplates.

  • Loading: The cells are loaded with a sodium-sensitive fluorescent dye or a radioactive tracer like ²²Na⁺.

  • Assay Procedure: The cells are treated with a channel activator (e.g., veratridine) in the presence of varying concentrations of this compound or Anthopleurin-B.

  • Measurement: The influx of sodium is measured by detecting the change in fluorescence or radioactivity.

  • Data Analysis: The concentration-dependent enhancement of sodium influx by the toxins is used to determine their K₀.₅ values.

Isolated Guinea Pig Ileum Assay

This classic pharmacological preparation is used to assess the effects of substances on smooth muscle contraction.

  • Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.

  • Recording: The contractile responses of the ileum are recorded isometrically using a force transducer.

  • Experimental Procedure: After an equilibration period, cumulative concentrations of this compound or Anthopleurin-B are added to the bath. The resulting contractions and relaxations are recorded.

  • Data Analysis: The magnitude of the contractile response at different concentrations is used to compare the potency of the two toxins on smooth muscle.

Conclusion

Both this compound and Anthopleurin-B are valuable tools for studying the structure and function of voltage-gated sodium channels. The significantly higher potency of Anthopleurin-B, particularly on cardiac sodium channels, makes it a more potent cardiotonic agent. The distinct activity profiles of these two closely related polypeptides, arising from just a few amino acid differences, offer a unique opportunity for structure-activity relationship studies and for the design of novel therapeutic agents targeting the sodium channel. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other ion channel modulators.

References

A Comparative Guide to Anthopleurin-A and ATX-II: Modulators of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent polypeptide toxins, Anthopleurin-A (AP-A) and Anemonia Toxin II (ATX-II), known for their significant modulatory effects on voltage-gated sodium channels (VGSCs). Both toxins are derived from sea anemones and serve as invaluable tools in the study of sodium channel function and pharmacology.

At a Glance: Key Differences and Similarities

FeatureThis compound (AP-A)Anemonia Toxin II (ATX-II)
Source Anthopleura xanthogrammica (Giant green sea anemone)Anemonia viridis (Snakelocks anemone)
Primary Mechanism Slows inactivation of voltage-gated sodium channelsSlows inactivation of voltage-gated sodium channels
Binding Site Neurotoxin receptor site 3 on the α-subunitNeurotoxin receptor site 3 on the α-subunit
Primary Effect Prolongs action potential durationProlongs action potential duration
Isoform Selectivity Preferentially acts on cardiac (NaV1.5) over neuronal isoforms[1]Potent against neuronal (NaV1.1, NaV1.2) and cardiac (NaV1.5) isoforms[2][3]

Quantitative Analysis: Potency and Kinetics

The following tables summarize the available quantitative data on the potency and kinetic effects of this compound and ATX-II on various sodium channel isoforms. It is important to note that direct comparisons of potency can be challenging due to variations in experimental systems and conditions across different studies.

Table 1: Potency of this compound and ATX-II on NaV Channel Isoforms
ToxinChannel IsoformPotency (EC50/Kd)Experimental SystemReference
This compound (AP-A) Rat Cardiac (NaV1.5)~2.5 nM (electrophysiology)Not specified[4]
Rat Neuronal~120 nM (electrophysiology)Not specified[4]
Cardiac14 nM (ion flux)Not specified[4]
Neuronal400 nM (ion flux)Not specified[4]
Anemonia Toxin II (ATX-II) Human NaV1.1~7 nM (EC50)HEK293 cells[3]
Human NaV1.2~7 nM (EC50)HEK293 cells[3]
Rat Type IIa76 ± 6 nM (Kd)Not specified[3]
Rabbit Cardiac (NaV1.5)285 nM (ED50, single channel)Rabbit ventricular myocytes
Human NaV1.5Significant late current at 1-10 nMNot specified[5]
Table 2: Effects of this compound and ATX-II on Sodium Channel Gating Properties
ToxinGating ParameterEffectChannel IsoformReference
This compound (AP-A) Inactivation Markedly slows the rate of decay of INaGuinea pig cardiac[6]
Activation Little change in voltage-dependenceGuinea pig cardiac[6]
Recovery from Inactivation Increases the slow time constant of recoveryGuinea pig cardiac[6]
Anemonia Toxin II (ATX-II) Inactivation Delays inactivationMultiple isoforms[2][3]
Activation No change in the opening mechanism at low dosesCrayfish giant axons, frog myelinated fibers[3]
Steady-state Inactivation Shifts the voltage dependence in a hyperpolarizing direction in some mutant channelshNaV1.5 ΔKPQ[7]

Mechanism of Action and Signaling Pathway

Both this compound and ATX-II bind to the extracellular loop between the S3 and S4 segments of domain IV on the α-subunit of voltage-gated sodium channels. This region is known as neurotoxin receptor site 3. By binding to this site, the toxins are thought to trap the voltage sensor of domain IV in its inward, resting conformation, thereby inhibiting the fast inactivation process that normally closes the channel shortly after opening. This results in a persistent influx of sodium ions during membrane depolarization, leading to a prolongation of the action potential.

The sustained depolarization can have several downstream consequences, including increased intracellular sodium concentration. This can, in turn, affect the function of other ion transporters, such as the Na+/Ca2+ exchanger, potentially leading to an increase in intracellular calcium and subsequent cellular dysfunction.

Signaling Pathway of this compound and ATX-II Toxin This compound / ATX-II Nav_Channel Voltage-Gated Sodium Channel (Site 3) Toxin->Nav_Channel Binds to Inactivation Inhibition of Fast Inactivation Nav_Channel->Inactivation Na_Influx Prolonged Na+ Influx Inactivation->Na_Influx AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation Intracellular_Na Increased [Na+]i Na_Influx->Intracellular_Na Cellular_Effects Altered Cellular Excitability, Arrhythmias, etc. AP_Prolongation->Cellular_Effects NCX Na+/Ca2+ Exchanger Alteration Intracellular_Na->NCX Intracellular_Ca Increased [Ca2+]i NCX->Intracellular_Ca Intracellular_Ca->Cellular_Effects

Signaling pathway of this compound and ATX-II.

Experimental Protocols

The primary method for characterizing the effects of this compound and ATX-II on sodium channels is the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane while controlling the membrane voltage.

Generalized Whole-Cell Patch-Clamp Protocol
  • Cell Preparation:

    • Cells expressing the desired sodium channel isoform (either endogenously or through transfection, e.g., HEK293 cells) are cultured on glass coverslips.

    • For experiments on primary cells, such as cardiomyocytes or neurons, tissues are enzymatically dissociated to obtain single cells.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, CdCl2) are often included.

    • Internal (Pipette) Solution (in mM): Typically contains a cesium or potassium salt of a non-permeant anion like fluoride or gluconate (e.g., 120 CsF), NaCl (e.g., 10), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to 7.2.

  • Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a cell.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

    • The membrane patch within the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in a closed, resting state.

  • Voltage Protocols and Data Acquisition:

    • To measure the effect on inactivation kinetics: A depolarizing voltage step (e.g., to -20 mV) is applied to elicit a sodium current. The decay of this current is measured before and after the application of the toxin. A slowing of the decay indicates inhibition of inactivation.

    • To determine the voltage-dependence of activation: A series of depolarizing voltage steps of increasing amplitude are applied, and the peak current at each voltage is measured.

    • To determine the voltage-dependence of steady-state inactivation: A pre-pulse to various voltages is applied for a long duration (e.g., 500 ms) to allow channels to inactivate, followed by a test pulse to a fixed voltage (e.g., -20 mV) to measure the fraction of available channels.

    • The toxin is applied to the external solution via a perfusion system.

cluster_prep Preparation cluster_recording Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cell_Culture Cell Culture/ Dissociation Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Solutions Prepare External & Internal Solutions Solutions->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Holding Potential Whole_Cell->Voltage_Clamp Control Record Control Currents Voltage_Clamp->Control Toxin_App Apply Toxin Control->Toxin_App Toxin_Rec Record Toxin-Modified Currents Toxin_App->Toxin_Rec Analyze Analyze Gating Kinetics & Potency Toxin_Rec->Analyze

Experimental workflow for patch-clamp analysis.

Concluding Remarks

Both this compound and ATX-II are powerful modulators of voltage-gated sodium channels that act by inhibiting fast inactivation. While they share a common binding site and primary mechanism of action, they exhibit notable differences in their isoform selectivity. This compound shows a preference for the cardiac isoform NaV1.5, making it a valuable tool for cardiovascular research. In contrast, ATX-II demonstrates high potency against both neuronal and cardiac isoforms.

The choice between these two toxins will depend on the specific research question and the sodium channel isoform of interest. For studies focused on cardiac arrhythmias or the specific properties of NaV1.5, this compound may be the more selective tool. For broader studies on sodium channel function or for inducing a robust phenotype in systems expressing multiple sodium channel isoforms, ATX-II is a potent and well-characterized option. Further research involving direct comparative studies on a wider range of sodium channel isoforms under standardized conditions will be invaluable for a more complete understanding of the subtle yet significant differences between these two important research tools.

References

A Comparative Analysis of Sea Anemone Toxins on Cardiac Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cardiotoxic and cardioprotective potential of sea anemone venom, this guide offers a comparative analysis of key toxins, their mechanisms of action on cardiac cells, and detailed experimental protocols for their study.

Sea anemones, sessile marine predators, produce a diverse arsenal of peptide and protein toxins for defense and prey capture. These toxins have garnered significant interest in the scientific community for their potent and specific effects on various physiological processes, including cardiac function. This guide provides a comparative overview of the major classes of sea anemone toxins that impact cardiac cells: sodium channel (NaV) modulators, potassium channel (KV) modulators, and pore-forming toxins (cytolysins). We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid researchers, scientists, and drug development professionals in this field.

Comparative Efficacy and Effects on Cardiac Cells

The effects of sea anemone toxins on cardiac cells are diverse, ranging from positive inotropic (contractility-enhancing) actions at low concentrations to severe cardiotoxicity, including arrhythmias and cell death, at higher doses. The specific outcomes are dependent on the toxin type, its concentration, and the targeted ion channel or cellular component.

Quantitative Analysis of Toxin Activity

The following table summarizes the quantitative effects of representative sea anemone toxins on various parameters of cardiac cell function. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.

Toxin ClassToxin ExampleTarget(s)ConcentrationEffect on Cardiac CellsReference
Sodium Channel (NaV) Toxins Anthopleurin-A (ApA)Cardiac NaV channels0.2 x 10⁻⁸ M and higherIncreased force of contraction in isolated cat heart papillary muscles.[1][1]
Cardiac NaV channels2.6 µg/kg25% increase in myocardial contractile force in anesthetized dogs.[1][1]
Cardiac NaV channels19.3 µg/kgLethal dose (LD50) in dogs, causing ventricular fibrillation.[1][1]
ATX-IIHuman heart NaV1.5 (hH1)~11 nM (IC50)Slows the inactivation phase of the sodium current.
Cardiac muscle2-100 nMDose-dependent positive inotropic effect in isolated guinea-pig and rat auricles.
Cardiac muscle~25 nMContracture and arrhythmia in auricles and atria.
Potassium Channel (KV) Toxins APETx1hERG (KV11.1)34 nM (IC50)Potent block of the hERG potassium channel.[2][2]
ShKKV1.3 channels-Potent inhibition of KV1.3 channels, which are expressed in T lymphocytes but can have implications for cardiac function.[3][3]
Cytolysins (Actinoporins) Equinatoxin IICell membrane (sphingomyelin)0.1 to 1 nMThreshold for decreased left ventricular pressure, arrhythmia, and LDH release in isolated rat hearts.
Cell membrane (sphingomyelin)10 nMLeft ventricular pressure dropped to 14% of control, and coronary flow to 9% of control, followed by cardiac arrest.

Mechanisms of Action and Signaling Pathways

The diverse effects of sea anemone toxins stem from their distinct molecular mechanisms. NaV and KV channel toxins modulate the electrical activity of cardiomyocytes, while cytolysins physically disrupt the cell membrane. These initial events trigger a cascade of downstream signaling pathways.

Sodium Channel (NaV) Toxins: Prolonging the Action Potential

Toxins such as this compound (ApA) and ATX-II bind to site 3 on the voltage-gated sodium channels of cardiac cells. This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. The sustained depolarization prolongs the action potential duration, which in turn affects excitation-contraction coupling. The increased intracellular sodium concentration can lead to a reversal of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an enhanced contractile force (positive inotropy). However, this can also lead to calcium overload, which is a key trigger for cardiac arrhythmias and cell death.

NaV_Toxin_Signaling NaV_Toxin NaV Toxin (e.g., ATX-II, ApA) NaV_Channel Cardiac NaV Channel (NaV1.5) NaV_Toxin->NaV_Channel Binds to site 3 Na_Influx Prolonged Na+ Influx NaV_Channel->Na_Influx Inhibits inactivation AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation NCX Na+/Ca2+ Exchanger (Reverse Mode) AP_Prolongation->NCX Alters electrochemical gradient Ca_Influx Increased Intracellular [Ca2+] NCX->Ca_Influx Contractility Increased Contractility (Positive Inotropy) Ca_Influx->Contractility Ca_Overload Ca2+ Overload Ca_Influx->Ca_Overload Arrhythmia Arrhythmias Ca_Overload->Arrhythmia Apoptosis Apoptosis Ca_Overload->Apoptosis

Signaling pathway of NaV channel toxins in cardiomyocytes.
Potassium Channel (KV) Toxins: Modulating Repolarization

Sea anemone toxins that target potassium channels can have varied effects depending on the specific channel they block. For instance, toxins that block delayed rectifier potassium channels, such as the hERG channel, can prolong the action potential duration by delaying repolarization. This can contribute to an increased risk of early afterdepolarizations and arrhythmias. Other KV channel toxins may target different potassium channels involved in shaping the cardiac action potential.

KV_Toxin_Signaling KV_Toxin KV Toxin (e.g., APETx1) KV_Channel Cardiac KV Channel (e.g., hERG) KV_Toxin->KV_Channel Blocks channel K_Efflux Reduced K+ Efflux KV_Channel->K_Efflux Inhibits Repolarization Delayed Repolarization K_Efflux->Repolarization AP_Prolongation Action Potential Prolongation Repolarization->AP_Prolongation EADs Early Afterdepolarizations (EADs) AP_Prolongation->EADs Arrhythmia Arrhythmias EADs->Arrhythmia

Signaling pathway of KV channel toxins in cardiomyocytes.
Cytolysins: Disrupting Membrane Integrity

Cytolysins, such as Equinatoxin II and Sticholysins, are pore-forming toxins that bind to sphingomyelin in the cardiac cell membrane. Upon binding, these toxins oligomerize and insert into the membrane, forming pores that disrupt the cell's ionic homeostasis. The formation of these pores leads to an uncontrolled influx of ions, including a massive entry of calcium. This sudden and large increase in intracellular calcium activates various downstream pathways, leading to hypercontracture, mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, necrotic or apoptotic cell death.

Cytolysin_Signaling Cytolysin Cytolysin (e.g., Equinatoxin II) Membrane Cell Membrane (Sphingomyelin) Cytolysin->Membrane Binds to Pore Pore Formation Membrane->Pore Oligomerizes and inserts Ion_Influx Uncontrolled Ion Influx (Na+, Ca2+) Pore->Ion_Influx Ca_Overload Massive Ca2+ Overload Ion_Influx->Ca_Overload Hypercontracture Hypercontracture Ca_Overload->Hypercontracture Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Apoptosis_Necrosis Apoptosis / Necrosis Hypercontracture->Apoptosis_Necrosis Mitochondrial_Dysfunction->Apoptosis_Necrosis

Signaling pathway of cytolysins in cardiomyocytes.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effects of sea anemone toxins on cardiac cells.

Isolation and Culture of Adult Rat Cardiomyocytes

This protocol describes the isolation of viable cardiomyocytes from adult rat hearts using a Langendorff perfusion system.

Materials:

  • Perfusion buffer (e.g., Krebs-Henseleit buffer)

  • Digestion buffer (perfusion buffer with collagenase and hyaluronidase)

  • Stopping buffer (perfusion buffer with a higher concentration of calcium)

  • Culture medium (e.g., M199)

  • Langendorff perfusion apparatus

Procedure:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with oxygenated perfusion buffer at 37°C to wash out the blood.

  • Switch to the digestion buffer and perfuse until the heart becomes flaccid.

  • Remove the heart from the apparatus, trim away the atria, and gently mince the ventricular tissue.

  • Further dissociate the cells by gentle trituration in the digestion buffer.

  • Filter the cell suspension to remove undigested tissue.

  • Gradually reintroduce calcium by resuspending the cells in stopping buffer.

  • Centrifuge the cells at a low speed and resuspend them in culture medium.

  • Plate the cardiomyocytes on laminin-coated dishes for subsequent experiments.

Cardiomyocyte_Isolation Start Start: Anesthetized Rat Excise_Heart Excise Heart Start->Excise_Heart Cannulate Cannulate Aorta on Langendorff Apparatus Excise_Heart->Cannulate Wash Perfuse with Buffer (Wash out blood) Cannulate->Wash Digest Perfuse with Digestion Buffer (Collagenase) Wash->Digest Mince Mince Ventricular Tissue Digest->Mince Triturate Gentle Trituration Mince->Triturate Filter Filter Cell Suspension Triturate->Filter Reintroduce_Ca Gradually Reintroduce Ca2+ Filter->Reintroduce_Ca Plate Plate Cardiomyocytes Reintroduce_Ca->Plate End Isolated Cardiomyocytes Ready for Experiments Plate->End

Workflow for cardiomyocyte isolation.
Patch-Clamp Electrophysiology for Recording Cardiac Sodium Currents

This protocol outlines the whole-cell patch-clamp technique to record sodium currents in isolated cardiomyocytes.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pulling pipettes

  • External solution (e.g., Tyrode's solution)

  • Internal solution (pipette solution) containing appropriate ions and buffers

Procedure:

  • Prepare patch pipettes with a resistance of 1-3 MΩ when filled with internal solution.

  • Plate isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cardiomyocyte with the patch pipette and form a high-resistance (giga-ohm) seal.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit and record sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying depolarizing voltage steps.

  • Record the resulting currents before and after the application of the sea anemone toxin to observe its effects on current amplitude and kinetics.

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to toxin application using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm)

  • Image acquisition and analysis software

Procedure:

  • Load isolated cardiomyocytes with Fura-2 AM (typically 1-5 µM) in HBSS containing a low concentration of Pluronic F-127 for 30-60 minutes at room temperature.[4][5][6]

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.[4]

  • Mount the coverslip with the loaded cells onto the microscope stage and perfuse with HBSS.

  • Record baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and capturing the emission at 510 nm.

  • Apply the sea anemone toxin at the desired concentration and continue recording the fluorescence ratio.

  • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

Cell Viability Assessment using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of sea anemone toxins.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Plate cardiomyocytes in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the sea anemone toxin for a defined period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

This guide provides a foundational understanding of the complex interactions between sea anemone toxins and cardiac cells. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to unraveling the therapeutic and toxicological potential of these fascinating marine compounds. Further investigation is warranted to fully elucidate the intricate signaling networks and to explore the potential for developing novel cardiac drugs based on these natural toxins.

References

Validating Anthopleurin-A's Effects on Voltage-Gated Sodium Channels with Tetrodotoxin Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Anthopleurin-A (Ap-A), a polypeptide toxin from the sea anemone Anthopleura xanthogrammica, with other sodium channel modulators. It details the experimental validation of its effects using the classic pharmacological tool, tetrodotoxin (TTX), and offers insights into its potential as a selective cardiac sodium channel modulator.

This compound is a potent modulator of voltage-gated sodium channels (NaV), primarily acting by slowing their inactivation.[1][2] This results in a prolonged inward sodium current during an action potential, which has significant effects on excitable tissues such as cardiac muscle and neurons. A key characteristic of Ap-A is its preferential activity on the cardiac sodium channel isoform, NaV1.5, which is relatively resistant to the pore-blocking toxin, tetrodotoxin (TTX).[3][4] This differential sensitivity to TTX provides a robust method for isolating and validating the specific effects of Ap-A on cardiac tissue.

Mechanism of Action: A Tale of Two Toxins

This compound and Tetrodotoxin target distinct sites on the voltage-gated sodium channel, leading to different functional outcomes.

  • This compound (Ap-A): Binds to neurotoxin receptor site 3 on the extracellular loop of domain IV of the NaV channel α-subunit.[1][5] This binding does not block the channel pore but rather traps the voltage sensor of domain IV in its activated state, thereby inhibiting the fast inactivation process. The result is a persistent sodium current.

  • Tetrodotoxin (TTX): A potent neurotoxin that physically blocks the outer pore of most voltage-gated sodium channels, preventing the passage of sodium ions.[6][7] However, the cardiac sodium channel isoform, NaV1.5, possesses amino acid variations in the pore region that confer a much lower affinity for TTX, making it "TTX-resistant".[4][6]

This fundamental difference in their mechanism and isoform selectivity is the cornerstone of the experimental design for validating Ap-A's effects. By applying TTX to a preparation containing various NaV channel subtypes, researchers can effectively silence the TTX-sensitive neuronal and skeletal muscle channels, thereby isolating the activity of Ap-A on the TTX-resistant cardiac channels.

Comparative Analysis of Sodium Channel Modulators

To understand the unique properties of this compound, it is essential to compare it with other well-characterized sodium channel modulators. Veratridine and Batrachotoxin are two such compounds that, like Ap-A, cause persistent activation of sodium channels but through different mechanisms and with varying degrees of isoform selectivity.

FeatureThis compound (Ap-A)VeratridineBatrachotoxin (BTX)
Mechanism of Action Slows inactivation by binding to site 3Binds to site 2, causes persistent activationBinds to site 2, causes persistent activation and shifts voltage dependence
Primary Target Voltage-gated sodium channelsVoltage-gated sodium channelsVoltage-gated sodium channels
Effect on Channel Gating Delays fast inactivationCauses persistent activationCauses persistent activation, shifts activation to more negative potentials
Isoform Selectivity Preferential for cardiac NaV1.5 (TTX-resistant) over neuronal isoforms (TTX-sensitive)[3]Affects both TTX-sensitive and TTX-resistant channels, with more pronounced effects on TTX-sensitive channels[8][9]Affects both TTX-sensitive and TTX-resistant channels[2]
Validation with TTX Used to isolate and confirm effects on TTX-resistant cardiac channelsCan be used to differentiate effects on TTX-sensitive vs. TTX-resistant populationsCan be used to study its effects on TTX-resistant channels in the presence of TTX

Experimental Validation: Protocols and Workflows

The validation of this compound's effects on cardiac sodium channels using a tetrodotoxin block is a well-established experimental paradigm. The following sections detail the necessary protocols and workflows.

Experimental Workflow for Validating this compound Effects

experimental_workflow cluster_prep Cell Preparation cluster_electrophysiology Electrophysiology (Whole-Cell Patch Clamp) cluster_analysis Data Analysis isolate_cm Isolate Cardiac Myocytes baseline Record Baseline Sodium Current (INa) isolate_cm->baseline culture_cells Culture HEK293 cells expressing NaV1.5 culture_cells->baseline apply_apa Apply this compound baseline->apply_apa apply_ttx Apply Tetrodotoxin baseline->apply_ttx apply_apa_ttx Apply Ap-A + TTX baseline->apply_apa_ttx record_apa Record INa in presence of Ap-A apply_apa->record_apa record_apa->apply_ttx Washout & Apply TTX analyze_inactivation Analyze Inactivation Kinetics record_apa->analyze_inactivation analyze_peak_current Analyze Peak Current Amplitude record_apa->analyze_peak_current record_ttx Record INa in presence of TTX apply_ttx->record_ttx record_ttx->apply_apa Washout & Apply Ap-A record_apa_ttx Record INa in presence of Ap-A + TTX apply_apa_ttx->record_apa_ttx record_apa_ttx->analyze_inactivation record_apa_ttx->analyze_peak_current compare_conditions Compare Conditions (Control vs. Ap-A vs. Ap-A+TTX) analyze_inactivation->compare_conditions analyze_peak_current->compare_conditions

Caption: Experimental workflow for validating this compound effects using TTX.

Detailed Experimental Protocol: Whole-Cell Patch Clamp

This protocol outlines the key steps for performing whole-cell patch-clamp recordings to investigate the effects of this compound and TTX on voltage-gated sodium channels in isolated cardiac myocytes or a heterologous expression system (e.g., HEK293 cells expressing NaV1.5).

I. Cell Preparation

  • Isolation of Adult Ventricular Myocytes:

    • Anesthetize the animal (e.g., rat, guinea pig) and perform a thoracotomy to expose the heart.[10][11]

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.[12]

    • Perfuse the heart with a calcium-free buffer to stop contractions and wash out blood.

    • Switch to a perfusion solution containing digestive enzymes (e.g., collagenase, protease) to dissociate the tissue.[10]

    • Mechanically dissociate the ventricles in a high-potassium storage solution to obtain individual rod-shaped myocytes.[13]

  • Cell Culture and Transfection (for heterologous expression):

    • Culture HEK293 cells in appropriate media.

    • Transfect cells with a plasmid encoding the desired sodium channel α-subunit (e.g., human NaV1.5/SCN5A).

    • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

    • Allow 24-48 hours for channel expression before recording.

II. Electrophysiological Recording

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording Setup:

    • Transfer isolated myocytes or transfected HEK293 cells to a recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.[14]

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record the resulting currents.

    • Hold the cell at a negative potential (e.g., -120 mV) to ensure all sodium channels are in the closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) to elicit sodium currents.

III. Pharmacological Application

  • Baseline Recording: Record stable baseline sodium currents for a few minutes.

  • Application of this compound: Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10-100 nM).

  • Recording with this compound: After a few minutes of perfusion to allow for drug equilibration, record the sodium currents in the presence of Ap-A. A significant slowing of the current inactivation should be observed.

  • Application of Tetrodotoxin:

    • To validate the effect on TTX-resistant channels, first, wash out the this compound.

    • Then, perfuse the chamber with an external solution containing a high concentration of TTX (e.g., 300 nM - 1 µM) to block any TTX-sensitive channels. Record the remaining current.

    • Subsequently, co-apply this compound and TTX. The observed slowing of inactivation should persist, confirming the effect of Ap-A on the TTX-resistant NaV1.5 channels.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the molecular interactions and the logical framework for the experimental validation.

signaling_pathway cluster_channel Voltage-Gated Sodium Channel (NaV) pore Pore (Domain I-IV) gate Inactivation Gate gate->pore Inhibits closure vs Voltage Sensor (Domain IV) vs->gate Traps in activated state ApA This compound ApA->vs Binds to Site 3 TTX Tetrodotoxin TTX->pore Blocks pore Na_ion Na_ion->pore Flows through

Caption: this compound and Tetrodotoxin interaction with the NaV channel.

logic_diagram start Experiment Start has_ttx_s TTX-sensitive NaV channels present? start->has_ttx_s has_ttx_r TTX-resistant NaV channels present? start->has_ttx_r apply_apa Apply this compound has_ttx_s->apply_apa apply_ttx Apply Tetrodotoxin has_ttx_s->apply_ttx has_ttx_r->apply_apa has_ttx_r->apply_ttx No significant block observe_effect Observe slowed inactivation apply_apa->observe_effect apply_apa->observe_effect observe_block Observe current block apply_ttx->observe_block observe_persistent_effect Observe persistent slowed inactivation apply_ttx->observe_persistent_effect If TTX-r present observe_effect->apply_ttx If TTX-s also present conclusion_s Conclusion: Ap-A affects TTX-sensitive channels observe_effect->conclusion_s conclusion_r Conclusion: Ap-A affects TTX-resistant channels observe_persistent_effect->conclusion_r

Caption: Logical framework for validating this compound's isoform selectivity.

Conclusion

The use of tetrodotoxin as a pharmacological tool is indispensable for validating the effects of sodium channel modulators like this compound. The pronounced resistance of the cardiac NaV1.5 channel to TTX allows for the clear demonstration of Ap-A's preferential action on this isoform. This experimental paradigm, coupled with detailed electrophysiological analysis, provides a robust framework for characterizing novel cardiac-selective sodium channel modulators, a critical step in the development of new therapeutic agents for cardiovascular diseases.

References

A Head-to-Head Comparison of Inotropic Agents: Anthopleurin-A vs. Digitalis Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inotropic properties of the sea anemone polypeptide Anthopleurin-A and the well-established digitalis glycosides. This analysis is supported by a review of experimental data, detailed methodologies, and a focus on their distinct mechanisms of action.

The quest for effective and safe inotropic agents to manage cardiac contractility remains a significant focus in cardiovascular pharmacology. While digitalis glycosides have been a cornerstone of therapy for centuries, novel agents like this compound present promising alternatives with potentially different therapeutic profiles. This guide delves into a direct comparison of these two classes of compounds, offering a comprehensive overview for research and development.

Mechanism of Action: Two Distinct Pathways to Increase Contractility

The fundamental difference between this compound and digitalis glycosides lies in their molecular targets and the subsequent signaling cascades they trigger to enhance myocardial contraction.

Digitalis Glycosides: The Sodium Pump Inhibitors

Digitalis glycosides, such as digoxin, exert their inotropic effect by inhibiting the Na+/K+-ATPase pump on the surface of cardiac muscle cells (cardiomyocytes).[1][2][3][4][5] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing less calcium to be extruded from the cell and more to be retained.[1][2][3] The resulting increase in intracellular calcium concentration enhances the storage of calcium in the sarcoplasmic reticulum and leads to a more forceful contraction of the heart muscle.[1][2]

This compound: Modulating the Sodium Channel

In contrast, this compound, a polypeptide derived from the sea anemone Anthopleura xanthogrammica, acts on voltage-gated sodium channels in cardiomyocytes.[6] Specifically, it binds to site 3 of the channel, slowing its inactivation.[6][7][8] This prolonged opening of the sodium channels leads to an increased influx of sodium ions during the action potential.[9][10] Similar to the downstream effect of digitalis, this elevation in intracellular sodium concentration indirectly leads to an increase in intracellular calcium levels via the sodium-calcium exchanger, ultimately augmenting the force of cardiac contraction.[6]

Quantitative Comparison of Inotropic Effects

Experimental studies have provided valuable quantitative data to compare the potency, efficacy, and safety of this compound and digitalis glycosides. The following table summarizes key findings from a comparative study.

ParameterThis compoundDigitalis Glycosides (Digoxin)Reference
Mechanism of Action Slows inactivation of voltage-gated sodium channelsInhibits Na+/K+-ATPase pump[6][7][8],[1][2][3][4][5]
Potency (in vitro) >200 times more potent than digoxin on a molar basis-[11]
Potency (in vivo, dogs) Effective dose to increase contractile force by 25%: 2.6 µg/kgEffective dose to increase contractile force by 25%: 107.4 µg/kg[11]
Therapeutic Index (in vivo, dogs) Significantly higher than digoxin-[11]
Effect on Action Potential Duration Marked prolongationShortening[11][12]

Experimental Protocols: A Glimpse into the Methodology

To ensure the reproducibility and critical evaluation of the cited data, understanding the experimental methodologies is crucial. Below are representative protocols for assessing the inotropic effects of these compounds.

In Vitro Analysis of Inotropy in Isolated Papillary Muscle
  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., cat, rabbit) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

  • Stimulation and Recording: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz). The developed tension (contractile force) is measured using a force-displacement transducer and recorded.

  • Drug Administration: After a stabilization period, cumulative concentrations of either this compound or a digitalis glycoside are added to the organ bath.

  • Data Analysis: The changes in contractile force are measured at each concentration to construct a dose-response curve and determine parameters like the EC50 (the concentration that produces 50% of the maximal effect).

In Vivo Assessment of Cardiac Contractility in Anesthetized Animals
  • Animal Preparation: An appropriate animal model (e.g., dog) is anesthetized, and catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively. A pressure transducer catheter is placed in the left ventricle to measure ventricular pressure.

  • Hemodynamic Monitoring: Baseline measurements of heart rate, blood pressure, and left ventricular developed pressure (LVDP) and its first derivative (dP/dt), an index of contractility, are recorded.

  • Drug Infusion: A continuous intravenous infusion of either this compound or a digitalis glycoside is administered at a controlled rate.

  • Data Collection and Analysis: Hemodynamic parameters are continuously monitored and recorded. The dose-response relationship for the inotropic effect is determined by analyzing the changes in dP/dt at different infusion rates. The therapeutic index can be calculated by comparing the effective dose to the dose that produces toxic effects (e.g., arrhythmias).

Visualizing the Signaling Pathways

To further elucidate the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of digitalis glycosides and this compound.

digitalis_pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Digitalis Digitalis Glycosides NaK_ATPase Na+/K+-ATPase Digitalis->NaK_ATPase Inhibits Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular [Na+] NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Increased Intracellular [Ca2+] Na_ion->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_ion->SR Increased Ca2+ Uptake & Release Contraction Increased Contraction SR->Contraction Leads to

Signaling pathway of digitalis glycosides.

anthopleurin_pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space AP_A This compound Na_channel Voltage-Gated Na+ Channel AP_A->Na_channel Slows Inactivation Na_influx Increased Na+ Influx Na_channel->Na_influx Results in NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Increased Intracellular [Ca2+] Na_ion Na+ Na_influx->Na_ion Increased Intracellular [Na+] Na_ion->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_ion->SR Increased Ca2+ Uptake & Release Contraction Increased Contraction SR->Contraction Leads to

Signaling pathway of this compound.

Conclusion

This compound and digitalis glycosides represent two distinct classes of inotropic agents with different molecular targets and mechanisms of action. While both ultimately lead to an increase in intracellular calcium and enhanced cardiac contractility, the significantly higher potency and therapeutic index observed for this compound in preclinical studies suggest it may hold promise as a novel therapeutic agent.[6][11] Further research is warranted to fully elucidate the clinical potential and safety profile of this compound and its analogs. This comparative guide provides a foundational understanding for researchers and drug developers exploring the next generation of inotropic therapies.

References

Unraveling Cardiotonic Mechanisms: A Comparative Guide to Ouabain and Anthopleurin-A on Ventricular Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of ouabain, a classic cardiac glycoside, and Anthopleurin-A, a sea anemone polypeptide, on ventricular muscle. This analysis is supported by experimental data, detailed methodologies, and visual representations of their distinct mechanisms of action.

Ouabain and this compound both exhibit positive inotropic effects on ventricular muscle, yet their underlying mechanisms, electrophysiological signatures, and safety profiles differ significantly. Understanding these differences is crucial for the development of novel cardiotonic agents with improved therapeutic windows.

Quantitative Comparison of Inotropic and Electrophysiological Effects

The following tables summarize the key quantitative differences in the effects of ouabain and this compound on ventricular muscle, compiled from various experimental studies.

Table 1: Inotropic Effects

ParameterOuabainThis compoundSpecies/Model
Mechanism of Action Inhibition of Na+/K+-ATPase pump[1][2][3]Delayed inactivation of fast sodium inward current[4][5]General
Positive Inotropic Effect Threshold 0.1 µM[6]2 nM[7]Cat papillary muscle
ED50 for Inotropic Effect "Low-dose": 0.3-0.5 µM; "High-dose": 12-20 µM[8]Not explicitly stated, potent at nanomolar concentrations[9]Rat ventricular strips
Maximal Inotropic Response Greater than dobutamine and milrinone[10]Submaximal (approx. 80%) at 10 nM[11]Rabbit papillary muscle

Table 2: Electrophysiological and Arrhythmogenic Effects

ParameterOuabainThis compoundSpecies/Model
Effect on Action Potential Duration (APD) Shortening[11][12]Marked prolongation[4][5][12]Rabbit ventricular muscle
Arrhythmogenic Concentration Toxic signs (arrhythmias, aftercontractions) at 1 µM[6]Arrhythmias at high concentrations (200 µg/l or higher)[13]Cat papillary muscle, Canine Purkinje fibers
Effect in Hypoxia No apparent positive inotropic action, marked increase in resting tension (contracture)[11][12]Positive inotropic effect relatively well maintained[11][12]Rabbit ventricular muscle
Therapeutic Index Lower than this compound[7]Significantly higher than digoxin (a related cardiac glycoside)[7]Anesthetized dogs

Mechanisms of Action and Signaling Pathways

The distinct effects of ouabain and this compound stem from their different molecular targets and the signaling cascades they initiate.

Ouabain's Dual Role: Ion Pump Inhibitor and Signal Transducer

Ouabain's primary mechanism involves the inhibition of the Na+/K+-ATPase pump on the cardiomyocyte membrane.[1][2][3] This leads to an increase in intracellular sodium concentration, which in turn reduces the driving force for the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium and enhanced contractility.[14]

Beyond this classical view, ouabain is now understood to act as a signaling molecule. Binding of ouabain to the Na+/K+-ATPase can trigger a cascade of intracellular events independent of changes in ion concentrations.[5][12] This includes the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and subsequent activation of the Ras/Raf/MEK/ERK pathway, leading to the production of reactive oxygen species (ROS) and regulation of gene expression.[4][5][12]

ouabain_signaling cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Na_in ↑ [Na+]i NaK_ATPase->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Reduced Ca2+ efflux EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Na_in->NCX Alters gradient Contraction Enhanced Contractility Ca_in->Contraction Raf Raf Ras->Raf ROS ↑ ROS Ras->ROS MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK

Ouabain Signaling Pathway

This compound: A Sodium Channel Modulator

This compound's mechanism is more direct and focused on the voltage-gated sodium channels. It selectively binds to these channels and delays their inactivation.[4][5] This results in a persistent inward sodium current during the plateau phase of the cardiac action potential, leading to a significant prolongation of the action potential duration.[4][5][12] The prolonged depolarization increases the time for calcium influx through L-type calcium channels, thereby enhancing the intracellular calcium transient and augmenting myocardial contractility.

anthopleurin_a_signaling cluster_membrane Sarcolemma cluster_intracellular Intracellular Space APA This compound Na_channel Voltage-gated Na+ Channel APA->Na_channel Delays inactivation Na_influx Persistent Na+ influx Na_channel->Na_influx Ca_channel L-type Ca2+ Channel Ca_influx ↑ Ca2+ influx Ca_channel->Ca_influx APD Prolonged APD Na_influx->APD APD->Ca_channel Prolongs opening Ca_in ↑ [Ca2+]i Ca_influx->Ca_in Contraction Enhanced Contractility Ca_in->Contraction

This compound Signaling Pathway

Experimental Protocols

The following are summaries of common experimental protocols used to study the effects of ouabain and this compound on ventricular muscle.

1. Isolated Langendorff-Perfused Heart

This ex vivo model allows for the study of drug effects on the whole heart in a controlled environment.

  • Preparation: Hearts are excised from anesthetized animals (e.g., rats, rabbits, guinea pigs) and cannulated via the aorta for retrograde perfusion with a warmed (37°C), oxygenated Krebs-Henseleit buffer.

  • Instrumentation: A latex balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt). Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).

  • Drug Administration: Ouabain or this compound is added to the perfusate at desired concentrations.

  • Data Acquisition: Hemodynamic parameters are continuously recorded before, during, and after drug administration.[1][15]

langendorff_workflow start Start heart_excision Heart Excision and Cannulation start->heart_excision perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) heart_excision->perfusion instrumentation LV Balloon and ECG Electrode Placement perfusion->instrumentation stabilization Stabilization Period instrumentation->stabilization baseline Baseline Data Recording stabilization->baseline drug_admin Drug Administration (Ouabain or this compound) baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq washout Washout data_acq->washout end End washout->end

Langendorff-Perfused Heart Experimental Workflow

2. Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This technique allows for the detailed study of ion channel function and action potentials at the single-cell level.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from cardiac tissue.

  • Recording Configuration: The whole-cell patch-clamp configuration is typically used to record action potentials or specific ion currents.

  • Solutions: The pipette solution mimics the intracellular ionic composition, while the bath solution mimics the extracellular environment. Specific ion channel blockers can be used to isolate the current of interest.

  • Drug Application: Ouabain or this compound is applied to the bath solution.

  • Data Analysis: Changes in action potential parameters (e.g., duration, amplitude) and ion channel kinetics are analyzed.[16][17]

3. Calcium Imaging in Isolated Cardiomyocytes

This method is used to visualize and quantify changes in intracellular calcium concentration.

  • Cell Preparation: Isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Imaging: A fluorescence microscope, often a confocal microscope, is used to excite the dye and capture the emitted fluorescence.

  • Drug Perfusion: The cells are perfused with solutions containing ouabain or this compound.

  • Data Quantification: The change in fluorescence intensity is used to calculate the intracellular calcium concentration or to analyze the characteristics of calcium transients and sparks.

Concluding Remarks

Ouabain and this compound represent two distinct classes of cardiotonic agents with different mechanisms of action and safety profiles. Ouabain's inhibition of the Na+/K+-ATPase and its role as a signal transducer provide a potent but potentially toxic inotropic effect, often associated with a shortening of the action potential and a higher risk of arrhythmias. In contrast, this compound's targeted modulation of sodium channels leads to a pronounced prolongation of the action potential and a positive inotropic effect that appears to be better maintained under ischemic conditions, suggesting a potentially wider therapeutic window. The detailed understanding of these differential effects, as outlined in this guide, is paramount for the rational design of future cardiac therapies that can maximize efficacy while minimizing adverse effects.

References

Unveiling the Selectivity of Anthopleurin-A: A Comparative Guide to its Cross-Reactivity with Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of toxins with their targets is paramount. Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, has garnered significant interest for its potent effects on voltage-gated sodium channels (Nav). This guide provides a comprehensive comparison of ApA's cross-reactivity with various sodium channel subtypes, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

This compound is known to bind to neurotoxin receptor site 3 on the alpha subunit of sodium channels, causing a delay in channel inactivation.[1][2] This mode of action leads to a prolonged sodium influx during an action potential, resulting in a positive inotropic effect in cardiac muscle.[3][4] However, the therapeutic potential and experimental utility of ApA are intrinsically linked to its selectivity for different Nav channel isoforms, which are expressed in various tissues and implicated in a range of physiological and pathological processes.

Comparative Analysis of this compound Activity Across Sodium Channel Subtypes

Experimental evidence, primarily from electrophysiological and ion flux assays, has demonstrated that this compound exhibits a marked preference for the cardiac sodium channel subtype, Nav1.5, over neuronal subtypes.[5][6] This selectivity is a key factor in its pronounced cardiotonic effects. The following table summarizes the quantitative data on the cross-reactivity of ApA with different sodium channel subtypes.

Sodium Channel SubtypeTissue ExpressionApA Affinity/Potency (nM)Fold Preference (vs. Neuronal)Experimental MethodReference
Nav1.5 (cardiac) Heart2.5 (electrophysiology)~50-foldWhole-cell patch clamp[5][6]
14 (ion flux)~30-foldIon flux assay[5]
Neuronal Channels (general) Central & Peripheral Nervous System120 (electrophysiology)-Whole-cell patch clamp[5][6]
400 (ion flux)-Ion flux assay[5]

Note: "Neuronal Channels" in this context is a generalized term from initial studies. Further research is needed to delineate the specific affinities for each neuronal subtype (Nav1.1-1.3, 1.6-1.9).

The data clearly indicates a significantly higher affinity of ApA for the cardiac Nav1.5 channel compared to a general population of neuronal channels. Studies utilizing chimeric channels, where domains are swapped between different isoforms, have suggested that domain 4 of the sodium channel is a key determinant of this selectivity for ApA.[7]

Experimental Methodologies

The investigation of this compound's interaction with sodium channel subtypes predominantly relies on two key experimental techniques: whole-cell patch clamp electrophysiology and ion flux assays.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of the ion currents flowing through the sodium channels in the membrane of a single cell.

Protocol Outline:

  • Cell Preparation: Mammalian cells (e.g., HEK293 or CHO cells) are transiently or stably transfected with the specific human Nav channel subtype of interest (e.g., Nav1.5, Nav1.2).

  • Cell Culture: Transfected cells are cultured for 24-48 hours to allow for channel expression.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.

    • A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -100 mV) where the sodium channels are in a closed state.

    • Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.

  • Toxin Application: this compound is applied to the extracellular solution at varying concentrations.

  • Data Analysis: The effect of ApA on the sodium current is quantified by measuring changes in the peak current amplitude and the rate of inactivation. Dose-response curves are generated to determine the EC50 or IC50 values, representing the concentration of ApA required to elicit a half-maximal effect.

Ion Flux Assay

This method provides an indirect measure of channel activity by quantifying the influx of ions (or a surrogate) through the channels.

Protocol Outline:

  • Cell Preparation and Culture: Similar to the electrophysiology protocol, cells expressing the target Nav channel subtype are prepared.

  • Loading with Indicator: Cells are loaded with a radioactive ion (e.g., 22Na+) or a fluorescent indicator that is sensitive to a surrogate ion (e.g., a thallium-sensitive dye).

  • Channel Activation: The sodium channels are activated using a depolarizing stimulus, such as a high concentration of potassium in the extracellular solution or a chemical activator like veratridine.

  • Toxin Incubation: The cells are incubated with varying concentrations of this compound.

  • Measurement of Ion Flux:

    • For radioactive assays, the amount of radioactivity inside the cells is measured after a specific incubation period.

    • For fluorescent assays, the change in fluorescence intensity upon ion influx is measured using a plate reader.

  • Data Analysis: The effect of ApA on ion flux is determined, and dose-response curves are constructed to calculate the potency of the toxin.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in assessing the cross-reactivity of this compound and its mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay cluster_ephys_steps Electrophysiology Steps cluster_flux_steps Ion Flux Steps cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) transfection Transfection with specific Nav Channel Subtype DNA cell_culture->transfection expression Channel Expression (24-48h) transfection->expression electrophysiology Whole-Cell Patch Clamp expression->electrophysiology ion_flux Ion Flux Assay expression->ion_flux recording Record Baseline Sodium Current electrophysiology->recording indicator_loading Load with Radioactive Ion or Fluorescent Dye ion_flux->indicator_loading apa_application Apply this compound recording->apa_application record_effect Record Modified Sodium Current apa_application->record_effect dose_response Generate Dose-Response Curves record_effect->dose_response channel_activation Activate Channels indicator_loading->channel_activation apa_incubation Incubate with this compound channel_activation->apa_incubation measure_flux Measure Ion Flux apa_incubation->measure_flux measure_flux->dose_response determine_potency Determine Affinity/Potency (EC50/IC50) dose_response->determine_potency

Caption: Experimental workflow for assessing this compound cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane nav_channel Voltage-Gated Sodium Channel (Nav) binding ApA binds to Neurotoxin Receptor Site 3 apa This compound (ApA) apa->nav_channel Extracellular inactivation_delay Delayed Channel Inactivation na_influx Prolonged Na+ Influx inactivation_delay->na_influx depolarization Prolonged Depolarization of Action Potential na_influx->depolarization

Caption: Mechanism of action of this compound on sodium channels.

Conclusion

This compound demonstrates significant cross-reactivity with different sodium channel subtypes, exhibiting a clear preference for the cardiac isoform Nav1.5. This selectivity, quantified through electrophysiological and ion flux assays, underpins its potent cardiotonic effects. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the nuanced interactions of ApA and other toxins with specific sodium channel subtypes, ultimately contributing to the development of more targeted therapeutic agents. Future studies focusing on a broader range of neuronal Nav channel isoforms are warranted to build a more complete picture of this compound's selectivity profile.

References

Unraveling the Bioactivity of Anthopleurin-A: A Guide to Identifying Active Residues via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Anthopleurin-A (ApA) and its closely related counterpart, Anthopleurin-B (ApB), with a focus on identifying key amino acid residues responsible for their potent effects on voltage-gated sodium channels. While direct quantitative data from site-directed mutagenesis studies on ApA is limited in the public domain, this document leverages available information on ApB and the structural differences between the two toxins to infer functionally significant residues in ApA. We present detailed experimental protocols for site-directed mutagenesis, protein expression and purification, and functional analysis, alongside visualizations to elucidate the experimental workflow and the toxin's mechanism of action.

Comparative Analysis of this compound and -B

This compound and -B are polypeptide toxins isolated from the sea anemone Anthopleura xanthogrammica. Both toxins modulate the function of voltage-gated sodium channels (Nav), primarily by slowing their inactivation.[1][2] This effect leads to a prolonged influx of sodium ions during an action potential, resulting in a positive inotropic effect on cardiac muscle.[3][4] Despite their high sequence homology, Anthopleurin-B is reported to be approximately 10 to 12.5 times more potent as a heart stimulant than this compound.[5][6] The seven amino acid differences between them are therefore crucial in determining their bioactivity and isoform selectivity.[6][7]

Table 1: Amino Acid Sequence Comparison of this compound and Anthopleurin-B [6]

Residue PositionThis compound (ApA)Anthopleurin-B (ApB)
3SerPro
12SerArg
13ValPro
21ThrIle
24LeuPhe
42ThrAsn
49GlnLys

The substitutions at positions 12 and 49 from neutral or polar residues in ApA to positively charged residues in ApB are suggested to be particularly important for the enhanced activity and altered isoform selectivity of ApB.[8]

Impact of this compound on Sodium Channel Kinetics

While specific data on ApA mutants is scarce, studies on the wild-type toxin provide a baseline for its activity. This compound prolongs the open state of the sodium channel by inhibiting its fast inactivation.[1][2] This is observed as a significant slowing of the decay of the sodium current (INa) in electrophysiological recordings.[9][10]

Table 2: Electrophysiological Effects of Wild-Type this compound on Cardiac Sodium Channels

ParameterControlThis compound (80-240 nM)Reference
INa Inactivation Time Constant (τh) at -30 mV 1.5 ± 0.2 msec21 ± 5 msec[9]
Peak Prolonged INa 0.7 ± 0.3 nA1.3 ± 0.5 nA[9]
Peak INa Conductance (gNa) BaselineIncreased by 38 ± 5.5%[10]
Steady-State Inactivation (h∞) No significant shiftPositive shift[9]

Experimental Protocols

Site-Directed Mutagenesis

This protocol describes a typical method for introducing point mutations into the gene encoding this compound.

  • Template Preparation: A plasmid containing the synthetic gene for this compound is used as the template.

  • Primer Design: Two complementary mutagenic primers (25-45 bases) are designed. The desired mutation is located at the center of the primers, flanked by 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: A high-fidelity DNA polymerase (e.g., PfuUltra) is used for the PCR reaction to minimize secondary mutations. The reaction mixture typically contains the template DNA, mutagenic primers, dNTPs, and the polymerase buffer.

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 1 minute.

      • 18 Cycles:

        • Denaturation: 95°C for 50 seconds.

        • Annealing: 60°C for 50 seconds.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.

  • Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.

  • Selection and Sequencing: Transformed cells are plated on a selective medium. Individual colonies are picked, and the plasmid DNA is isolated and sequenced to confirm the desired mutation.

Expression and Purification of Mutant this compound
  • Expression: The plasmid containing the mutant this compound gene is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). The expression is typically induced by IPTG. For toxins, it is common to express them as a fusion protein with a cleavable tag (e.g., His-tag or GST-tag) to facilitate purification and minimize toxicity to the host cells.[11]

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization.

  • Purification: The mutant protein is purified from the cell lysate using affinity chromatography corresponding to the fusion tag.

  • Cleavage and Further Purification: The fusion tag is cleaved off using a specific protease (e.g., thrombin or TEV protease). The cleaved toxin is then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure sample.

  • Verification: The purity and identity of the mutant protein are confirmed by SDS-PAGE and mass spectrometry.

Electrophysiology Assay for Functional Analysis

The activity of the mutant this compound proteins is assessed by measuring their effects on voltage-gated sodium channels expressed in a heterologous system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).

  • Cell Preparation: Cells are transiently or stably transfected with the cDNA encoding the desired sodium channel subtype (e.g., Nav1.5 for cardiac channels).

  • Whole-Cell Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the sodium currents from single cells.

  • Application of Toxin: After establishing a stable baseline recording, the mutant this compound is applied to the cell via the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the toxin. The effects on various parameters, such as the peak current amplitude, the rate of inactivation, and the voltage-dependence of activation and inactivation, are measured and compared to the effects of the wild-type toxin.

Visualizing the Process and Mechanism

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Functional Analysis template ApA Gene in Plasmid primers Design Mutagenic Primers template->primers pcr PCR Amplification template->pcr primers->pcr dpni DpnI Digestion pcr->dpni transform_mut Transformation into E. coli dpni->transform_mut sequence Sequence Verification transform_mut->sequence expression Expression in E. coli sequence->expression purification Purification expression->purification verification Mass Spectrometry purification->verification patch_clamp Patch-Clamp Electrophysiology verification->patch_clamp data_analysis Data Analysis patch_clamp->data_analysis

Caption: Experimental workflow for site-directed mutagenesis of this compound.

mechanism_of_action cluster_membrane Cell Membrane cluster_channel_states Channel States cluster_effect Cellular Effect Na_channel Voltage-Gated Sodium Channel (Nav) Inactivated Inactivated Na_channel->Inactivated Inhibition ApA This compound ApA->Na_channel Binds to receptor site 3 Closed Closed Open Open Closed->Open Depolarization Open->Inactivated Fast Inactivation Na_influx Prolonged Na+ Influx Open->Na_influx leads to Inactivated->Closed Repolarization AP Action Potential Prolongation Na_influx->AP Ca_influx Increased Intracellular Ca2+ AP->Ca_influx Contraction Enhanced Muscle Contraction Ca_influx->Contraction

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

References

Comparative Analysis of Synthetic Anthopleurin-A's Inotropic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel positive inotropic agents, synthetic Anthopleurin-A (AP-A) presents a compelling profile with a distinct mechanism of action compared to conventional therapies. This guide provides a comparative analysis of synthetic AP-A against established inotropic drugs—digoxin, dobutamine, and milrinone—supported by experimental data to inform preclinical and clinical research decisions.

Overview of Inotropic Agents

Positive inotropic agents are critical in the management of heart failure and cardiogenic shock, as they enhance myocardial contractility. While traditional agents have proven efficacy, they are often associated with limitations such as arrhythmogenic potential and increased myocardial oxygen demand. Synthetic AP-A, a polypeptide originally isolated from sea anemones, offers a novel approach by targeting voltage-gated sodium channels.[1]

Comparison of Inotropic Performance

The positive inotropic effect of synthetic AP-A has been demonstrated to be potent, showing significant increases in myocardial contractile force. Experimental data highlights its superiority in certain aspects when compared to digoxin, a long-standing cardiac glycoside.

Table 1: In Vitro and In Vivo Potency Comparison of this compound and Digoxin

ParameterThis compoundDigoxinSpecies/Model
In Vitro Potency (Molar Basis)>200 times more potent-Cat papillary muscle[2]
In Vitro Potency (Weight Basis)33 times more potent-Cat papillary muscle[2]
In Vivo Dose for 25% Increase in Contractile Force2.6 µg/kg107.4 µg/kgAnesthetized dogs[2]
In Vivo Lethal Dose19.3 µg/kg263.2 µg/kgAnesthetized dogs[2]
Therapeutic IndexSignificantly higher than digoxin-Anesthetized dogs[2]

While direct comparative quantitative data between AP-A, dobutamine, and milrinone is limited in the reviewed literature, their established dose-response relationships provide a basis for indirect comparison.

Table 2: Dose-Response Characteristics of Dobutamine and Milrinone

Inotropic AgentTypical Dosing RangeKey Hemodynamic Effects
Dobutamine2-20 mcg/kg/min (IV)Increased cardiac output and stroke volume.[3][4]
MilrinoneLoading dose: 25-50 mcg/kg over 10 min, followed by infusion of 0.375-0.75 mcg/kg/min[5]Increased cardiac output and decreased pulmonary capillary wedge pressure.

Mechanisms of Action and Signaling Pathways

The inotropic effects of AP-A, digoxin, dobutamine, and milrinone are mediated by distinct molecular mechanisms, which are crucial for understanding their efficacy and potential side effects.

This compound

This compound binds to the extracellular side of voltage-gated sodium channels (Nav) in cardiomyocytes.[6] This interaction slows the inactivation of the sodium channels, leading to a prolonged inward sodium current during the action potential. The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium concentration. This elevation in cytosolic calcium enhances the contractility of the cardiac muscle.

Anthopleurin_A_Pathway This compound This compound Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel This compound->Voltage-Gated Na+ Channel Binds to Prolonged Na+ Influx Prolonged Na+ Influx Voltage-Gated Na+ Channel->Prolonged Na+ Influx Slows Inactivation Increased [Na+]i Increased [Na+]i Prolonged Na+ Influx->Increased [Na+]i Na+/Ca2+ Exchanger (NCX) Na+/Ca2+ Exchanger (NCX) Increased [Na+]i->Na+/Ca2+ Exchanger (NCX) Alters Gradient Decreased Ca2+ Efflux Decreased Ca2+ Efflux Na+/Ca2+ Exchanger (NCX)->Decreased Ca2+ Efflux Increased [Ca2+]i Increased [Ca2+]i Decreased Ca2+ Efflux->Increased [Ca2+]i Increased Myocardial Contractility Increased Myocardial Contractility Increased [Ca2+]i->Increased Myocardial Contractility Digoxin_Pathway Digoxin Digoxin Na+/K+-ATPase Pump Na+/K+-ATPase Pump Digoxin->Na+/K+-ATPase Pump Inhibits Increased [Na+]i Increased [Na+]i Na+/K+-ATPase Pump->Increased [Na+]i Leads to Na+/Ca2+ Exchanger (NCX) Na+/Ca2+ Exchanger (NCX) Increased [Na+]i->Na+/Ca2+ Exchanger (NCX) Alters Gradient Decreased Ca2+ Efflux Decreased Ca2+ Efflux Na+/Ca2+ Exchanger (NCX)->Decreased Ca2+ Efflux Increased [Ca2+]i Increased [Ca2+]i Decreased Ca2+ Efflux->Increased [Ca2+]i Increased Myocardial Contractility Increased Myocardial Contractility Increased [Ca2+]i->Increased Myocardial Contractility Dobutamine_Pathway Dobutamine Dobutamine β1-Adrenergic Receptor β1-Adrenergic Receptor Dobutamine->β1-Adrenergic Receptor Activates Gs Protein Gs Protein β1-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates L-type Ca2+ Channels L-type Ca2+ Channels Protein Kinase A (PKA)->L-type Ca2+ Channels Phosphorylates Increased Ca2+ Influx Increased Ca2+ Influx L-type Ca2+ Channels->Increased Ca2+ Influx Increased [Ca2+]i Increased [Ca2+]i Increased Ca2+ Influx->Increased [Ca2+]i Increased Myocardial Contractility Increased Myocardial Contractility Increased [Ca2+]i->Increased Myocardial Contractility Milrinone_Pathway Milrinone Milrinone Phosphodiesterase 3 (PDE3) Phosphodiesterase 3 (PDE3) Milrinone->Phosphodiesterase 3 (PDE3) Inhibits Increased cAMP Increased cAMP Milrinone->Increased cAMP Leads to AMP AMP Phosphodiesterase 3 (PDE3)->AMP Breaks down cAMP to cAMP cAMP cAMP->Phosphodiesterase 3 (PDE3) Protein Kinase A (PKA) Protein Kinase A (PKA) Increased cAMP->Protein Kinase A (PKA) Activates L-type Ca2+ Channels L-type Ca2+ Channels Protein Kinase A (PKA)->L-type Ca2+ Channels Phosphorylates Increased Ca2+ Influx Increased Ca2+ Influx L-type Ca2+ Channels->Increased Ca2+ Influx Increased [Ca2+]i Increased [Ca2+]i Increased Ca2+ Influx->Increased [Ca2+]i Increased Myocardial Contractility Increased Myocardial Contractility Increased [Ca2+]i->Increased Myocardial Contractility Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion cluster_data Data Acquisition & Analysis Anesthesia Anesthesia Heart Excision Heart Excision Anesthesia->Heart Excision Aortic Cannulation Aortic Cannulation Heart Excision->Aortic Cannulation Mount on Langendorff Mount on Langendorff Aortic Cannulation->Mount on Langendorff Retrograde Perfusion Retrograde Perfusion Mount on Langendorff->Retrograde Perfusion Balloon Insertion Balloon Insertion Retrograde Perfusion->Balloon Insertion Stabilization Stabilization Balloon Insertion->Stabilization Drug Administration Drug Administration Stabilization->Drug Administration Record Hemodynamics Record Hemodynamics Drug Administration->Record Hemodynamics Dose-Response Analysis Dose-Response Analysis Record Hemodynamics->Dose-Response Analysis

References

A Comparative Analysis of Anthopleurin-A's Therapeutic Index for Cardiotonic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of Anthopleurin-A (AP-A) with other prominent cardiotonic agents. The data presented is supported by experimental findings to offer an objective evaluation of its potential as a therapeutic agent for conditions requiring positive inotropic support.

Executive Summary

This compound, a polypeptide derived from the sea anemone Anthopleura xanthogrammica, has demonstrated a significantly wider therapeutic window in preclinical studies compared to the traditional cardiac glycoside, digoxin. This suggests a potentially safer pharmacological profile. This guide will delve into the quantitative data supporting this claim, compare its mechanism of action with other inotropes like dobutamine and milrinone, and provide detailed experimental protocols for validating these findings.

Comparative Analysis of Therapeutic Indices

DrugTherapeutic Index (TI) (in dogs)Effective Dose (ED) for 25% Increase in Contractile Force (in dogs)Lethal Dose (LD) (in dogs)Therapeutic Plasma ConcentrationMechanism of Action
This compound (AP-A) ~7.4[1]2.6 µg/kg (geometric mean)[1]19.3 µg/kg (geometric mean)[1]Not establishedDelays inactivation of voltage-gated sodium channels (Nav1.5)
Digoxin ~2.4[1]107.4 µg/kg (geometric mean)[1]263.2 µg/kg (geometric mean)[1]0.5 - 2.0 ng/mLInhibits the Na+/K+-ATPase pump
Dobutamine Not directly calculated from cited data2.5-20 µg/kg/min (infusion)[2]LD50 (IV, Mouse): 64.8-73.2 mg/kg, (IV, Rat): 84.1-93.9 mg/kg[3]Not establishedβ1-adrenergic receptor agonist
Milrinone Not directly calculated from cited data0.5 - 1.0 mg/kg (oral, twice daily)[4]LD50 (IV, Mouse): 79 mg/kg, (IV, Rat): 73-76 mg/kg[5]100 - 300 ng/mLPhosphodiesterase 3 (PDE3) inhibitor

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of these cardiotonic agents are crucial for understanding their efficacy and potential side effects.

This compound: AP-A selectively binds to site 3 of the cardiac voltage-gated sodium channel (Nav1.5). This binding slows the inactivation of the channel, leading to a prolonged influx of sodium ions during the action potential. The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in a greater influx of calcium ions into the cardiomyocyte. This elevation in intracellular calcium enhances the force of myocardial contraction.

AnthopleurinA_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cell Intracellular Space APA This compound Nav Voltage-Gated Sodium Channel (Nav1.5) APA->Nav Binds to Site 3 (Slows Inactivation) Na_ion Na+ Influx (Increased) Nav->Na_ion NCX Sodium-Calcium Exchanger (NCX) Ca_ion Ca2+ Influx (Increased) NCX->Ca_ion Na_ion->NCX Alters Gradient Contraction Increased Myocardial Contractility Ca_ion->Contraction

This compound Signaling Pathway

Digoxin: This cardiac glycoside inhibits the sodium-potassium ATPase pump (Na+/K+ pump) on the cardiomyocyte membrane. This inhibition leads to an increase in intracellular sodium, which, similar to AP-A, promotes calcium influx via the NCX, thereby increasing contractility.

Dobutamine: As a primary β1-adrenergic receptor agonist, dobutamine mimics the effect of adrenaline on the heart. Activation of β1 receptors leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of calcium channels and other proteins, resulting in increased calcium influx and enhanced contractility.

Milrinone: Milrinone is a phosphodiesterase 3 (PDE3) inhibitor. PDE3 is an enzyme that breaks down cAMP. By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to a similar downstream signaling cascade as dobutamine, resulting in a positive inotropic effect.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the therapeutic index of cardiotonic agents.

In Vivo Determination of Therapeutic Index in a Canine Model

This protocol is designed to determine the therapeutic and lethal doses of a novel cardiotonic agent like this compound and compare it to a standard drug such as digoxin.

1. Animal Model and Preparation:

  • Species: Beagle dogs (n=8-10 per group).

  • Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital).

  • Instrumentation:

    • Insert a catheter into the femoral vein for drug administration.

    • Place a catheter in the femoral artery to monitor blood pressure.

    • Insert a left ventricular catheter to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an indicator of myocardial contractility.

    • Attach ECG leads to monitor heart rate and rhythm.

2. Experimental Workflow:

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Anesthetize and Instrument Dog Baseline Record Baseline Hemodynamic Data Animal_Prep->Baseline Infusion Infuse Test Compound at Increasing Doses Baseline->Infusion Monitor Continuously Monitor BP, LVP, dP/dt, ECG Infusion->Monitor ED Determine Effective Dose (ED) (e.g., 25% increase in dP/dt) Monitor->ED LD Continue Infusion until Lethal Endpoint (e.g., Ventricular Fibrillation) to Determine Lethal Dose (LD) ED->LD TI_Calc Calculate Therapeutic Index (TI = LD / ED) LD->TI_Calc

In Vivo Therapeutic Index Determination Workflow

3. Data Collection and Analysis:

  • Record baseline hemodynamic parameters for at least 30 minutes.

  • Administer the test compound (e.g., this compound) or the reference compound (e.g., digoxin) via continuous intravenous infusion at a progressively increasing dose rate.

  • Continuously record all hemodynamic parameters.

  • The effective dose (ED) is defined as the dose that produces a predetermined increase in myocardial contractility (e.g., a 25% increase in dP/dt max).

  • The lethal dose (LD) is determined as the dose at which irreversible cardiac events, such as ventricular fibrillation, occur.

  • The therapeutic index is calculated as the ratio of the mean lethal dose to the mean effective dose.

In Vitro Assessment of Positive Inotropic Effects using the Langendorff Isolated Heart Preparation

This ex vivo method allows for the study of a drug's direct effect on the heart, independent of systemic physiological responses.

1. Heart Preparation:

  • Animal Model: Rabbit or guinea pig.

  • Anesthesia and Heparinization: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion.

2. Experimental Setup and Perfusion:

  • Perfusion Buffer: Perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Instrumentation:

    • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

    • Place electrodes on the epicardium to record an electrocardiogram (ECG).

3. Experimental Protocol:

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Record baseline measurements of left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Introduce the test compound into the perfusion buffer at increasing concentrations.

  • Record the changes in LVDP, heart rate, and coronary flow at each concentration to generate a dose-response curve.

  • From the dose-response curve, determine the EC50 (the concentration that produces 50% of the maximal response), which is a measure of the drug's potency.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Heart_Excision Excise and Cannulate Animal Heart Stabilization Stabilize Heart with Retrograde Perfusion Heart_Excision->Stabilization Baseline Record Baseline LVDP, HR, Coronary Flow Stabilization->Baseline Drug_Admin Administer Test Compound in Perfusate Baseline->Drug_Admin Data_Acq Record Dose-Dependent Changes Drug_Admin->Data_Acq Dose_Response Generate Dose-Response Curve and Determine EC50 Data_Acq->Dose_Response

References

Anthopleurin-A: A Comparative Analysis of its Effects on Mammalian versus Insect Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, on voltage-gated sodium channels (Nav) in mammals and insects. ApA is a potent modulator of Nav channels, primarily targeting the process of fast inactivation. Understanding its differential effects is crucial for its application as a pharmacological tool and for the development of selective therapeutic agents or insecticides.

Mechanism of Action

This compound, like other sea anemone and scorpion α-toxins, binds to the neurotoxin receptor site 3 on the extracellular loop connecting segments S3 and S4 of domain IV of the sodium channel α-subunit.[1][2] This binding traps the voltage sensor of domain IV in its outward, activated position, thereby inhibiting the conformational changes required for fast inactivation.[1] This leads to a prolonged influx of sodium ions during membrane depolarization, resulting in a significant prolongation of the action potential.[3][4]

While the fundamental mechanism of inhibiting fast inactivation is conserved between mammals and insects, the affinity and specific electrophysiological consequences of ApA binding can differ, suggesting opportunities for selective targeting.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on various parameters of mammalian and insect sodium channel gating. Data for mammalian channels, particularly cardiac isoforms, is well-documented. Direct quantitative data for ApA on specific insect sodium channel isoforms is less available; therefore, some data points are inferred from studies on closely related sea anemone toxins and qualitative descriptions.

Table 1: Effects of this compound on Sodium Channel Inactivation

ParameterMammalian Sodium Channels (Cardiac, e.g., Nav1.5)Insect Sodium Channels (e.g., para)Key Observations
Effect on Fast Inactivation Markedly slowed/inhibited[3][5][6]Inhibition of inactivation[3]The primary mechanism of action is consistent across phyla.
Time Constant of Inactivation (τh) Increased from ~1.5 ms to ~21 ms at -30 mV in neonatal rat ventricular myocytes[3]Significant increase, leading to a near-complete removal of fast inactivation with some sea anemone toxins[3]ApA potently prolongs the open state of the channel. The effect on insect channels is profound, though specific time constants for ApA are not well-documented.
Persistent Sodium Current Induces a significant persistent inward current[3]Induces a large, non-inactivating current[3]This sustained current is responsible for the dramatic prolongation of the action potential.
Steady-State Inactivation (h∞) Small depolarizing shift of ~1.9 mV in canine cardiac Purkinje cells[7]Shift in the voltage-dependence of inactivation is expected, but specific values for ApA are not available.ApA has a modest effect on the voltage-dependence of steady-state inactivation in mammalian channels.

Table 2: Effects of this compound on Sodium Channel Activation and Conductance

ParameterMammalian Sodium Channels (Cardiac, e.g., Nav1.5)Insect Sodium Channels (e.g., para)Key Observations
Peak Sodium Conductance (gNa) Increased by ~38% in guinea pig ventricular myocytes[8][9]Not quantitatively reported for ApA.The increase in conductance in mammalian channels is likely due to an increased number of channels open at the peak current.
Voltage-Dependence of Activation (gNa/V) Minor hyperpolarizing shift of ~2.5 mV in canine cardiac Purkinje cells[7]Not quantitatively reported for ApA.ApA has minimal effects on the voltage-dependence of channel opening.
Recovery from Inactivation Slowed; the slow time constant of recovery increased from ~66 ms to ~189 ms in guinea pig ventricular myocytes[5][8]Not quantitatively reported for ApA.This contributes to a use-dependent block at higher stimulation frequencies.

Table 3: Potency and Selectivity of this compound

ParameterMammalian Sodium ChannelsInsect Sodium ChannelsKey Observations
Potency (EC50 / Kd) High affinity for cardiac isoforms (e.g., Kd of ~2.5 nM for rat cardiac Nav1.5)[10]. Lower affinity for neuronal isoforms (e.g., Kd of ~120 nM)[10].Generally considered less potent on insect channels compared to some other sea anemone toxins[3][11]. Specific EC50 values for ApA are not well-established.ApA exhibits significant isoform selectivity within mammals, preferring cardiac over neuronal channels. It is reported to be more active on mammals than on crustaceans[11].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

AnthopleurinA_Mechanism cluster_membrane Cell Membrane NaV_channel Extracellular Domain IV Voltage Sensor (S4) Inactivation Gate Intracellular NaV_channel:f1->NaV_channel:f2 NaV_channel:f0->NaV_channel:f2 Na_influx Na+ Influx NaV_channel:f2->Na_influx Prolonged Opening ApA This compound ApA->NaV_channel:f0 Binds to Receptor Site 3 Depolarization Membrane Depolarization Depolarization->NaV_channel:f1 Activates Action_Potential Action Potential Na_influx->Action_Potential Prolongs

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental_Workflow start Start: Characterize ApA Effects cell_prep Cell Preparation (e.g., HEK293 expressing NaV or isolated neurons) start->cell_prep patch_clamp Whole-Cell Patch Clamp Recording cell_prep->patch_clamp protocol_design Design Voltage Protocols (Activation, Inactivation, Recovery) patch_clamp->protocol_design data_acquisition Data Acquisition (Control vs. +ApA) protocol_design->data_acquisition analysis Data Analysis (Current-Voltage, G-V, h-infinity curves) data_acquisition->analysis comparison Compare Parameters (EC50, shifts in V1/2, changes in τ) analysis->comparison conclusion Conclusion on Differential Effects comparison->conclusion

References

structural comparison of Anthopleurin-A and other beta-defensin-like toxins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances of Anthopleurin-A and other beta-defensin-like toxins reveals a fascinating interplay of conserved motifs and divergent evolution. This guide provides a comparative analysis of their structural characteristics, the experimental methods used to elucidate them, and the signaling pathways they modulate, offering valuable insights for researchers in toxinology and drug development.

This report details the structural comparisons of the potent sea anemone toxin, this compound (AP-A), with other toxins exhibiting a beta-defensin-like fold. While sharing a common structural scaffold, these toxins display remarkable diversity in their primary sequences, disulfide connectivity, and ultimately, their biological targets and mechanisms of action. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their key structural features, the methodologies used for their characterization, and the signaling pathways they impact.

Quantitative Structural Comparison

The following table summarizes the key quantitative structural parameters of this compound and selected beta-defensin-like toxins.

ToxinSource OrganismNumber of Amino AcidsMolecular Weight (Da)Disulfide BridgesKey Structural Features
This compound (AP-A) Anthopleura xanthogrammica4951383 (Cys4-Cys46, Cys6-Cys36, Cys29-Cys47)[1]Four-stranded antiparallel β-sheet[1][2]
Human Beta-Defensin 1 (hBD-1) Homo sapiens36-47~4-5 kDa3 (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 pattern)[3]N-terminal α-helix and a three-stranded antiparallel β-sheet[4]
Human Beta-Defensin 2 (hBD-2) Homo sapiens41~4-5 kDa3 (Conserved β-defensin pattern)[5]N-terminal α-helix and a three-stranded antiparallel β-sheet[3]
APETx1 Anthopleura elegantissima42Not specified3 (Cys4-Cys37, Cys6-Cys30, Cys20-Cys38)[6]Three-stranded antiparallel β-sheet[6]
APETx2 Anthopleura elegantissima42Not specified3Three-stranded antiparallel β-sheet

Experimental Protocols: Unraveling the Structures

The three-dimensional structures of these toxins are primarily determined using two key experimental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of proteins and peptides in solution, providing insights into their dynamic nature.

Generalized Protocol for Peptide Structure Determination by NMR:

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer, typically at a concentration of 0.5-5 mM.[7] The buffer system, salt concentration, and pH are optimized to ensure the peptide is stable, properly folded, and does not aggregate.[8][9] Deuterium oxide (D2O) is often added to the solvent for the spectrometer's lock system.[9]

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Common 2D experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance restraints for structure calculation.[8]

  • Resonance Assignment: The acquired spectra are analyzed to assign each proton resonance to its specific amino acid in the peptide sequence.

  • Structural Restraint Collection: NOESY cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants measured in COSY-type experiments.

  • Structure Calculation and Refinement: The collected distance and dihedral angle restraints are used as input for computational algorithms to calculate a family of 3D structures consistent with the experimental data. These structures are then refined using energy minimization protocols to produce a final, high-resolution structural ensemble. For example, the structure of this compound was determined using 411 interproton distance restraints from NOEs and 32 dihedral angle restraints.[2]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in its crystalline state.

Generalized Protocol for Protein Structure Determination by X-ray Crystallography:

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., different precipitants, pH, temperature, and protein concentrations) to induce the formation of well-ordered crystals.[10] This is often the most challenging and time-consuming step.[11]

  • X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[10]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Phase Determination: The "phase problem" is a central challenge in crystallography. Methods like Molecular Replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD - Multi-wavelength Anomalous Dispersion) are used to determine the phases of the diffracted X-rays.[10]

  • Electron Density Map Calculation and Model Building: The diffraction intensities and phases are used to calculate an electron density map of the molecule. A three-dimensional model of the protein is then built into this map.

  • Structure Refinement: The initial model is refined against the experimental diffraction data to improve its accuracy and agreement with the observed data, resulting in a final, high-resolution crystal structure.[10]

Signaling Pathways and Mechanisms of Action

The structural similarities and differences between this compound and beta-defensin-like toxins are reflected in their distinct mechanisms of action and the signaling pathways they modulate.

This compound: A Potent Modulator of Voltage-Gated Sodium Channels

This compound exerts its potent cardiotonic and neurotoxic effects by targeting voltage-gated sodium channels (NaV).[1][12] It binds to receptor site 3 on the extracellular side of the channel, which involves the S3-S4 loop in domain IV.[12] This binding event does not block the channel but rather slows down its inactivation process.[1][13][14] The prolonged influx of sodium ions leads to an extended action potential duration and increased intracellular calcium concentration, resulting in enhanced muscle contractility.[15]

AnthopleurinA_Pathway AP_A This compound NaV_Channel Voltage-Gated Sodium Channel (NaV) AP_A->NaV_Channel Binds to Receptor Site 3 Inactivation_Gate Inactivation Gate NaV_Channel->Inactivation_Gate Slows Closure Na_Influx Prolonged Na+ Influx NaV_Channel->Na_Influx Allows Action_Potential Extended Action Potential Duration Na_Influx->Action_Potential Leads to Ca_Influx Increased Intracellular Ca2+ Action_Potential->Ca_Influx Triggers Muscle_Contraction Enhanced Muscle Contraction Ca_Influx->Muscle_Contraction Results in

This compound's mechanism of action on voltage-gated sodium channels.
Beta-Defensins: Dual-Action Peptides in Immunity

Beta-defensins are key components of the innate immune system, exhibiting both direct antimicrobial activity and immunomodulatory functions.[16]

Antimicrobial Mechanism: Their cationic nature allows them to electrostatically interact with the negatively charged membranes of microbes.[16] This interaction leads to membrane permeabilization, either through the formation of pores or by disrupting the membrane integrity, ultimately causing cell lysis.[16]

Immunomodulatory Signaling: Beta-defensins can also act as signaling molecules, bridging innate and adaptive immunity. For instance, human beta-defensin 2 (hBD-2) can bind to the chemokine receptor CCR6, which is expressed on immature dendritic cells and memory T cells, thereby recruiting these immune cells to the site of infection. Some beta-defensins can also interact with Toll-like receptors (TLRs), such as TLR4, to activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the maturation of dendritic cells.[17]

BetaDefensin_Pathway cluster_antimicrobial Antimicrobial Action cluster_immunomodulatory Immunomodulatory Action Beta_Defensin_AM Beta-Defensin Microbe_Membrane Microbial Membrane (Negatively Charged) Beta_Defensin_AM->Microbe_Membrane Electrostatic Interaction Membrane_Disruption Membrane Permeabilization / Pore Formation Microbe_Membrane->Membrane_Disruption Leads to Cell_Lysis Microbial Cell Lysis Membrane_Disruption->Cell_Lysis Results in Beta_Defensin_IM Beta-Defensin CCR6 Chemokine Receptor (CCR6) Beta_Defensin_IM->CCR6 Binds to TLR Toll-like Receptor (e.g., TLR4) Beta_Defensin_IM->TLR Binds to Immune_Cell_Recruitment Immune Cell Recruitment CCR6->Immune_Cell_Recruitment Initiates DC_Maturation Dendritic Cell Maturation TLR->DC_Maturation Promotes Cytokine_Production Pro-inflammatory Cytokine Production TLR->Cytokine_Production Induces

Dual mechanism of action of beta-defensins.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the structural and functional characterization of toxins like this compound and beta-defensins.

Experimental_Workflow Start Toxin Source (e.g., Sea Anemone) Extraction Crude Toxin Extraction (e.g., Homogenization, Milking) Start->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Initial Characterization (Mass Spectrometry, Sequencing) Purification->Characterization Structure_Det 3D Structure Determination Characterization->Structure_Det Functional_Assay Functional Assays Characterization->Functional_Assay NMR NMR Spectroscopy Structure_Det->NMR XRay X-ray Crystallography Structure_Det->XRay Data_Analysis Data Analysis and Model Building NMR->Data_Analysis XRay->Data_Analysis Electrophysiology Electrophysiology (e.g., Patch Clamp) Functional_Assay->Electrophysiology Immuno_Assay Immunological Assays (e.g., Chemotaxis, Cytokine release) Functional_Assay->Immuno_Assay Electrophysiology->Data_Analysis Immuno_Assay->Data_Analysis Publication Publication and Drug Development Data_Analysis->Publication

A generalized workflow for toxin characterization.

References

Assessing the Species-Specificity of Anthopleurin-A's Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Anthopleurin-A (ApA), a polypeptide toxin isolated from the sea anemone Anthopleura xanthogrammica, with other relevant compounds, focusing on its species-specific actions on voltage-gated sodium channels (Nav). The information presented herein is supported by experimental data to aid in the evaluation of ApA as a pharmacological tool and potential therapeutic lead.

Executive Summary

This compound is a potent cardiotonic agent that selectively targets voltage-gated sodium channels. Its primary mechanism of action involves the slowing of channel inactivation, leading to a prolonged influx of sodium ions and an increase in the duration of the action potential. This effect is particularly pronounced in cardiac tissue. Experimental evidence demonstrates a significant species- and isoform-specificity in the actions of ApA, with a notable preference for mammalian cardiac Nav channels over their neuronal counterparts and lower potency in invertebrates such as crustaceans. This guide will delve into the quantitative comparisons, underlying mechanisms, and experimental methodologies that define the unique pharmacological profile of this compound.

Comparative Efficacy of this compound and Related Toxins

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and its close analog, Anthopleurin-B (ApB), on different subtypes of rat voltage-gated sodium channels. This data highlights the significant selectivity of ApA for the cardiac isoform (Nav1.5).

ToxinSpeciesChannel SubtypeEC50 (nM)Reference
This compound (ApA) RatCardiac (Nav1.5)2.5[1]
RatNeuronal (Nav1.2a)120[1]
Anthopleurin-B (ApB) RatCardiac (Nav1.5)0.1[2]
RatNeuronal (Nav1.2a)5[2]

Key Observations:

  • This compound is approximately 48-fold more potent on rat cardiac Nav1.5 channels than on neuronal Nav1.2a channels, demonstrating its significant cardiac selectivity.[1]

  • Anthopleurin-B, while also potent on cardiac channels, exhibits only a 50-fold selectivity for cardiac over neuronal channels, making it a less selective tool compared to ApA for targeting the heart.[2]

  • In general, Type I sea anemone toxins like ApA are more active on mammalian sodium channels than on those of crustaceans.[3] In contrast, other sea anemone toxins, such as those from Anemonia viridis (e.g., Av1 and Av3), are highly active in crustaceans but inactive in mice.[3]

In Vivo Species-Specific Effects

Studies in various animal models have confirmed the potent cardiotonic effects of this compound in mammals.

SpeciesModelEffectDosageReference
DogAnesthetized25% increase in myocardial contractile force2.6 µg/kg (i.v.)[4]
DogAnesthetizedLethal dose (ventricular fibrillation)19.3 µg/kg (i.v.)[4]
CatIsolated heart papillary muscleIncreased force of contraction≥ 0.2 x 10⁻⁸ M[4]
RabbitIsolated ventricular muscleProlonged action potential duration and increased contractile force5 x 10⁻⁹ M - 1 x 10⁻⁸ M[5]
Guinea PigIsolated ventricular myocytesSlowed Na+ current inactivation50-100 nM[6]
RatNeonatal ventricular myocytesInduced persistent Na+ currents80-240 nM[7]

Signaling Pathway and Mechanism of Action

This compound binds to neurotoxin receptor site 3 on the extracellular loop connecting segments S3 and S4 of domain IV of the voltage-gated sodium channel α-subunit.[8] This binding traps the voltage sensor of domain IV in its activated state, thereby inhibiting the fast inactivation of the channel. The prolonged channel opening leads to an increased influx of Na+ ions during the action potential.

This compound Signaling Pathway ApA This compound Nav_channel Voltage-Gated Sodium Channel (Nav) (Domain IV, S3-S4 loop) ApA->Nav_channel Binds to receptor site 3 Inactivation_gate Inactivation Gate Nav_channel->Inactivation_gate Inhibits closure Na_influx Increased Na+ Influx Inactivation_gate->Na_influx Allows Action_potential Prolonged Action Potential Na_influx->Action_potential Leads to Cellular_response Increased Cellular Excitability (e.g., Increased Myocardial Contractility) Action_potential->Cellular_response Results in Whole-Cell Patch-Clamp Workflow Start Start Cell_prep Cell Preparation (e.g., HEK-293 with Nav1.5) Start->Cell_prep Solution_prep Prepare External and Internal Solutions Start->Solution_prep Patching Obtain GΩ Seal and Establish Whole-Cell Configuration Cell_prep->Patching Solution_prep->Patching Control_rec Record Control Sodium Currents Patching->Control_rec ApA_app Apply this compound Control_rec->ApA_app Toxin_rec Record Sodium Currents in Presence of ApA ApA_app->Toxin_rec Analysis Analyze Data (Inactivation Kinetics) Toxin_rec->Analysis End End Analysis->End Determinants of this compound Species-Specificity Evolution Evolutionary Divergence of Species Nav_variation Variation in Nav Channel Amino Acid Sequence (Especially in Domain IV) Evolution->Nav_variation ApA_binding Differential Binding Affinity of this compound Nav_variation->ApA_binding Mammalian_Nav Mammalian Nav Channels (e.g., rat Nav1.5) Nav_variation->Mammalian_Nav Crustacean_Nav Crustacean Nav Channels Nav_variation->Crustacean_Nav Species_specificity Observed Species-Specificity of ApA's Actions ApA_binding->Species_specificity High_affinity High Affinity Binding Mammalian_Nav->High_affinity Low_affinity Low Affinity Binding Crustacean_Nav->Low_affinity High_affinity->ApA_binding Low_affinity->ApA_binding

References

A Comparative Analysis of Anthopleurin-A and Veratridine on Sodium Influx

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two potent neurotoxins, Anthopleurin-A and veratridine, on sodium influx in excitable cells. By examining their distinct mechanisms of action on voltage-gated sodium channels (Nav), this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs. The information presented is supported by experimental data and includes detailed methodologies for key assays.

Executive Summary

This compound, a polypeptide from sea anemones, and veratridine, a steroidal alkaloid from plants, both enhance sodium influx by targeting voltage-gated sodium channels. However, they achieve this through fundamentally different mechanisms. Veratridine binds to neurotoxin receptor site 2 on the channel, causing persistent activation by preventing inactivation and shifting the activation threshold to more negative potentials[1]. In contrast, this compound binds to neurotoxin receptor site 3, which primarily slows the inactivation of the sodium channel, leading to a prolonged sodium current during depolarization[2]. These distinct mechanisms result in different profiles of sodium influx and downstream cellular consequences.

Data Presentation: Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound and veratridine on sodium influx and sodium channel kinetics, compiled from various experimental studies.

Table 1: Veratridine - Dose-Response on Sodium Influx in HEK293 Cells Expressing Human Nav Subtypes

Nav SubtypeEC50 (µM) for Sodium InfluxReference
Nav1.121[3]
Nav1.216[3]
Nav1.312[3]
Nav1.416[3]
Nav1.523[3]
Nav1.610[3]
Nav1.729[3]

Data obtained using a no-wash fluorescent sodium influx assay with ANG-2 dye.[3]

Table 2: Veratridine - Effects on Sodium Current in Different Cell Types

Cell TypeEffectConcentrationReference
Rat Fetal Ventricular MyocytesHalf-maximum effect on tail current~60 µM[4]
Rat Cortical NeuronsInduction of cell swelling via Na+ influx100 µM[5]
HEK293 cells expressing hNav1.7IC50 for peak current inhibition18.39 µM[6][7]
HEK293 cells expressing hNav1.7EC50 for sustained current9.53 µM[6][7]

Table 3: this compound - Effects on Sodium Influx and Current

Cell TypeEffectConcentrationReference
Isolated Adult Rat Heart CellsStimulation of 22Na entryFactor of 3.17 ± 1.65[8]
Neonatal Rat Ventricular MyocytesIncreased peak prolonged Na+ current from 0.7 to 1.3 nA80-240 nM[9]
Guinea Pig Ventricular MyocytesIncreased peak INa conductance by 38 ± 5.5%50-100 nM[10]
Canine Cardiac Purkinje CellsIncreased Gmax26 ± 15% (Cs+) to 77 ± 19% (TMA+)[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Fluorescent Sodium Influx Assay (using ANG-2)

This protocol is adapted from a high-throughput screening method and is suitable for quantifying sodium influx in cells expressing specific Nav subtypes[3].

  • Cell Culture: HEK293 cells stably expressing the human Nav subtype of interest are plated at a density of 10,000–15,000 cells per well in black-walled 384-well imaging plates and cultured for 48 hours[3].

  • Dye Loading: The sodium indicator dye Asante NaTRIUM Green-2 (ANG-2) is diluted to 10 µM in a physiological salt solution (140 mM NaCl, 11.5 mM glucose, 10 mM HEPES, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, pH 7.4)[3].

  • Quencher Addition (Optional for No-Wash Assay): For a no-wash protocol, a quencher such as Ponceau 4R can be added to the dye solution to a final concentration of 1 mM to reduce background fluorescence[3].

  • Incubation: The culture medium is removed from the cells, and the ANG-2 loading solution (with or without quencher) is added to each well. The plate is incubated in the dark at room temperature for a specified period (e.g., 30-60 minutes) to allow for dye loading.

  • Compound Addition: A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR). Subsequently, varying concentrations of the test compound (this compound or veratridine) are added to the wells.

  • Data Acquisition: Fluorescence intensity is measured kinetically over time to monitor the increase in intracellular sodium.

  • Data Analysis: The change in fluorescence is calculated relative to the baseline. Dose-response curves are generated by plotting the fluorescence change against the compound concentration to determine EC50 values[3].

Radioactive Sodium (²²Na⁺) Influx Assay

This method provides a direct measurement of sodium ion entry into cells.

  • Cell Preparation: Isolate and prepare the desired cells (e.g., adult rat heart cells) in a suitable buffer[8].

  • Initiation of Influx: To initiate the experiment, add the cell suspension to a reaction mixture containing ²²Na⁺ (as ²²NaCl) and the desired concentration of the test compound (this compound or veratridine).

  • Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at a controlled temperature to allow for ²²Na⁺ influx.

  • Termination of Influx: Rapidly terminate the influx by adding an ice-cold stop solution containing a high concentration of a non-radioactive cation (e.g., MgCl₂) to displace extracellular ²²Na⁺ and washing the cells multiple times with the cold stop solution via centrifugation or filtration.

  • Lysis and Scintillation Counting: Lyse the washed cells to release the intracellular contents. The amount of intracellular ²²Na⁺ is then quantified using a liquid scintillation counter.

  • Data Analysis: The rate of sodium influx is calculated based on the amount of ²²Na⁺ accumulated over the incubation time and normalized to the amount of cellular protein or cell number. The stimulatory effect of the compound is expressed as a factor of increase over the basal influx rate[8].

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways initiated by this compound and veratridine.

AnthopleurinA_Pathway AnthopleurinA This compound NavChannel Voltage-Gated Sodium Channel (Site 3) AnthopleurinA->NavChannel InactivationSlowed Inactivation Slowed NavChannel->InactivationSlowed NaInflux Increased Na+ Influx InactivationSlowed->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization CaInflux Secondary Ca2+ Influx (via NCX) Depolarization->CaInflux CellularResponse Cellular Response (e.g., Increased Contractility) CaInflux->CellularResponse

Caption: this compound signaling pathway.

Veratridine_Pathway Veratridine Veratridine NavChannel Voltage-Gated Sodium Channel (Site 2) Veratridine->NavChannel PersistentActivation Persistent Activation NavChannel->PersistentActivation NaInflux Sustained Na+ Influx PersistentActivation->NaInflux Depolarization Sustained Membrane Depolarization NaInflux->Depolarization CaInflux Secondary Ca2+ Influx (via VDCC & NCX) Depolarization->CaInflux CellularResponse Cellular Response (e.g., Neurotoxicity) CaInflux->CellularResponse

Caption: Veratridine signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and veratridine on sodium influx using a fluorescence-based assay.

Experimental_Workflow Start Start: Cell Culture (e.g., HEK293 expressing Nav) DyeLoading Load Cells with Sodium Indicator Dye (e.g., ANG-2) Start->DyeLoading Wash Wash to Remove Extracellular Dye (optional) DyeLoading->Wash Baseline Measure Baseline Fluorescence Wash->Baseline CompoundAddition Add Test Compounds Baseline->CompoundAddition AP_A This compound (Dose Range) CompoundAddition->AP_A Veratridine Veratridine (Dose Range) CompoundAddition->Veratridine Control Vehicle Control CompoundAddition->Control KineticRead Kinetic Fluorescence Measurement AP_A->KineticRead Veratridine->KineticRead Control->KineticRead DataAnalysis Data Analysis: - Calculate ΔF/F - Generate Dose-Response Curves KineticRead->DataAnalysis Comparison Comparative Analysis of EC50 and Emax DataAnalysis->Comparison

Caption: Experimental workflow for comparison.

References

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